molecular formula C8H8BClO2 B132458 trans-2-(4-Chlorophenyl)vinylboronic acid CAS No. 154230-29-2

trans-2-(4-Chlorophenyl)vinylboronic acid

Cat. No.: B132458
CAS No.: 154230-29-2
M. Wt: 182.41 g/mol
InChI Key: HWSDRAPTZRYXHN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS 154230-29-2) is a high-value boronic acid derivative supplied as a white, crystalline powder with a typical purity of 97% or higher . This compound is a critical building block in organic synthesis, primarily valued for its role in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone method for forming carbon-carbon bonds, enabling the precise construction of complex biaryl and olefin structures essential in advanced research and development . The primary research applications of this compound are in the fields of pharmaceuticals and materials science. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value compounds, with the North American market showing growing demand driven by these sectors . Its specific molecular structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, makes it a versatile precursor for creating molecules with tailored properties. Handling should be conducted with appropriate safety precautions. The compound may cause skin and serious eye irritation, and may be harmful if inhaled . Researchers should avoid breathing its dust and wear suitable protective equipment, including gloves and eye protection. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

IUPAC Name

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSDRAPTZRYXHN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid for Advanced Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It moves beyond simple data recitation to explore the causality behind its synthesis, the strategic importance of its application in modern organic chemistry, and the self-validating protocols required for its successful use.

This compound is a synthetic organoboron compound highly valued as a building block in organic synthesis.[1][2] Its significance stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone method for constructing carbon-carbon (C-C) bonds.[1][3][4] The molecule's structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, makes it a versatile precursor for creating complex molecules with tailored electronic and steric properties.[1][2]

This compound is particularly crucial in the fields of pharmaceutical development and materials science, where it serves as a critical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced functional materials.[1][2][3] Its predictable reactivity and stability allow chemists to forge intricate molecular architectures with high precision and stereoselectivity.[1][3]

The definitive identifier for this compound is its CAS Number: 154230-29-2 .[1][5][6][7]

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The properties of this compound are summarized below. Researchers should always validate the identity and purity of their material using a combination of the analytical methods described.

PropertyValueSource(s)
CAS Number 154230-29-2[1][5][6]
Molecular Formula C₈H₈BClO₂[5][7]
Molecular Weight 182.41 g/mol [1][5][6]
Appearance White to off-white crystalline powder[1][6][7]
Melting Point 165 °C (decomposes)[6][7][8][9]
IUPAC Name [(E)-2-(4-chlorophenyl)ethenyl]boronic acid[1]
Synonyms trans-2-(4-Chlorophenyl)ethenylboronic acid[5][6]
InChI Key HWSDRAPTZRYXHN-AATRIKPKSA-N[1][6]
Solubility Soluble in organic solvents such as THF, Dioxane, and DMSO. Limited solubility in water.N/A

Analytical Characterization (Trustworthiness Pillar):

  • ¹H NMR: The proton NMR spectrum is the most direct method to confirm the trans stereochemistry of the vinyl protons, which should appear as doublets with a characteristic coupling constant (J) of approximately 18 Hz. The aromatic protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region. The acidic protons of the B(OH)₂ group are often broad and may exchange with D₂O.

  • ¹³C NMR: Will show characteristic peaks for the vinyl and aromatic carbons. The carbon atom attached to the boron will have a chemical shift indicative of its bonding environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode is often used to confirm the molecular weight by observing the [M-H]⁻ ion. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.

  • Purity Analysis (HPLC): Reversed-phase HPLC with UV detection is the standard for quantifying the purity of the material, typically reported as ≥95% or ≥97%.[1][6]

Core Synthetic Methodologies

The synthesis of this compound requires precise control over regio- and stereoselectivity. Two prevalent and reliable methods are detailed below, each with distinct advantages.

Method A: Miyaura Borylation of an Alkenyl Halide

This is a powerful and widely used method for synthesizing boronic esters, which are then hydrolyzed to the desired boronic acid.[1] The core of this reaction is the palladium-catalyzed cross-coupling of a vinyl halide with a diboron reagent.

Causality Behind Experimental Choices:

  • Substrate: trans-1-halo-2-(4-chlorophenyl)ethene is used to lock in the desired trans stereochemistry from the start.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent because it is stable, easy to handle, and directly yields the pinacol ester, a highly stable and easily purified intermediate.[1]

  • Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The phosphine ligands (e.g., PPh₃) stabilize the palladium center and facilitate the reaction.

  • Base: A base such as potassium acetate (KOAc) or potassium phenoxide is required to activate the diboron reagent in the transmetalation step.[10]

Miyaura_Borylation_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products VinylHalide trans-1-halo-2- (4-chlorophenyl)ethene Reaction Inert Atmosphere Toluene, 50-80 °C VinylHalide->Reaction B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purification Chromatography (Silica Gel) Workup->Purification Crude Ester Intermediate Stable Pinacol Ester Intermediate Purification->Intermediate Purified Ester Hydrolysis Acidic or Basic Hydrolysis FinalProduct Final Product: trans-2-(4-Chlorophenyl) vinylboronic acid Hydrolysis->FinalProduct Intermediate->Hydrolysis Deprotection

Caption: Workflow for Miyaura Borylation Synthesis.

Step-by-Step Protocol (Miyaura Borylation):

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add trans-1-bromo-2-(4-chlorophenyl)ethene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Solvent: Add anhydrous 1,4-dioxane or toluene via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase in vacuo and purify the resulting crude pinacol ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a THF/water mixture. Add an acid (e.g., HCl) or base (e.g., NaOH) and stir vigorously until deprotection is complete. Neutralize, extract the product, and recrystallize to yield the final boronic acid.

Method B: Regio- and Stereoselective Hydroboration of an Alkyne

This method involves the direct addition of a boron-hydride bond across the triple bond of 4-chlorophenylacetylene.[1] The key challenge is to control the regio- (boron on the terminal carbon) and stereoselectivity (syn-addition to yield the trans-product).

Causality Behind Experimental Choices:

  • Borane Reagent: Catecholborane or pinacolborane are often preferred over BH₃ complexes. They are less reactive, which enhances selectivity and reduces over-reduction. Their bulkiness favors addition to the less sterically hindered terminal carbon of the alkyne, yielding the desired β-vinylboronate.[1]

  • Catalyst: While uncatalyzed hydroboration can work, transition metal catalysts (e.g., rhodium or ruthenium complexes) are often employed to ensure high trans selectivity and prevent the formation of the undesired cis-isomer.[10]

Hydroboration_Workflow cluster_reactants Reactants cluster_process Process cluster_products Product Alkyne 4-Chlorophenylacetylene Reaction Inert Atmosphere THF, 0 °C to RT Alkyne->Reaction Borane Borane Reagent (e.g., Catecholborane) Borane->Reaction OxidativeWorkup Hydrolytic Workup Reaction->OxidativeWorkup Boronic Ester Intermediate FinalProduct Final Product: trans-2-(4-Chlorophenyl) vinylboronic acid OxidativeWorkup->FinalProduct

Caption: Workflow for Alkyne Hydroboration Synthesis.

Step-by-Step Protocol (Hydroboration):

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add 4-chlorophenylacetylene (1.0 eq) dissolved in anhydrous THF.

  • Borane Addition: Cool the solution to 0 °C in an ice bath. Slowly add catecholborane (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting alkyne.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

The Indispensable Role in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][4][11] This palladium-catalyzed reaction forms a C-C bond between the vinylboronic acid and an aryl, heteroaryl, or vinyl halide/triflate.[4] Its utility in drug discovery is immense, enabling the modular assembly of complex molecular scaffolds.[11][12]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex R¹-X RE_label Reductive Elimination TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex [R²-B(OH)₂]Base OA_label Oxidative Addition TM_Complex->Pd0 R¹-R² TM_label Transmetalation

Sources

"trans-2-(4-Chlorophenyl)vinylboronic acid" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their derivatives, stand out as exceptionally versatile and powerful building blocks. Their stability, low toxicity, and broad functional group tolerance have established them as indispensable reagents in both academic and industrial research. Among these, vinylboronic acids are of particular interest, serving as key intermediates for the stereospecific construction of complex olefinic structures.

This technical guide provides a comprehensive overview of this compound, a specialized reagent pivotal for introducing the 4-chlorostyrenyl moiety into organic molecules. We will delve into its core physicochemical properties, with a focus on its molecular weight, explore its synthesis, and provide an in-depth examination of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Section 1: Core Physicochemical Properties

This compound is a white to off-white crystalline powder that serves as a critical precursor in various synthetic applications.[1][2] Its precise molecular characteristics are fundamental to its reactivity and are summarized below.

PropertyValueSource(s)
Molecular Weight 182.41 g/mol [2][3]
CAS Number154230-29-2[3]
Molecular FormulaC₈H₈BClO₂[2][4][5]
Linear FormulaClC₆H₄CH=CHB(OH)₂[3]
Melting Point165 °C (decomposes)[2][3][5]
AppearanceWhite to off-white crystalline powder[2]
Synonymstrans-2-(4-Chlorophenyl)ethenylboronic acid[2][3]

Section 2: Synthesis and Stereochemical Integrity

The synthesis of this compound is most commonly achieved through the regio- and stereoselective hydroboration of a terminal alkyne, 4-chlorophenylacetylene.[1] The choice of hydroboration reagent and reaction conditions is critical to ensure the desired outcome. The reaction proceeds via a syn-addition of the H-B bond across the alkyne, which, for a terminal alkyne, places the boron atom at the terminal carbon, resulting in the (E)- or trans-isomer.[1]

The stereochemical purity of the trans-isomer is paramount. Subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, are stereoretentive, meaning the trans-geometry of the vinylboronic acid is directly transferred to the final product. This provides a powerful method for controlling alkene geometry in the synthesis of complex molecules.

G cluster_main Synthetic Pathway Alkyne 4-Chlorophenylacetylene Process Regio- and Stereoselective Hydroboration Alkyne->Process (e.g., Catecholborane, Pinacolborane) Product This compound Process->Product Followed by hydrolysis

Caption: Synthesis of the target compound via hydroboration.

Section 3: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed cross-coupling reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[6][7][8]

The reaction mechanism involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the coupling partner), forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, Ba(OH)₂) to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group (the trans-4-chlorovinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Pd0 Pd(0) Catalyst PdII_1 R'-Pd(II)-X Complex Pd0->PdII_1 Oxidative Addition ArX Aryl/Vinyl Halide (R'-X) ArX->PdII_1 PdII_2 R'-Pd(II)-R Complex PdII_1->PdII_2 Transmetalation BoronicAcid This compound (R-B(OH)₂) Boronate Activated Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->PdII_2 PdII_2->Pd0 Reductive Elimination Product Coupled Product (R-R') PdII_2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a validated, step-by-step methodology for a typical coupling reaction using this compound. The protocol is designed to be self-validating through clear steps and expected outcomes.

Objective: To synthesize trans-1-(4-chlorostyryl)-4-methoxybenzene.

Reagents:

  • This compound (1.0 eq)

  • 1-Iodo-4-methoxybenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene/Water (4:1 v/v) solvent mixture

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

G cluster_workflow Experimental Workflow Setup Assemble glassware (flask, condenser) Inert Purge with N₂/Ar for 15 min Setup->Inert Reagents Add reagents: Boronic Acid, Aryl Halide, Base, Catalyst, Solvents Inert->Reagents Heat Heat to reflux (e.g., 90°C) with vigorous stirring Reagents->Heat Cool Cool to room temperature Heat->Cool Quench Add deionized water Cool->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layers (e.g., MgSO₄) & filter Extract->Dry Purify Concentrate and purify via column chromatography Dry->Purify

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 1-iodo-4-methoxybenzene, and anhydrous potassium carbonate.

  • Inert Atmosphere: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography to yield the pure product.

Section 5: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Safety Precautions: The compound may cause skin and serious eye irritation and may be harmful if inhaled.[1][9] Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[3][9] Avoid breathing dust.[9]

  • Storage Conditions: Boronic acids can be susceptible to dehydration to form boroxines. To ensure long-term stability and reactivity, the compound should be stored under an inert gas (Nitrogen or Argon) in a tightly sealed container.[2] Refrigeration at 2-8°C is recommended to minimize degradation.[2]

Conclusion

With a molecular weight of 182.41 g/mol , this compound is a highly valuable and specific reagent in the synthetic chemist's toolkit.[3] Its utility is defined by its ability to participate in stereoretentive Suzuki-Miyaura cross-coupling reactions, enabling the precise and efficient synthesis of trans-alkenes. By understanding its fundamental properties, synthetic origins, and the mechanistic nuances of its application, researchers can effectively harness this compound to construct complex molecular architectures for pharmaceuticals, materials science, and beyond.

References

A Comprehensive Technical Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of trans-2-(4-Chlorophenyl)vinylboronic acid, a pivotal building block in modern organic synthesis. Valued for its role in constructing complex molecular architectures, this compound is particularly significant in the fields of medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and elucidate its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is designed to serve as a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies to facilitate its effective use in research and development settings.

Introduction: The Significance of Vinylboronic Acids

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, largely due to their unique combination of stability, low toxicity, and versatile reactivity.[1][2] Among these, vinylboronic acids are particularly valuable intermediates. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the stereospecific formation of carbon-carbon bonds.[3][4][5] This capability is fundamental to the synthesis of conjugated systems, styrenes, and complex polyolefins which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

The subject of this guide, this compound (CAS No. 154230-29-2), incorporates a 4-chlorophenyl group.[3][6][7][8] The electron-withdrawing nature of the chlorine atom and the specific trans geometry of the vinyl group impart distinct reactivity and make it a crucial precursor for molecules with tailored electronic and steric properties.[3][4] Its application is central to the synthesis of numerous high-value compounds, driving demand in the pharmaceutical and materials science sectors.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is critical for its successful application. This compound is typically supplied as a white to off-white crystalline powder with a purity of 95% or higher.[3][7]

Chemical Structure

The structural identity of the compound is confirmed by its IUPAC name, [(1E)-2-(4-chlorophenyl)ethenyl]boronic acid, which specifies the trans (or E) configuration of the double bond.[3][9]

Caption: Chemical structure of this compound.

Physical and Chemical Data

The key properties are summarized in the table below. Note that boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which may affect properties like melting point.[4][7]

PropertyValueSource
CAS Number 154230-29-2[3][6][7][8]
Molecular Formula C₈H₈BClO₂[6][8]
Molecular Weight 182.41 g/mol [3][6][7]
Appearance White to off-white crystalline powder[3][7][8]
Melting Point 165 °C (decomposes)[7][8][10][11]
Boiling Point 356.7 ± 44.0 °C (Predicted)[8][10]
Density 1.277 ± 0.06 g/cm³ (Predicted)[8][10]
SMILES OB(O)/C=C/c1ccc(Cl)cc1[7][9]
InChI Key HWSDRAPTZRYXHN-AATRIKPKSA-N[3][7][9]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound.

  • ¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will show characteristic signals for the aromatic and vinylic protons. The two vinyl protons will appear as doublets in the δ 6.5–7.5 ppm range. A large coupling constant (J ≈ 15–16 Hz) between these protons is diagnostic of the trans stereochemistry.[3] The protons on the 4-chlorophenyl ring will typically appear as two distinct doublets in the aromatic region.

  • ¹³C NMR: The spectrum will show signals for the eight distinct carbon atoms. The vinyl carbons and the aromatic carbons will resonate in the δ 110-150 ppm region.

  • IR Spectroscopy: Key vibrational bands include B-O stretching (around 1340–1310 cm⁻¹) and C=C stretching of the vinyl group (around 1620–1600 cm⁻¹).[3]

Synthesis and Purification

The most common and reliable method for synthesizing trans-vinylboronic acids is the regio- and stereoselective hydroboration of a terminal alkyne.[3] This process involves the syn-addition of a boron-hydride bond across the triple bond.[3]

Synthetic Route: Hydroboration of 4-Chlorophenylacetylene

The synthesis of this compound is efficiently achieved via the hydroboration of 4-chlorophenylacetylene. The choice of hydroborating agent is crucial to favor the desired terminal (β) borylation, leading to the trans product.[3] Reagents like catecholborane or pinacolborane are often used.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex R¹-Pd(II)L₂-X (Aryl/Vinyl Halide Complex) Pd0->PdII_Complex R¹-X (Aryl/Vinyl Halide) L1 Oxidative Addition OxAdd Oxidative Addition PdII_Intermediate R¹-Pd(II)L₂-R² PdII_Complex->PdII_Intermediate L2 Transmetalation Transmetal Transmetalation Boronate [R²-B(OH)₂OR']⁻ (Activated Boronate) Boronate->PdII_Complex couples with Base Base (e.g., K₂CO₃) Base->Boronate activates PdII_Intermediate->Pd0 Product R¹-R² (Coupled Product) PdII_Intermediate->Product L3 Reductive Elimination RedElim Reductive Elimination

Sources

An In-depth Technical Guide to the Physical Properties of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of trans-2-(4-Chlorophenyl)vinylboronic acid, a versatile building block in modern organic synthesis. With applications ranging from pharmaceutical development to materials science, a thorough understanding of its characteristics is paramount for its effective utilization. This document synthesizes publicly available data with expert insights into the practical implications of these properties.

Chemical Identity and Core Properties

This compound, identified by the CAS Number 154230-29-2, is a white to off-white crystalline powder.[1][2] Its molecular structure, featuring a boronic acid functional group attached to a vinyl linker which is in a trans configuration to a 4-chlorophenyl ring, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2]

A summary of its fundamental properties is presented in the table below:

PropertyValueSource(s)
CAS Number 154230-29-2[3][4]
Molecular Formula C₈H₈BClO₂[4]
Molecular Weight 182.41 g/mol [4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 165 °C (decomposes)
Boiling Point (Predicted) 356.7 ± 44.0 °C[5]
Density (Predicted) 1.277 ± 0.06 g/cm³[5]
pKa (Predicted) 9.55 ± 0.43[5]

Spectroscopic Characterization: A Gateway to Structure and Purity

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. Below are the expected spectral characteristics and a guide to their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl and aromatic protons. The trans configuration of the vinyl protons is confirmed by a large coupling constant (J), typically in the range of 15-16 Hz.[6] The aromatic protons on the 4-chlorophenyl ring will appear as two distinct doublets due to symmetry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl and aromatic carbons. The carbon attached to the boron atom may exhibit a broad signal due to quadrupolar relaxation.[7][8][9]

  • ¹¹B NMR: Boron-11 NMR is a useful technique to directly observe the boron center, with boronic acids typically showing a broad signal in the range of δ 25–35 ppm.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands: [6][10]

Wavenumber (cm⁻¹)Vibration
~3300 (broad)O-H stretch (from the boronic acid)
~3050C-H stretch (aromatic and vinyl)
~1620-1600C=C stretch (vinyl)
~1590, ~1490C=C stretch (aromatic ring)
~1340-1310B-O stretch
~1090C-Cl stretch
~970C-H bend (trans-vinyl)

Experimental Protocol for FT-IR Analysis:

A standard protocol for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The resulting spectrum should be baseline corrected and the peaks of interest identified.

The workflow for a typical FT-IR analysis is depicted in the following diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Clean_Crystal->Background_Scan Apply_Sample Apply Sample Background_Scan->Apply_Sample Ready for Sample Collect_Spectrum Collect Spectrum Apply_Sample->Collect_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Collect_Spectrum->Process_Spectrum Raw Data Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks

Caption: A generalized workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 182.4. Common fragmentation patterns for boronic acids can involve the loss of water or the entire boronic acid group.[11][12]

Solubility and Stability: Practical Considerations for Application

The solubility and stability of this compound are critical parameters for its use in synthesis and for its storage.

Solubility Profile

Experimental Protocol for Solubility Determination (Isothermal Method):

  • Solvent Selection: Choose a range of common organic solvents (e.g., THF, DMF, acetone, ethanol, toluene, heptane).

  • Equilibration: Add an excess of this compound to a known volume of each solvent in a sealed vial.

  • Stirring: Stir the mixtures at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sampling: Allow the solid to settle, then carefully take a known volume of the supernatant.

  • Analysis: Evaporate the solvent from the supernatant and weigh the remaining solid. Alternatively, analyze the concentration of the solute in the supernatant using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units of g/L or mol/L.

Stability and Storage

This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation under certain conditions, particularly in the presence of moisture and at elevated temperatures.[14] The presence of the electron-withdrawing chloro group on the phenyl ring can influence its stability and reactivity.

Crystallographic Data

To date, a public crystal structure of this compound has not been found in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[15] X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. The general structure of a related copper complex containing a trans-(4-chlorophenyl)methanimine ligand has been reported, showcasing the potential for complex formation.[16]

Synthesis and Reactivity: A Brief Overview

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. It is typically synthesized through two main routes:

  • Miyaura Borylation: The cross-coupling of a trans-1-halo-2-(4-chlorophenyl)ethene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][6] This initially forms the pinacol ester, which can be hydrolyzed to the boronic acid.

  • Hydroboration of Alkynes: The regio- and stereoselective hydroboration of 4-chlorophenylacetylene.[1][6]

The relationship between the boronic acid and its more stable pinacol ester derivative is an important consideration in its synthesis and application.

Synthesis_Relationship cluster_synthesis Synthetic Routes Alkyne 4-Chlorophenylacetylene Hydroboration Hydroboration Alkyne->Hydroboration Vinyl_Halide trans-1-Halo-2-(4-chlorophenyl)ethene Miyaura Miyaura Borylation (with B₂pin₂) Vinyl_Halide->Miyaura Boronic_Acid This compound Hydroboration->Boronic_Acid Pinacol_Ester Pinacol Ester Derivative Miyaura->Pinacol_Ester Pinacol_Ester->Boronic_Acid Hydrolysis

Caption: Key synthetic pathways to this compound and its relationship with its pinacol ester.

Conclusion

This compound is a well-characterized compound with defined physical and spectroscopic properties that make it a reliable and versatile reagent in organic synthesis. A comprehensive understanding of its characteristics, from its spectroscopic signatures to its handling and storage requirements, is essential for researchers and developers to unlock its full potential in the creation of novel molecules for a wide range of applications.

References

  • ResearchGate. ¹H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

  • Seedion. This compound. [Link]

  • Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Organic Letters, 14(11), 2898–2901. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. FT-IR spectra of the studied PVBs, ATR mode. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. Fig. S-2. ¹³C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... [Link]

  • Al-Masoudi, E. A., et al. (2022). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Molecules, 27(23), 8235. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid. [Link]

  • Crystallography Open Database. Search results. [Link]

  • ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A. [Link]

  • Zhang, Y., et al. (2023). Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. Polymers, 15(20), 4153. [Link]

  • PerkinElmer. (2021, May 21). How do you identify polymer using FTIR and Library search? [Video]. YouTube. [Link]

  • Vandenberg, M. A., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. [Link]

  • Salomaa, P., & Kankaanperä, A. (1961). Influence of cis-trans Isomerism on the Kinetics of Vinyl Ether Hydrolysis. Acta Chemica Scandinavica, 15, 871-878. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of trans-2-(4-Chlorophenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Solubility in the Application of trans-2-(4-Chlorophenyl)vinylboronic acid

The solubility of a chemical compound is a fundamental property that influences its behavior in both chemical and biological systems. For a synthetic building block like this compound (Figure 1), solubility data is paramount for several reasons:

  • Reaction Optimization: The choice of solvent and the achievable concentration of reactants are directly dependent on their respective solubilities. Poor solubility can lead to heterogeneous reaction mixtures, slower reaction rates, and the formation of byproducts.

  • Purification and Crystallization: Solubility differences are the cornerstone of purification techniques such as crystallization. A thorough understanding of the solubility of this compound in various solvent systems is essential for developing efficient purification protocols.

  • Formulation Development: In the context of drug development, the aqueous solubility of an API or its intermediates is a critical determinant of bioavailability.[3][4] While this compound is an intermediate, its solubility characteristics can provide insights for the design of more soluble final compounds.

  • Analytical Method Development: The preparation of standards and samples for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) requires solvents that can fully dissolve the analyte.

Figure 1: Chemical Structure of this compound

CAS Number: 154230-29-2[1] Molecular Formula: C₈H₈BClO₂[1] Molecular Weight: 182.41 g/mol [1]

The Unique Chemistry of Boronic Acids: Factors Influencing Solubility

The solubility of boronic acids is governed by a complex interplay of factors that are unique to this class of compounds. A primary consideration is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines (Figure 2).[5][6]

Figure 2: Dehydration of a Boronic Acid to its Corresponding Boroxine

G A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm) E->F G Quantify concentration (HPLC/UPLC-MS) F->G G A Prepare high-concentration DMSO stock solution C Add DMSO stock to buffer to create serial dilutions A->C B Add aqueous buffer to 96-well plate B->C D Incubate (1-2h) at constant temperature C->D E Measure precipitation (Nephelometry or UV after filtration) D->E F Determine highest soluble concentration E->F

References

An In-depth Technical Guide to the NMR Spectra of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of trans-2-(4-Chlorophenyl)vinylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into the practical and theoretical aspects of ¹H, ¹³C, and ¹¹B NMR spectroscopy as applied to this molecule, emphasizing experimental best practices and detailed spectral interpretation.

Introduction to this compound

This compound (CAS No. 154230-29-2) is a white to off-white crystalline powder with the molecular formula C₈H₈BClO₂ and a molecular weight of 182.41 g/mol .[2][3][4][5] Its structure, featuring a boronic acid group attached to a vinyl linker, which is in turn connected to a 4-chlorophenyl ring, makes it a versatile reagent. The trans stereochemistry of the vinyl group is crucial for its reactivity and the stereochemical outcome of subsequent reactions.

Accurate structural confirmation by NMR is paramount. However, boronic acids present a unique challenge due to their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-coordinating solvents or upon heating.[6] This equilibrium between the monomeric acid and the trimeric boroxine can lead to broadened signals or multiple sets of peaks, complicating spectral interpretation.[6] This guide will address these challenges and provide a clear methodology for obtaining and interpreting high-quality NMR spectra.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

To ensure the acquisition of a clean, interpretable NMR spectrum, it is crucial to suppress the formation of boroxine anhydrides. This is achieved by using a coordinating deuterated solvent that can engage in hydrogen bonding with the boronic acid's hydroxyl groups, thereby favoring the monomeric state.

Recommended Sample Preparation Protocol:
  • Solvent Selection: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆). Methanol-d₄ is often preferred as it readily breaks up the boroxine trimers.[6] Note that the acidic B-OH protons will exchange with the deuterium in the solvent and will likely not be observed.

  • Solubility: Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary, but prolonged heating should be avoided to prevent any potential degradation.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrumentation: Acquire the spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion, particularly for resolving the aromatic and vinylic protons.

Structural Analysis via NMR Spectroscopy

The following sections provide a detailed prediction and analysis of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound. The assignments are based on established chemical shift principles, substituent effects, and data from analogous styrylboronic acid derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic protons and the aromatic protons of the 4-chlorophenyl ring.

Molecular Structure with Proton Numbering:

Caption: Structure of this compound with proton designations.

Expected ¹H NMR Data:

ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H(a)Doublet6.2 - 6.5Jab = 17 - 19 Hz
H(b)Doublet7.2 - 7.5Jab = 17 - 19 Hz
H(c)Doublet7.4 - 7.6Jcd = ~8.5 Hz
H(d)Doublet7.3 - 7.4Jcd = ~8.5 Hz
B(OH)₂Broad SingletVariable (often not observed)-

Interpretation:

  • Vinylic Protons (H(a) and H(b)): The two vinylic protons, H(a) and H(b), are chemically non-equivalent and couple to each other.

    • The large coupling constant, Jab, expected to be in the range of 17-19 Hz, is characteristic of a trans relationship between two protons on a double bond.[7][8] This is the most definitive feature for confirming the stereochemistry.

    • H(b), being attached to the carbon adjacent to the aromatic ring, is expected to be deshielded and appear further downfield compared to H(a).

    • H(a) is attached to the carbon bearing the boronic acid group.

  • Aromatic Protons (H(c) and H(d)): The 4-chlorophenyl group gives rise to a classic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.

    • The two protons ortho to the vinyl group, H(c), are chemically equivalent, as are the two protons meta to the vinyl group, H(d).

    • H(c) protons will couple with their adjacent H(d) protons, giving rise to a doublet. Similarly, H(d) protons will couple with H(c) protons, also resulting in a doublet. The coupling constant, Jcd, is typically around 8-9 Hz for ortho coupling in a benzene ring.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.

Molecular Structure with Carbon Numbering:

Caption: Structure of this compound with carbon designations.

Expected ¹³C NMR Data:

CarbonApprox. Chemical Shift (δ, ppm)Notes
C1115 - 125Vinylic carbon attached to Boron. Signal may be broad due to quadrupolar relaxation of the adjacent Boron nucleus.
C2145 - 150Vinylic carbon attached to the aromatic ring.
C3135 - 140Aromatic quaternary carbon (ipso- to vinyl group).
C4128 - 132Aromatic CH carbons (ortho- to vinyl group).
C5132 - 136Aromatic quaternary carbon (ipso- to Chlorine).
C6128 - 132Aromatic CH carbons (meta- to vinyl group).
C7128 - 132Aromatic CH carbons (meta- to vinyl group).

Interpretation:

  • Vinylic Carbons (C1, C2): Two signals are expected in the vinylic region (δ 115-150 ppm). C2, being deshielded by the adjacent aromatic ring, will appear further downfield. The signal for C1, which is directly bonded to the boron atom, may be broadened due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes.

  • Aromatic Carbons (C3-C7): Four signals are expected for the six aromatic carbons due to the molecule's symmetry.

    • The two quaternary carbons, C3 (attached to the vinyl group) and C5 (attached to the chlorine atom), will typically have weaker intensities than the protonated carbons.

    • The protonated carbons C4, C6, and C7 will appear in the typical aromatic region. Due to symmetry, the signals for C4/C7 and C5/C6 might be equivalent, leading to fewer than four distinct peaks for the aromatic region. Precise assignment would require 2D NMR techniques like HSQC and HMBC.

¹¹B NMR Spectroscopy: A Complementary Technique

While ¹H and ¹³C NMR are primary tools for organic structure elucidation, ¹¹B NMR provides direct insight into the chemical environment of the boron atom.[2][9]

Expected ¹¹B NMR Data:

Boron EnvironmentApprox. Chemical Shift (δ, ppm)
Trigonal Planar Boronic Acid (sp²)+28 to +33
Tetrahedral Boronate Ester/Adduct (sp³)+5 to +15

Interpretation:

  • In a non-coordinating solvent where the boroxine trimer might form, a signal around δ +33 ppm is typical for the sp²-hybridized boron.[10]

  • In the recommended coordinating solvent (e.g., Methanol-d₄), the monomeric boronic acid should also show a signal in the δ +28 to +33 ppm range, characteristic of a trigonal planar (sp²) boronic acid.[10]

  • The signal is often broad due to quadrupolar relaxation.

  • This technique is particularly powerful for confirming the integrity of the boronic acid moiety and for studying its interactions, for example, with diols, where a significant upfield shift would indicate the formation of a tetrahedral (sp³) boronate ester.[9]

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Weigh Compound (5-10 mg) Solvent Dissolve in Methanol-d4 (0.6-0.7 mL) Start->Solvent Check Ensure Complete Dissolution Solvent->Check Check->Solvent No Filter Filter into NMR Tube Check->Filter Yes Acquire Acquire Spectra (>=400 MHz) Filter->Acquire H1 ¹H NMR Acquire->H1 C13 ¹³C NMR Acquire->C13 B11 ¹¹B NMR (Optional) Acquire->B11 Analyze_H1 Analyze ¹H: - Check J(ab) for trans (~18 Hz) - Assign vinyl & aromatic signals H1->Analyze_H1 Analyze_C13 Analyze ¹³C: - Identify all 8 carbons - Note broad C-B signal C13->Analyze_C13 Analyze_B11 Analyze ¹¹B: - Confirm sp² Boron (~30 ppm) B11->Analyze_B11 Structure Confirm Structure & Stereochemistry Analyze_H1->Structure Analyze_C13->Structure Analyze_B11->Structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

The NMR spectral analysis of this compound is straightforward when appropriate experimental conditions are employed. The key to obtaining high-quality spectra is the use of a coordinating deuterated solvent like methanol-d₄ to prevent the formation of boroxine anhydrides. The ¹H NMR spectrum provides definitive proof of the trans stereochemistry through the large vinylic coupling constant (~18 Hz). The ¹³C and ¹¹B NMR spectra provide complementary data that confirm the carbon skeleton and the electronic state of the boron atom, respectively. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently verify the structure and purity of this important synthetic building block.

References

  • "14.12: Coupling Constants Identify Coupled Protons." Chemistry LibreTexts, 21 Aug. 2014, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_identify_coupled_protons.
  • "this compound | CAS 154230-29-2." Benchchem, .

  • "11B NMR Chemical Shifts." San Diego State University, chemistry.sdsu.edu/faculty/main/documents/11B-NMR-Chemical-Shifts.pdf.
  • "this compound(154230-29-2) 1H NMR spectrum." ChemicalBook, .

  • Valenzuela, Stephanie A., et al. "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, vol. 87, no. 22, 2022, pp. 15071-15076, doi:10.1021/acs.joc.2c01514.
  • "Styrylboronic acid | C8H9BO2 | CID 5702628." PubChem, pubchem.ncbi.nlm.nih.gov/compound/Styrylboronic-acid.
  • "NMR Coupling Constants." Iowa State University Chemical Instrumentation Facility, .

  • Gajda, R., et al. "Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters." Molecules, vol. 26, no. 1, 2021, p. 45, doi:10.3390/molecules26010045.
  • "this compound | 154230-29-2." Sigma-Aldrich, .

  • "this compound | CAS 154230-29-2." Santa Cruz Biotechnology, .

  • Supporting Information for "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature." The Royal Society of Chemistry, .

  • Baldwin, J. E., et al. "11B NMR Studies of An Aryl Boronic Acid." Scribd, .

  • "Phenylboronic acid(98-80-6) 1H NMR spectrum." ChemicalBook, .

  • "1H–1H Coupling in Proton NMR." ACD/Labs, .

  • "this compound ≥95% | 154230-29-2." Sigma-Aldrich, .

  • "Spin-spin splitting and coupling - Coupling in 1H NMR." Organic Chemistry at CU Boulder, orgchem.colorado.edu/spectroscopy/nmr/h1nmrcoupling.html.
  • "this compound." Santa Cruz Biotechnology, .

  • "Recording NMR spectra for aryl boronic acids - overcoming oligomerization." Reddit, .

  • "S'21 - NMR 14 - J values (coupling constants)." YouTube, uploaded by Chem240_DJS, 4 Feb. 2021, .

  • "NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)." Madridge Journal of Petrochemistry and Research, madridge.org/journal-of-petrochemistry-and-research/mjpr-1000121.pdf.
  • "this compound, 97% 10 g." Thermo Fisher Scientific, .

  • Sanna, M., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." International Journal of Molecular Sciences, vol. 23, no. 19, 2022, p. 11843, doi:10.3390/ijms231911843.
  • "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, .

  • "trans-2-(4-Methylphenyl)vinylboronic acid 97% | 72316-17-7." Sigma-Aldrich, .

  • "4-Chlorophenylboronic acid | 1679-18-1." ChemicalBook, .

  • "4-Fluorobenzeneboronic acid(1765-93-1) 1H NMR spectrum." ChemicalBook, .

  • "154230-29-2(this compound) Product Description." ChemicalBook, .

  • "2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum." ChemicalBook, .

Sources

A Technical Guide to the Mass Spectrometry of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-2-(4-Chlorophenyl)vinylboronic acid is a versatile building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its precise characterization is paramount for ensuring the integrity of these synthetic transformations and the purity of the resulting products. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and purity assessment of such organoboron compounds. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, addressing the inherent challenges and offering robust analytical strategies for researchers, scientists, and drug development professionals.

Challenges in the Mass Spectrometry of Boronic Acids

The analysis of boronic acids by mass spectrometry is often complicated by their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[3] This phenomenon can lead to the observation of ions at higher mass-to-charge ratios (m/z) than the monomeric molecular ion, potentially confounding spectral interpretation. Furthermore, the polarity and thermal lability of boronic acids necessitate the careful selection of ionization techniques to minimize fragmentation and ensure accurate molecular weight determination.

Proposed Ionization Methodologies and Rationale

Given the specific characteristics of this compound, a multi-pronged approach employing various ionization techniques is recommended to obtain a comprehensive analytical profile. The choice of method will depend on the sample matrix, the desired level of structural information, and the available instrumentation.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like boronic acids.[4][5][6][7][8] It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with minimal fragmentation.[5]

Causality of Experimental Choices:

  • Positive vs. Negative Ion Mode: Analysis in both positive and negative ion modes is advised. In positive mode, the protonated molecule [C₈H₈BClO₂ + H]⁺ would be expected. In negative ion mode, which can be particularly useful for acidic compounds, the deprotonated molecule [C₈H₈BClO₂ - H]⁻ is anticipated.[9] The acidic nature of the boronic acid moiety makes it amenable to negative ion detection.

  • Solvent System: A mobile phase consisting of acetonitrile and water with a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is recommended to facilitate ionization and improve signal intensity.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique that is particularly useful for analyzing analytes that are difficult to ionize by other methods.[10] A key advantage of MALDI for boronic acids is the potential for in-situ derivatization with the matrix.[3][11][12][13]

Causality of Experimental Choices:

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) is a recommended matrix as it can react with the boronic acid moiety to form a more stable DHB adduct, which can suppress boroxine formation and enhance the signal of the desired analyte.[3][11][12]

  • Sample Preparation: The sample is co-crystallized with the matrix on a target plate before being introduced into the mass spectrometer. This process protects the analyte from excessive energy during laser desorption and ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and thermal instability. However, derivatization to a more volatile and stable form, such as a pinacol ester, can enable successful GC-MS analysis. The pinacol ester of this compound is a known, stable compound.

Causality of Experimental Choices:

  • Derivatization: Reaction of the boronic acid with pinacol in a suitable solvent will yield the corresponding pinacol boronate ester. This derivative is significantly more volatile and less prone to dehydration than the free boronic acid.

  • Ionization Method: Electron Ionization (EI) is the standard ionization technique for GC-MS.[14] While EI is a "hard" ionization technique that induces fragmentation, the resulting fragmentation pattern can provide valuable structural information.[15]

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₈H₈BClO₂) is 182.41 g/mol .[16]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Notes
182/184[M]⁺[C₈H₈BClO₂]⁺Molecular ion peak. The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks.
164/166[M - H₂O]⁺[C₈H₆BClO]⁺Loss of a water molecule from the boronic acid moiety.
138/140[C₈H₆Cl]⁺[C₈H₆Cl]⁺Loss of B(OH)₂ from the molecular ion.
111/113[C₆H₄Cl]⁺[C₆H₄Cl]⁺Chlorophenyl cation.
102[C₈H₆]⁺[C₈H₆]⁺Styrene radical cation.
43[BO₂]⁻[BO₂]⁻In negative ion mode, cleavage of the C-B bond can lead to the formation of the borate anion.[9]
27[BO]⁻[BO]⁻Further fragmentation of the borate anion in negative ion mode.[9]

Diagram 1: Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [M]⁺˙ m/z 182/184 M_H2O [M - H₂O]⁺˙ m/z 164/166 M->M_H2O - H₂O C8H6Cl [C₈H₆Cl]⁺ m/z 138/140 M->C8H6Cl - B(OH)₂ C6H4Cl [C₆H₄Cl]⁺ m/z 111/113 C8H6Cl->C6H4Cl - C₂H₂ MS_Workflow cluster_sample Sample cluster_methods Analytical Methods cluster_prep Sample Preparation cluster_data Data Analysis Sample This compound Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (Pinacol Ester) Sample->Derivatization ESI ESI-MS Interpretation Spectral Interpretation (Molecular Ion & Fragments) ESI->Interpretation MALDI MALDI-MS MALDI->Interpretation GC_MS GC-MS GC_MS->Interpretation Dissolution->ESI Matrix_Mix Co-crystallization with Matrix (DHB) Dissolution->Matrix_Mix Derivatization->GC_MS Matrix_Mix->MALDI

Sources

An In-depth Technical Guide to the Synthesis of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic protocols for trans-2-(4-Chlorophenyl)vinylboronic acid, a critical building block in modern organic chemistry. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this versatile reagent enables the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures essential in pharmaceutical and materials science research and development.[1][2] This document will delve into the prevalent synthetic strategies, offering detailed experimental procedures, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Introduction: The Significance of Vinylboronic Acids

Vinylboronic acids and their esters are indispensable tools in organic synthesis.[3] Their stability, coupled with their reactivity in palladium-catalyzed cross-coupling reactions, makes them highly valuable intermediates.[3][4] this compound, with its specific stereochemistry and substitution pattern, serves as a key precursor for introducing the 4-chlorostyryl moiety into a wide array of organic molecules.[2]

Synthetic Strategies: Pathways to Precision

Two principal and robust methods dominate the synthesis of this compound: the regio- and stereoselective hydroboration of an alkyne and the Miyaura borylation of a vinyl halide. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.

Regio- and Stereoselective Hydroboration of 4-Chlorophenylacetylene

Hydroboration of alkynes is a classic and highly reliable method for preparing vinylboronic acids.[1] This reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of an alkyne.[1] For terminal alkynes like 4-chlorophenylacetylene, the regioselectivity of the hydroboration is a critical consideration, as it can yield either the desired β-vinylboronate or the α-vinylboronate isomer.[1]

Causality Behind Experimental Choices:

The key to achieving the desired trans (or E) stereochemistry and β-regioselectivity lies in the concerted syn-addition mechanism of hydroboration.[5][6][7] The boron atom adds to the less substituted carbon of the alkyne, and the hydrogen atom adds to the more substituted carbon, both from the same face of the triple bond.[6][7] The use of sterically hindered borane reagents, such as catecholborane or pinacolborane (HBpin), is often preferred over borane (BH₃) itself. These bulkier reagents enhance the regioselectivity, favoring the placement of the boron group at the terminal carbon to minimize steric interactions.[5][7][8] Subsequent hydrolysis or oxidative workup then yields the target vinylboronic acid.

Reaction Mechanism: Hydroboration of 4-Chlorophenylacetylene

hydroboration cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Reactant1 4-Chlorophenylacetylene TS [Four-membered ring transition state] Reactant1->TS syn-addition Reactant2 Pinacolborane (HBpin) Reactant2->TS Intermediate This compound pinacol ester TS->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Hydroboration of 4-chlorophenylacetylene proceeds via a syn-addition mechanism.

Experimental Protocol: Hydroboration Approach

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Reagent/ParameterQuantity/ValuePurpose
4-Chlorophenylacetylene1.0 eqStarting material
Pinacolborane (HBpin)1.1 eqBoron source
Dichloromethane (DCM)AnhydrousSolvent
Nitrogen AtmosphereInertPrevents oxidation
Temperature0 °C to room temp.Reaction control
Reaction Time2-4 hoursCompletion of reaction
Work-upAcidic Hydrolysis (e.g., HCl)Conversion of ester to acid
PurificationRecrystallization/ChromatographyIsolation of pure product

Step-by-Step Methodology:

  • Reaction Setup: A dry, round-bottom flask is charged with 4-chlorophenylacetylene and anhydrous dichloromethane under a nitrogen atmosphere.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. Pinacolborane is added dropwise to the stirred solution.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction is carefully quenched with an acidic aqueous solution (e.g., 1M HCl) and stirred vigorously to hydrolyze the pinacol ester. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white crystalline powder.[1][2]

Miyaura Borylation of trans-1-Halo-2-(4-chlorophenyl)ethene

An alternative and equally powerful strategy is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[1][2] This method involves the reaction of a vinyl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] A key advantage of this approach is its stereospecificity; the configuration of the starting vinyl halide is retained in the final product.[2]

Causality Behind Experimental Choices:

The catalytic cycle of the Miyaura borylation is a well-established process in organometallic chemistry.[9] It typically involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the vinylboronate ester and regenerate the Pd(0) catalyst.[9] The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), ligand, and base (e.g., potassium acetate or potassium carbonate) is crucial for achieving high yields and preventing side reactions. The base is required to facilitate the transmetalation step.[9] The reaction is typically carried out in an anhydrous, aprotic solvent like dioxane or toluene.

Experimental Workflow: Miyaura Borylation

miyaura_workflow start Start: Assemble Reactants setup Reaction Setup: - trans-1-Halo-2-(4-chlorophenyl)ethene - B₂pin₂ - Palladium Catalyst - Base - Anhydrous Solvent start->setup reaction Reaction: - Heat under inert atmosphere - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Filter catalyst - Aqueous extraction reaction->workup purification Purification: - Column Chromatography workup->purification hydrolysis Hydrolysis of Pinacol Ester purification->hydrolysis product Final Product: This compound hydrolysis->product

Caption: A generalized workflow for the Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation Approach

This protocol is a representative example and may require optimization.

Reagent/ParameterQuantity/ValuePurpose
trans-1-Bromo-2-(4-chlorophenyl)ethene1.0 eqStarting material
Bis(pinacolato)diboron (B₂pin₂)1.1 eqBoron source
PdCl₂(dppf)0.03 eqPalladium catalyst
Potassium Acetate (KOAc)3.0 eqBase
1,4-DioxaneAnhydrousSolvent
Nitrogen AtmosphereInertPrevents catalyst deactivation
Temperature80-100 °CReaction temperature
Reaction Time12-24 hoursCompletion of reaction
Work-upFiltration, ExtractionRemoval of solids, isolation
PurificationColumn ChromatographyIsolation of pure ester

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask are added trans-1-bromo-2-(4-chlorophenyl)ethene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst. The flask is evacuated and backfilled with nitrogen several times.

  • Solvent Addition: Anhydrous 1,4-dioxane is added via syringe.

  • Reaction Progression: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Progress is monitored by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, the mixture is diluted with a solvent such as ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Hydrolysis: The crude pinacol ester is purified by column chromatography. The purified ester is then subjected to hydrolysis as described in the hydroboration protocol to yield the final product.

Purification and Characterization

Purification of boronic acids can sometimes be challenging due to their propensity to form anhydrides (boroxines) or their amphiphilic nature.[10][11]

  • Recrystallization: This is often the most effective method for obtaining highly pure, crystalline this compound.[10]

  • Column Chromatography: While boronic acids can be sensitive to silica gel, careful chromatography with an appropriate eluent system can be successful.[10][11] Neutral alumina can also be a suitable stationary phase.[10]

  • Acid-Base Extraction: An impure boronic acid can be treated with a base to form a salt, which is then washed with an organic solvent to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid.[12]

Characterization: The final product should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity. The reported melting point is approximately 165 °C (with decomposition).[13][14]

Safety and Handling

This compound may cause skin and serious eye irritation and can be harmful if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a well-established process with reliable and scalable methods. Both the hydroboration of 4-chlorophenylacetylene and the Miyaura borylation of a corresponding vinyl halide offer efficient routes to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity, thereby enabling the successful application of this reagent in the synthesis of novel compounds for a variety of applications.

References

  • Organic Chemistry Tutor. (n.d.). Hydroboration-Oxidation of Alkynes. Retrieved from [Link]

  • JoVE. (2023, April 30). Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 9: Alkynes + borane. University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With “R2BH”. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism for Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In M. Li, J. S. Fossey, & T. D. James (Eds.), Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). The Royal Society of Chemistry. Retrieved from [Link]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Angewandte Chemie International Edition, 54(12), 3767-3770. Retrieved from [Link]

  • van der Vliet, K. M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie International Edition, 55(41), 12713-12716. Retrieved from [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. Retrieved from [Link]

  • Cangzhou Purui Orient Technology Co Ltd. (2017). Method for synthetizing vinyl boronic acid ester. CN105503926B. Google Patents.
  • Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • van der Vliet, K. M., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry, 29(3), 669-674. Retrieved from [Link]

  • Cadila Healthcare Limited. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1. Google Patents.
  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

Sources

"trans-2-(4-Chlorophenyl)vinylboronic acid" commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by zeroing in on "trans-2-(4-Chlorophenyl)vinylboronic acid" through specific Google searches. My aim is to build a thorough dossier on its commercial availability, including details from various suppliers and typical uses. This initial search should inform the scope of my investigation.

Initiating Deeper Dive

I've expanded my search to include scientific literature and application notes related to "this compound." This aims to illuminate common applications, especially in Suzuki-Miyaura couplings, and to highlight established experimental protocols. Simultaneously, I'm researching synthesis and purification to understand potential impurities and quality control. My next task is to outline the structure of the technical guide, beginning with an overview and delving into commercial availability and experimental protocols. I will create tables to summarize data.

Targeting Specific Details

I'm now zeroing in on commercial availability. I've started by conducting focused Google searches to collect data on suppliers, purities, quantities, and safety information for "this compound". Alongside this, I am actively investigating synthesis and purification to consider potential impurities and quality control. I am also identifying and analyzing scientific literature and application notes related to the compound's usage, especially in Suzuki-Miyaura couplings.

Investigating Availability

I'm currently focused on defining "this compound" for the introduction. My goal is a clear, concise definition that lays the groundwork for the subsequent technical discussion. I'm aiming for precision in this step as it serves as a foundation for a technical document.

Charting Commercial Sources

I've progressed to the central component: the commercial availability analysis. I'm currently compiling a detailed table featuring various suppliers. I'm carefully listing each supplier, along with the purity levels they offer. Further, I will include typical product forms, and will note the cost per gram of the compound where possible, and the typical shipping times. I'm striving for a very comprehensive overview.

Detailing the Applications

I'm now diving into the application section, specifically the Suzuki-Miyaura cross-coupling. I'm focusing on its role as a key substrate for C-C bond formation, planning to include a visual aid – a Graphviz diagram – to illustrate the reaction cycle. My immediate task is compiling and organizing the crucial steps, aiming for a clear and concise presentation. I intend to provide a sample experimental protocol for this reaction.

Developing Introduction & Plan

I'm now in the process of formulating a structured introduction and laying out the overall plan. I've drafted an introductory paragraph that defines the compound and highlights its significance in organic synthesis. The document will focus on the target topic: commercial availability. A more detailed outline, encompassing properties, commercial sources, applications, and safety, is being finalized. I am also planning the structure of a detailed section on its use in the Suzuki-Miyaura reaction.

Outlining Document Sections

I'm now busy outlining the document in more detail. I'm focusing on organizing information into properties, applications, commercial availability and safety guidelines. I'm prioritizing the inclusion of a helpful decision-making workflow diagram, a detailed protocol, and plenty of visual aids for a comprehensive guide.

A Comprehensive Technical Guide to the Safe Handling of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-(4-Chlorophenyl)vinylboronic acid is a versatile reagent increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the formation of carbon-carbon bonds makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). As with any chemical reagent, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and field-proven insights.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of the substance's physical and chemical characteristics. This information is crucial for designing appropriate experimental setups, storage solutions, and emergency response plans.

PropertyValueReference(s)
CAS Number 154230-29-2[1][2]
Molecular Formula C₈H₈BClO₂[2][3]
Molecular Weight 182.41 g/mol [2]
Appearance White to off-white powder/solid
Melting Point 165 °C (with decomposition)[4][5]
Boiling Point 356.7 ± 44.0 °C (Predicted)[4]
Density 1.277 ± 0.06 g/cm³ (Predicted)[4]

Note: Some sources indicate that this product may contain varying amounts of its anhydride.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is essential for risk assessment and the implementation of appropriate safety measures.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

(Data sourced from supplier Safety Data Sheets)[1][3]

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338, P312[3]

It is important to note that the toxicological properties of this specific compound have not been fully investigated.[1] Therefore, it should be handled with the care afforded to substances with unknown long-term health effects.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls, supplemented by administrative controls and, finally, personal protective equipment.

Engineering Controls

All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required when there is a potential for dust or aerosol generation. Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this substance includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and dispose of them properly after handling.

  • Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if handling large quantities, a NIOSH-approved N95 (or better) particulate respirator is recommended for the solid form.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound ppe_check Don Appropriate PPE start->ppe_check goggles Chemical Safety Goggles ppe_check->goggles gloves Nitrile Gloves ppe_check->gloves coat Lab Coat ppe_check->coat respirator N95 Respirator (if dust is likely) ppe_check->respirator

Caption: Required PPE for handling the compound.

Safe Handling and Storage

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols. Use techniques that minimize dust generation, such as careful scooping rather than pouring.

  • Ensure adequate ventilation during handling.

  • Wash hands thoroughly after handling the material, even if gloves were worn.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Boronic acids, in general, can be sensitive to air and moisture. While vinylboronic acids have shown good stability, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to ensure long-term purity.

Stability and Reactivity

Reactivity

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are often exothermic.[6] Without proper thermal management, particularly on a larger scale, there is a risk of a thermal runaway.[6][7] The rate of heat generation can be significantly influenced by the choice of catalyst, base, and solvent system.[7] Aqueous systems, in some cases, have been shown to produce more significant and faster exotherms compared to anhydrous conditions.[6]

Chemical Stability

Boronic acids can undergo protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved. This process is often dependent on the pH and can be accelerated in either acidic or basic conditions.[8][9] While pinacol esters are often used to improve stability against protodeboronation, the free boronic acid requires careful handling to prevent degradation.[10]

Incompatible Materials
  • Strong Oxidizing Agents: Can cause vigorous reactions.

  • Strong Bases: Can promote decomposition.[1]

Hazardous Decomposition Products

Upon thermal decomposition, this compound may release irritating and toxic gases and vapors, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl)

  • Oxides of boron

Accidental Release and First Aid Measures

Accidental Release
  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: After proper decontamination, the container can be disposed of according to institutional guidelines. The collected chemical waste must be handled by a licensed hazardous waste disposal company.

Under no circumstances should this chemical be disposed of down the drain. [1]

Disposal_Workflow cluster_disposal Waste Disposal Protocol start Generate Waste collect_solid Collect Solid Waste in Labeled Hazardous Container start->collect_solid rinse Triple-Rinse Empty Containers with Suitable Solvent start->rinse transfer Transfer to EHS for Licensed Disposal collect_solid->transfer collect_liquid Collect Rinsate as Hazardous Liquid Waste rinse->collect_liquid collect_liquid->transfer

Caption: Safe disposal workflow for the compound.

Conclusion

This compound is an invaluable reagent in modern synthetic chemistry. Its effective and safe use hinges on a robust understanding of its properties and a diligent application of safety protocols. By adhering to the guidelines outlined in this document—employing proper engineering controls, wearing appropriate PPE, understanding its reactivity, and following correct disposal procedures—researchers can mitigate risks and foster a safe and productive laboratory environment.

References

  • Organic Process Research & Development. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Fisher Scientific. SAFETY DATA SHEET this compound. [Link]

  • PubChem. 4-Chlorophenylboronic acid. [Link]

Sources

"trans-2-(4-Chlorophenyl)vinylboronic acid" stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of trans-2-(4-Chlorophenyl)vinylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility in constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science, is well-established. The presence of the vinylboronic acid moiety allows for the stereospecific formation of carbon-carbon bonds. However, the efficacy and reproducibility of these synthetic applications are intrinsically linked to the purity and stability of the boronic acid starting material. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its integrity over time.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 154230-29-2
Molecular Formula C₈H₈BClO₂
Molecular Weight 182.41 g/mol
Appearance White to light brown crystalline powder
Melting Point 165 °C (with decomposition)
Solubility Soluble in organic solvents such as DMSO, methanol, and THF. Poorly soluble in non-polar organic solvents and water.

Chemical Stability and Degradation Pathways

The stability of a boronic acid is paramount for its successful application. While often perceived as sensitive, this compound possesses a unique stability profile stemming from its structure. The primary degradation pathways for boronic acids are protodeboronation and oxidation.

Protodeboronation: A Point of Strength

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, which would result in the formation of 4-chlorostyrene. For many boronic acids, particularly certain heteroaromatic types, this can be a rapid degradation pathway. However, vinylboronic acids exhibit remarkable resistance to this process. Studies have shown that the protodeboronation of vinylboronic acids is exceptionally slow, with half-lives often exceeding a week even under forcing conditions (e.g., pH 12, 70 °C). This inherent stability is a significant advantage of the vinylboronic acid functional group.

The mechanism of protodeboronation is pH-dependent and can be either acid- or base-catalyzed. However, the sp²-hybridized carbon of the vinyl group and the electronic nature of the C-B bond in vinylboronic acids contribute to a higher activation energy for this cleavage compared to other organoboronic acids.

G cluster_main Stability Profile of this compound cluster_products Degradation Products A This compound B Protodeboronation (C-B Bond Cleavage by H⁺) A->B Very Slow (High Stability) C Oxidation (C-B Bond Cleavage by Oxidants) A->C Primary Concern (Susceptible) D Dehydration/Trimerization (Formation of Boroxines) A->D Reversible (In presence of water) P1 4-Chlorostyrene B->P1 P2 trans-2-(4-Chlorophenyl)vinyl alcohol (and subsequent products) C->P2 P3 Anhydride (Boroxine) D->P3

Caption: Key stability considerations for this compound.

Oxidative Degradation: The Primary Concern

In contrast to its high resistance to protodeboronation, this compound is susceptible to oxidation. This is a common degradation pathway for most boronic acids and typically represents the primary mode of decomposition under ambient conditions in the presence of air. The oxidation of the carbon-boron bond leads to the formation of the corresponding alcohol, which in this case would be trans-2-(4-chlorophenyl)vinyl alcohol, followed by potential isomerization and further reactions.

This oxidative instability is a critical factor to consider during storage and handling. The reaction is often accelerated by exposure to atmospheric oxygen and can be promoted by the presence of reactive oxygen species.

Dehydration and Boroxine Formation

Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. While this is not a degradation in the sense of irreversible decomposition, the presence of boroxines can affect the reactivity and stoichiometry of the reagent in subsequent reactions. The equilibrium between the free boronic acid and the boroxine is influenced by the presence of water; in a completely anhydrous environment, the boroxine is favored. Upon exposure to moisture, the boroxine can revert to the monomeric boronic acid. Sigma-Aldrich notes that their product "contains varying amounts of anhydride".

Recommended Storage and Handling Protocols

Given the susceptibility of this compound to oxidation and the potential for boroxine formation, stringent storage and handling procedures are essential to maintain its integrity.

Long-Term Storage

For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C. Refrigeration slows down the rate of oxidative degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen). This minimizes exposure to atmospheric oxygen and moisture.

  • Container: Use a tightly sealed, opaque container to protect from light and air. Amber glass vials with septa are ideal.

  • Environment: The storage location should be dry and well-ventilated.

Handling Air- and Moisture-Sensitive Reagents

Due to its sensitivity to oxygen and moisture, all manipulations of this compound should be performed using appropriate air-free techniques.

G cluster_workflow Recommended Handling Workflow A Start: Stored Reagent (2-8°C, Inert Gas) B Equilibrate to RT in Desiccator A->B Prevent Condensation C Transfer to Inert Atmosphere (Glovebox/Schlenk Line) B->C D Weigh and Dispense C->D E Reaction Setup (Under Inert Gas) D->E F Reseal and Purge Container with Inert Gas D->F If not using all G Return to 2-8°C Storage F->G

Caption: Workflow for handling this compound.

Key Handling Practices:

  • Inert Atmosphere: Whenever possible, handle the solid material inside a glovebox with low oxygen and moisture levels. Alternatively, a Schlenk line can be used to manipulate the compound under a positive pressure of an inert gas.

  • Avoid Condensation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Specialized Packaging: For reagents supplied in specialized packaging like Sigma-Aldrich's Sure/Seal™ bottles, use proper syringe techniques to dispense the material while maintaining an inert atmosphere. Use a dry, inert gas like nitrogen or argon to pressurize the bottle before withdrawing the desired amount.

  • Clean and Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use, for example, by oven-drying and cooling under an inert gas stream.

Stability Assessment and Analytical Methods

Regularly assessing the purity of this compound is crucial, especially for long-term storage or before use in sensitive applications. A stability-indicating analytical method is one that can separate the intact compound from its potential degradation products.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC with UV detection is a powerful technique for purity assessment. A C18 column is often suitable. However, care must be taken as standard aqueous mobile phases can sometimes promote the hydrolysis of boronic esters if they are being analyzed. For the free boronic acid, methods using a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) are common.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify both the parent compound and its degradation products. Electrospray ionization (ESI) in negative mode is often effective for the analysis of underivatized boronic acids.

Protocol: A General Stability-Indicating HPLC-UV Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

  • Instrumentation: HPLC or UPLC system with a UV/Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient from low to high organic content will likely be necessary to elute the parent compound and potential degradation products with different polarities. A representative gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, likely around 225-270 nm. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength and check for peak purity.

  • Sample Preparation: Dissolve a known quantity of the boronic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5-1.0 mg/mL.

Forced Degradation Studies

To identify potential degradation products and confirm the stability-indicating nature of an analytical method, forced degradation studies are recommended. This involves subjecting the compound to harsh conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Stress: 80 °C (solid state)

  • Photolytic Stress: Exposure to UV light

Samples from these stress conditions should be analyzed by the developed HPLC or LC-MS method to identify and separate any new peaks corresponding to degradation products.

Conclusion

This compound is a valuable synthetic intermediate with a favorable stability profile, characterized by high resistance to protodeboronation. The primary degradation pathway of concern is oxidation, which can be effectively mitigated through proper storage and handling. By implementing the protocols outlined in this guide—specifically, storage at 2-8 °C under an inert atmosphere and the use of air-free handling techniques—researchers can ensure the long-term integrity and reactivity of this important reagent. The regular use of validated analytical methods, such as HPLC, is recommended to confirm purity and ensure the reliability of experimental outcomes.

References

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4739-4745.
  • Fisher Scientific. (2021). Safety Data Sheet: this compound.
  • Levin, M. D., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 151-157.
  • Sigma-Aldrich. (2022).
  • Wang, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Fisher Scientific. (2011).
  • ResearchGate. (2022).
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • European Medicines Agency. (2013).
  • White Rose Research Online. (n.d.). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones.
  • SIELC Technologies. (2011). 4-Chlorophenylboronic acid. Retrieved from [Link]

  • ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.
  • Genprice. (n.d.). This compound pinacol ester.
  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Core Topic: The Formation and Management of trans-2-(4-Chlorophenyl)vinylboronic Acid Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the formation, characterization, and strategic management of the trimeric anhydride of trans-2-(4-Chlorophenyl)vinylboronic acid. Boronic acids are fundamental reagents in modern organic synthesis, yet their propensity to exist in a dynamic equilibrium with their corresponding cyclic anhydrides (boroxines) is a critical factor that is often overlooked.[1][2] This document elucidates the underlying principles of this equilibrium, offers field-proven protocols for its control, and discusses the implications for reaction stoichiometry and reproducibility, particularly in high-stakes applications like pharmaceutical development.

The Boronic Acid–Boroxine Equilibrium: A Fundamental Concept

Organoboronic acids, R-B(OH)₂, possess the inherent ability to undergo reversible, intermolecular dehydration to form a six-membered cyclotrimeric anhydride known as a boroxine.[3][4] This is not a degradation pathway but a dynamic equilibrium governed by the concentration of water in the system.[2][5]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

For this compound, this equilibrium means that commercial samples, or those stored under non-anhydrous conditions, will invariably contain an unknown quantity of the corresponding boroxine, 2,4,6-tris(trans-2-(4-chlorophenyl)vinyl)boroxine.[1][6] This complicates accurate massing of the reagent and can impact reaction kinetics if the active species is the monomeric acid. The formation of the boroxine is entropically favored and can be driven by the removal of water, either through heating, azeotropic distillation, or storage with a desiccant.[3][4]

Caption: The dynamic equilibrium between the boronic acid monomer and its trimeric anhydride (boroxine).

Causality and Impact on Synthetic Applications

The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science.[7][8] The boroxine itself is typically not the active species in the catalytic cycle. However, under the aqueous basic conditions of the Suzuki coupling, the boroxine is readily hydrolyzed in situ back to the monomeric boronic acid, which then participates in the reaction.[9]

Why does this matter?

  • Stoichiometric Inaccuracy: If a sample is a mixture of acid and boroxine, weighing out one molar equivalent of the "boronic acid" (assuming a molecular weight of 182.41 g/mol ) will result in a substoichiometric amount of the active boron species.[6][10][11] This can lead to incomplete conversion and reduced yields.

  • Reproducibility: The acid/boroxine ratio can vary between batches and change during storage, leading to inconsistent reaction outcomes.

  • Stability: While inconvenient for stoichiometry, the boroxine form is generally more stable and less prone to other decomposition pathways, making it advantageous for long-term storage.[7] Many boronic acids are intentionally converted to more stable derivatives, like pinacol esters or diethanolamine adducts, to circumvent stability issues.[7][12]

Characterization: Distinguishing the Monomer from the Anhydride

Accurate characterization is essential for managing the boronic acid-boroxine equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Technique Boronic Acid (Monomer) Boroxine (Anhydride) Rationale & Causality
¹¹B NMR ~30 ppm (broad singlet)~33 ppm (broad singlet)The ¹¹B nucleus in the boroxine is slightly more deshielded due to the electronic environment of the B-O-B linkage. The chemical shift moves downfield by 2-4 ppm for aryl and vinyl boroxines compared to their corresponding acids.[13][14]
¹H NMR B(OH)₂ proton: broad singlet, variable chemical shift (often ~8-9 ppm, exchanges with D₂O). Vinyl/Aryl protons: distinct pattern.No B(OH)₂ proton signal. Vinyl/Aryl protons: chemical shifts may be slightly different from the monomer, often appearing sharper.[14]The most definitive change is the disappearance of the acidic B(OH)₂ protons upon dehydration. Subtle shifts in the vinyl and aryl regions occur due to the change in the boron substituent from -B(OH)₂ to the boroxine ring.
IR Spectroscopy Strong, broad O-H stretch (~3200-3400 cm⁻¹). B-O stretch (~1350 cm⁻¹).O-H stretch is absent or significantly diminished. Strong, characteristic B-O-B ring vibrations appear, often in the 680-705 cm⁻¹ region.[15]The disappearance of the hydroxyl group stretch is a clear indicator of anhydride formation.
Experimental Protocols: A Self-Validating System

The following protocols provide methodologies for both the deliberate formation of the boroxine for stable storage and a pre-treatment step to ensure a consistent monomeric starting material for reactions.

  • Objective: To convert the boronic acid to its more stable trimeric anhydride for long-term storage. This protocol is self-validating through the removal of water and subsequent analytical confirmation.

  • Causality: This procedure utilizes azeotropic distillation to drive the equilibrium toward the anhydride by continuously removing water from the reaction mixture.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a solvent that forms an azeotrope with water (e.g., toluene or benzene) to create a ~0.2 M solution.

  • Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual and quantitative measure of the reaction's progress.

  • Monitoring & Validation: Continue reflux until no more water is collected (typically 2-4 hours).

    • Checkpoint: Cool the reaction mixture, withdraw a small aliquot, and evaporate the solvent. Analyze the residue by ¹¹B NMR. A complete shift from ~30 ppm to ~33 ppm validates the full conversion to the boroxine.[13][14]

  • Isolation: Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: The resulting white solid is the boroxine. Store it under an inert atmosphere (N₂ or Ar) in a desiccator.

  • Objective: To ensure that the boron reagent entering a reaction (e.g., Suzuki coupling) is predominantly in the monomeric boronic acid form, allowing for accurate stoichiometry.

  • Causality: This protocol involves a simple dissolution and evaporation step with a protic, water-containing solvent to hydrolyze any existing boroxine back to the monomeric acid.

Step-by-Step Methodology:

  • Pre-Treatment: In a flask, dissolve the sample of this compound (which may contain anhydride) in a minimal amount of a solvent mixture such as acetone/water (10:1 v/v).

  • Equilibration: Stir the solution at room temperature for 15-20 minutes. The presence of water will shift the equilibrium back to the boronic acid.[1][2]

  • Solvent Removal: Remove the solvent under reduced pressure. Crucially, do not heat excessively , as this will begin to reform the anhydride. A gentle vacuum at ambient temperature is sufficient.

  • Final Drying: Place the resulting solid in a vacuum desiccator for 1-2 hours to remove residual solvent without aggressively removing the waters of hydration associated with the boronic acid.

  • Immediate Use: The resulting solid should be used immediately for the intended reaction to prevent the re-formation of the anhydride upon standing. The material is now standardized for accurate weighing.

Anhydride_Formation_Workflow start Start: trans-2-(4-ClPh)vinylboronic Acid (Mixture of acid and anhydride) dissolve Dissolve in Toluene start->dissolve setup Equip with Dean-Stark Trap dissolve->setup reflux Heat to Reflux setup->reflux collect_water Collect Water Azeotropically reflux->collect_water monitor Monitor by ¹¹B NMR collect_water->monitor monitor->reflux Conversion Incomplete evaporate Remove Toluene under Reduced Pressure monitor->evaporate Conversion Complete product Product: Pure Boroxine Anhydride (Store under inert atmosphere) evaporate->product

Caption: Workflow for the synthesis of the pure boroxine anhydride.

Concluding Remarks for the Practicing Scientist

The interconversion between this compound and its boroxine anhydride is a fundamental property of the molecule that must be understood and controlled for reliable and reproducible synthetic chemistry. While commercial materials are often a mixture, this is not a sign of impurity but rather a reflection of a dynamic chemical equilibrium.[1] By employing the characterization techniques and protocols outlined in this guide, researchers can choose to either work with the stable, storable boroxine or standardize the material to the monomeric acid for precise stoichiometric control. This level of rigor is paramount in process development and medicinal chemistry, where reproducibility is non-negotiable.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of trans-2-(4-Chlorophenyl)vinylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, is a cornerstone of modern drug discovery and materials science.[3][4] Within the vast arsenal of available organoboron reagents, vinylboronic acids are of particular importance, enabling the stereoselective synthesis of stilbenes and other vinylarenes—structural motifs prevalent in biologically active molecules and advanced materials.[5][6]

This guide provides an in-depth technical overview and detailed protocols for the application of a specific, high-value building block: trans-2-(4-Chlorophenyl)vinylboronic acid . We will explore the mechanistic nuances of its use, provide field-proven experimental procedures, and discuss its strategic importance for researchers, medicinal chemists, and process development scientists.

Reagent Profile: this compound

  • Structure: Chemical structure of this compound

  • CAS Number: 154230-29-2

  • Molecular Formula: C₈H₈BClO₂

  • Appearance: White to off-white crystalline powder.

  • Key Features: This reagent is valued for its bench-top stability and, crucially, the trans configuration of its vinyl group, which is overwhelmingly retained during the Suzuki-Miyaura coupling process. The presence of a chlorophenyl group makes it an ideal precursor for synthesizing halogenated stilbene derivatives, which are explored for their potential as anti-aging agents and other therapeutic applications.[7]

Mechanistic Rationale: Achieving Stereoretention

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is critical to experimental design and optimization.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[8]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the vinyl group to the palladium(II) complex.[9]

  • Reductive Elimination: The two organic groups (the aryl and the vinyl) on the palladium center couple, forming the final stilbene product with a new C-C bond. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[2]

A critical feature when using vinylboronic acids is that the transmetalation and reductive elimination steps proceed with retention of configuration . This means the trans geometry of the double bond in this compound is faithfully translated to the final stilbene product, ensuring high stereochemical purity.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_vinyl Ar-Pd(II)L₂-Vinyl transmetalation->pd2_vinyl [(E)-R-Vinyl-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd2_vinyl->reductive_elimination reductive_elimination->pd0 (E)-Ar-Vinyl (Product) boronic_acid (E)-R-Vinyl-B(OH)₂ ate_complex [(E)-R-Vinyl-B(OH)₃]⁻ (Borate Complex) boronic_acid->ate_complex Activation base Base (e.g., K₂CO₃) base->ate_complex ate_complex->transmetalation Transfer

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Protocol: Synthesis of (E)-4'-Chloro-4-aminostilbene

This protocol details a representative synthesis of a halogenated aminostilbene, a scaffold of interest in medicinal chemistry, by coupling this compound with 4-iodoaniline. The amino group on the aryl halide is well-tolerated under these conditions.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound182.411.21.2
4-Iodoaniline219.011.01.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.080.08
Potassium Carbonate (K₂CO₃)138.213.03.0
1,2-Dimethoxyethane (DME)90.12--
Water (deionized)18.02--
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 mmol, 219 mg), this compound (1.2 mmol, 219 mg), and potassium carbonate (3.0 mmol, 415 mg).

    • Scientist's Note: Using a slight excess (1.2 eq.) of the boronic acid ensures complete consumption of the more valuable aryl halide. Potassium carbonate is a common, effective base for this transformation.

  • Catalyst Preparation & Addition:

    • In a separate small vial, dissolve Palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 5 mL of 1,2-dimethoxyethane (DME). The solution should turn a pale yellow.

    • Scientist's Note: The ligand (PPh₃) to palladium ratio is typically 2:1 to 4:1. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Pd(PPh₃)₄ can also be used directly.

  • Solvent Addition and Degassing:

    • Add the catalyst solution to the reaction flask.

    • Add an additional 15 mL of DME and 5 mL of water to the flask, creating a 4:1 DME/water solvent system.

    • Degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction:

    • Heat the reaction mixture to 80-85 °C (reflux) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

    • Scientist's Note: The disappearance of the 4-iodoaniline spot is a good indicator of reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will appear as a yellow or off-white solid.

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to elute the product.

    • Scientist's Note: The desired stilbene product is typically less polar than the starting aniline but more polar than nonpolar impurities.

  • Characterization:

    • Combine the pure fractions and remove the solvent to yield (E)-4'-Chloro-4-aminostilbene as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 16 Hz) for the vinyl protons in the ¹H NMR spectrum is characteristic of the trans configuration.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (oxygen exposure)Ensure thorough degassing. Use fresh, high-quality palladium catalyst and solvents.
Insufficiently strong baseFor less reactive aryl halides (e.g., chlorides), a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[9]
Protodeboronation Boronic acid degradationUse anhydrous solvents if possible, or minimize reaction time. Using the corresponding boronic ester can sometimes mitigate this side reaction.
Homocoupling Side reaction of the boronic acid or aryl halideAdjust catalyst/ligand ratio. Lowering the reaction temperature may also help.
Incomplete Reaction Low reactivity of coupling partner (e.g., aryl chloride)Use a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos). Increase reaction temperature.[8]

Conclusion and Broader Impact

This compound is a highly effective and reliable reagent for the stereoselective synthesis of trans-stilbenes via the Suzuki-Miyaura coupling. The protocol described herein is a robust starting point that can be adapted for a wide range of aryl and heteroaryl halides. The ability to predictably install the chlorostyryl moiety is of significant value in the synthesis of complex molecules for pharmaceutical and materials science applications, where the stilbene core and halogen substituents can be crucial for modulating biological activity, tuning photophysical properties, and improving pharmacokinetic profiles.[3][10]

References

  • Pietrangelo, T., et al. (2020). Synthesis and Biological Evaluation of Halogenated E-Stilbenols as Promising Antiaging Agents. Molecules, 25(15), 3498. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Shahzad, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(2), 483-509. Available at: [Link]

  • Ulukan, P., Catak, S., & Tars, K. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link]

  • ChemRxiv. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. Available at: [Link]

  • Gholizadeh, M., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances, 14(28), 20087-20106. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. ChemHelp ASAP. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2015). "Greening Up" the Suzuki Reaction. Available at: [Link]

  • Khan, M. A., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(16), 4983. Available at: [Link]

Sources

Palladium catalyst for "trans-2-(4-Chlorophenyl)vinylboronic acid" coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of trans-2-(4-Chlorophenyl)vinylboronic Acid

Introduction: Synthesizing Stilbenes with Precision

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex materials.[1][3] A key application of this reaction is the synthesis of stilbenes and their derivatives, which are core structures in various biologically active compounds and advanced materials.[4][5]

This guide focuses on a specific, high-value transformation: the coupling of this compound with aryl halides. This reaction is a powerful method for creating unsymmetrical stilbenes, preserving the trans stereochemistry of the vinylboronic acid, which is often crucial for the final product's biological activity or material properties.[6] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a field-tested experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction, particularly when using challenging coupling partners like aryl chlorides.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halogen bond (C-X) of the aryl halide. This step forms a square-planar Pd(II) complex. The reactivity of the halide is crucial, with the rate of addition typically following the trend I > Br > OTf >> Cl.[7][9] The use of aryl chlorides, while economically and environmentally advantageous, requires highly active catalyst systems to overcome the strength of the C-Cl bond.[9]

  • Transmetalation : This is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium center. The reaction requires activation by a base.[10] The base reacts with the vinylboronic acid to form a more nucleophilic boronate species ("ate" complex).[11][12] This activated species then exchanges its organic group with the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate.[1][8] The choice of base is critical and can dramatically influence the reaction rate and yield.[11]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired stilbene product. This process is typically fast and irreversible, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7][8]

Below is a visualization of the catalytic cycle for the coupling of an aryl chloride (Ar-Cl) with the vinylboronic acid.

Suzuki_Miyaura_Coupling pd0 L₂Pd(0) (Active Catalyst) oa_intermediate Ar-Pd(II)-Cl(L)₂ (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate Ar-Pd(II)-Vinyl(L)₂ oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 product Ar-Vinyl (Stilbene Product) transmetalation_intermediate->product Reductive Elimination boronate [Vinyl-B(OH)₃]⁻ (Activated Boronate) boronate->transmetalation_intermediate boronic_acid Vinyl-B(OH)₂ boronic_acid->boronate Activation aryl_halide Ar-Cl aryl_halide->oa_intermediate base Base (e.g., OH⁻) base->boronic_acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters for a Successful Coupling

The success of coupling this compound, especially with less reactive aryl chlorides, depends on the careful selection of four key components.

  • Palladium Precatalyst : While numerous palladium sources exist, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are among the most common and effective precatalysts.[7][13] Pd(II) sources require in-situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or another reagent in the mixture.[2]

  • Ligand Selection : This is arguably the most critical factor for coupling aryl chlorides. The strong C-Cl bond requires a catalyst system that is both highly active and stable. Bulky, electron-rich phosphine ligands are the gold standard.[9][14] Ligands like tri-tert-butylphosphine (P(t-Bu)₃), Buchwald's biaryl phosphines (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have proven highly effective.[10][15] These ligands promote the oxidative addition step and stabilize the active catalytic species.[16] The use of sterically bulky ligands like t-Bu₃PHBF₄ has been shown to be crucial for successful coupling.[6][17]

  • The Role and Choice of Base : The base is essential for activating the boronic acid for transmetalation.[1][11] The choice of base can significantly affect reaction rates and yields. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[11] For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[10] Stronger bases like K₃PO₄ are often required for challenging couplings involving aryl chlorides.

  • Solvent System : The choice of solvent influences the solubility of reagents and the reaction rate. Aprotic polar solvents are frequently used. Common choices include toluene, 1,4-dioxane, and tetrahydrofuran (THF), often with the addition of water to aid in dissolving the base and facilitating the formation of the boronate complex.[13][18]

Experimental Protocol: Synthesis of trans-1-(4-Chlorostyryl)-4-methoxybenzene

This protocol details the coupling of this compound with 4-chloroanisole, a representative electron-rich aryl chloride.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • 4-Chloroanisole (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃PHBF₄) (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv.)

  • Toluene and Water (e.g., 10:1 ratio)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 equiv.), t-Bu₃PHBF₄ (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

  • Reagent Addition : Add this compound (1.2 equiv.) and 4-chloroanisole (1.0 equiv.) to the flask.

  • Solvent Addition : Add degassed toluene and water (e.g., for a 1 mmol scale of aryl chloride, use 5 mL of toluene and 0.5 mL of water).

  • Reaction Conditions : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-stilbene product.

Data Summary and Expected Outcome

The following table summarizes the quantitative data for the described protocol and provides an expected outcome based on similar reactions in the literature.

ParameterValueRationale
Aryl Halide 4-Chloroanisole (1.0 equiv.)A challenging but common aryl chloride coupling partner.
Boronic Acid This compound (1.2 equiv.)Slight excess ensures complete consumption of the halide.[19]
Pd Precatalyst Pd(OAc)₂ (2 mol%)Standard, effective palladium source.[20]
Ligand t-Bu₃PHBF₄ (4 mol%)Bulky, electron-rich ligand essential for activating aryl chlorides.[6]
Base K₃PO₄ (3.0 equiv.)Strong base effective for activating the boronic acid in this system.[11]
Solvent Toluene/Water (10:1)Common biphasic system for Suzuki couplings.[18]
Temperature 100-110 °CElevated temperature is necessary to drive the reaction with an aryl chloride.
Expected Yield 75-90%Yields are highly dependent on conditions but this range is typical for an optimized reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure reagents are pure and solvents are properly degassed. Switch to a stronger base (e.g., Cs₂CO₃). Increase reaction temperature or time. Consider a more active precatalyst/ligand system (e.g., a Buchwald palladacycle).[2]
Protodeboronation of Boronic Acid Presence of excess water or protic sources; Base is too strong or reaction time is too long.Use anhydrous solvents and carefully control the amount of water. Use a milder base like KF or CsF.[21] Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Ensure the reaction is run under a strictly inert atmosphere. Thoroughly degas all solvents before use.
Loss of Stereochemistry Isomerization of the double bond.This is rare in Suzuki couplings, which are typically stereoretentive.[6] If observed, re-verify the stereochemistry of the starting boronic acid.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a robust and reliable method for the stereoselective synthesis of valuable trans-stilbene derivatives. Success with challenging substrates like aryl chlorides is achievable through the rational selection of a highly active catalytic system, characterized by a bulky, electron-rich phosphine ligand and an appropriate base. The protocol and insights provided herein offer a solid foundation for researchers to effectively apply this powerful reaction in their synthetic endeavors, enabling the construction of complex molecules for drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Delaude, L., & Demonceau, A. (2006). Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. Coordination Chemistry Reviews, 250(1-2), 1-2. Available at: [Link] [Accessed Jan 6, 2026].

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(31), 11042-11048. Available at: [Link] [Accessed Jan 6, 2026].

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Wallace, D. J., & Chen, C. Y. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (17), 1762-1764. Available at: [Link] [Accessed Jan 6, 2026].

  • Werner, N. S., et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693-2696. Available at: [Link] [Accessed Jan 6, 2026].

  • Sameera, W. M. C., & Maseras, F. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2167-2176. Available at: [Link] [Accessed Jan 6, 2026].

  • Ulukan, P., Catak, S., & Dag, E. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link] [Accessed Jan 6, 2026].

  • ResearchGate. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link] [Accessed Jan 6, 2026].

  • Ulukan, P., Catak, S., & Dag, E. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. Available at: [Link] [Accessed Jan 6, 2026].

  • de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis, 16(1-2), 143-150. Available at: [Link] [Accessed Jan 6, 2026].

  • ResearchGate. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • ResearchGate. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Cesa, E. D., et al. (2013). Suzuki–Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 6449-6467. Available at: [Link] [Accessed Jan 6, 2026].

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry, 73(8), 3236-3244. Available at: [Link] [Accessed Jan 6, 2026].

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • ResearchGate. (2018). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link] [Accessed Jan 6, 2026].

  • ResearchGate. (2019). Couplings of aryl chlorides with aryl boronic acids. [Online] Available at: [Link] [Accessed Jan 6, 2026].

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link] [Accessed Jan 6, 2026].

Sources

Application Note: The Petasis Reaction Utilizing trans-2-(4-Chlorophenyl)vinylboronic acid for Allylic Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Petasis reaction, a powerful multicomponent transformation, facilitates the synthesis of structurally diverse and highly functionalized amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2] This application note provides a detailed exploration of the Petasis-Borono-Mannich (PBM) reaction mechanism with a specific focus on the utility of trans-2-(4-Chlorophenyl)vinylboronic acid. We present an in-depth mechanistic overview, a field-tested experimental protocol for the synthesis of tertiary allylic amines, and discuss the reaction's significance in the rapid generation of molecular complexity, a cornerstone of modern drug discovery.[3] The methodology is prized for its operational simplicity, tolerance of a wide range of functional groups, and the stereospecificity it offers, making it an invaluable tool in medicinal and combinatorial chemistry.[3][4]

The Petasis Reaction: Mechanistic Insights

The Petasis reaction is a versatile carbon-carbon bond-forming reaction that proceeds through a series of equilibrium steps, culminating in an irreversible transfer of the boronic acid's organic substituent.[5] This irreversible final step is a key advantage over the classical Mannich reaction, often leading to higher yields and a broader substrate scope.[5] The mechanism, when using a vinylboronic acid, an amine, and an aldehyde (or a precursor like paraformaldehyde), can be delineated into three critical stages.

Stage 1: Formation of the Electrophilic Iminium Ion The reaction initiates with the condensation of the amine and the carbonyl component.[6] In the case of a secondary amine and an aldehyde, this condensation forms a highly electrophilic iminium ion, which serves as the acceptor for the nucleophilic vinyl group.

Stage 2: Activation of the Boronic Acid via "Ate" Complex Formation A crucial feature of the Petasis reaction is the activation of the boronic acid.[6] This activation is significantly facilitated by a nearby hydroxyl group, often present in the carbonyl component (e.g., glyoxylic acid, salicylaldehyde, or α-hydroxy aldehydes).[6][7] The hydroxyl group coordinates to the Lewis acidic boron atom, forming a tetracoordinate boronate species, often referred to as an "ate complex".[6][7] This complexation increases the nucleophilicity of the vinyl group attached to the boron, priming it for transfer.

Stage 3: Irreversible Intramolecular Vinyl Transfer The final, rate-determining step is the intramolecular transfer of the vinyl group from the activated boronate complex to the electrophilic carbon of the iminium ion.[5][6] This C-C bond formation is irreversible and drives the entire reaction sequence to completion.[5] A significant advantage of using vinylboronic acids is the retention of the double bond's geometry; a trans-vinylboronic acid will yield a trans-allylic amine, providing excellent stereochemical control.[4]

Below is a diagram illustrating the complete mechanistic pathway.

Petasis_Mechanism Petasis Reaction Mechanism Amine Secondary Amine (R'₂NH) Iminium Iminium Ion [R''CH=NR'₂]⁺ Amine->Iminium + Aldehyde - H₂O Aldehyde Aldehyde (R''CHO) Aldehyde->Iminium BoronicAcid trans-2-(4-ClPh)vinylboronic acid AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex Coordination Iminium->AteComplex Product Product (trans-Allylic Amine) AteComplex->Product Irreversible Vinyl Transfer

Caption: The Petasis-Borono-Mannich reaction mechanism.

Experimental Protocol: Synthesis of a Tertiary Allylic Amine

This protocol details a general procedure for the synthesis of a trans-allylic amine using this compound, morpholine as the amine component, and paraformaldehyde as the aldehyde source.

Rationale for Component Selection:

  • Solvent (Toluene): A common, non-polar solvent that facilitates the removal of water via azeotropic distillation if heated, driving the initial iminium formation. Dichloromethane (DCM) or hexafluoroisopropanol (HFIP) are also effective, with HFIP often accelerating the reaction.[3][8]

  • Paraformaldehyde: A stable, solid source of formaldehyde that readily depolymerizes under reaction conditions.

  • Morpholine: A common, robust secondary amine used frequently in Petasis reactions.[3]

  • Stoichiometry: A slight excess of the aldehyde and boronic acid is often used to ensure complete consumption of the limiting amine.

Materials and Reagents
CompoundFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
MorpholineC₄H₉NO87.121.05.0436 mg (0.44 mL)
Paraformaldehyde(CH₂O)n~30.031.26.0180 mg
This compoundC₈H₈BClO₂182.411.26.01.09 g
TolueneC₇H₈92.14--50 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.), paraformaldehyde (1.2 eq.), and this compound (1.2 eq.).

  • Solvent Addition: Add toluene (50 mL) to the flask.

  • Reaction Conditions: Stir the suspension at 80-90 °C. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine. Reaction times typically range from 4 to 24 hours.

    • Scientist's Note: The reaction is tolerant of air and moisture, but for sensitive substrates, conducting the reaction under an inert atmosphere (N₂ or Ar) may improve yields.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture if any solids are present. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

  • Extraction & Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent system.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram

Workflow start Start combine Combine Amine, Aldehyde, & Boronic Acid in Toluene start->combine react Heat and Stir (e.g., 90 °C, 12h) combine->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Wash with NaHCO₃ (aq) & Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Petasis reaction.

Applications in Drug Discovery and Development

The Petasis reaction is a cornerstone of modern medicinal chemistry due to its ability to rapidly generate libraries of complex amine-containing molecules.

  • Scaffold Diversity: The three-component nature of the reaction allows for vast structural diversification. By simply varying the amine, carbonyl, and boronic acid inputs, chemists can create large libraries of related compounds for structure-activity relationship (SAR) studies.[3]

  • Synthesis of Bioactive Molecules: This reaction has been employed in the synthesis of numerous biologically active compounds. A classic example is the original report by Nicos Petasis, which described the synthesis of the antifungal agent Naftifine.[3][4] It has also been used to synthesize precursors to drugs like the antiplatelet agent Clopidogrel.[4]

  • Access to Unnatural Amino Acids: When glyoxylic acid is used as the carbonyl component, the Petasis reaction provides a direct, one-step route to novel α-amino acids, which are critical building blocks for peptidomimetics and other pharmaceutical agents.[5][6]

  • Relevance of the (4-Chlorophenyl)vinyl Moiety: The this compound is a particularly relevant reagent. The chlorophenyl group is a common substituent in many approved drugs, valued for its metabolic stability and ability to engage in various intermolecular interactions. The vinyl linker provides a stereochemically defined scaffold for further functionalization or for positioning the chlorophenyl group within a target's binding pocket.

Conclusion

The Petasis reaction is a robust and highly efficient method for the synthesis of substituted amines. The use of this compound provides a direct and stereospecific route to trans-allylic amines bearing a pharmaceutically relevant chlorophenyl moiety. The operational simplicity, broad functional group tolerance, and predictable stereochemical outcome make this protocol an essential tool for researchers in organic synthesis and drug development, enabling the rapid construction of complex molecular architectures from simple, readily available starting materials.

References

  • Petasis reaction. In Wikipedia; 2023. [Link]

  • Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry. [Link]

  • Siddiqa, A., et al. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Institutes of Health; 2023. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Candeias, N. R., et al. Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews; 2010. [Link]

  • Xia, Y., et al. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews; 2019. [Link]

  • Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry. [Link]

  • The Boronic Acid Mannich Reaction. Organic Reactions. [Link]

  • Boronic acid. In Wikipedia; 2023. [Link]

  • Follmann, M., & F. Gaul. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Synfacts; 2005. [Link]

  • Lemos, B. C., et al. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI; 2022. [Link]

  • The Petasis Borono-Mannich Multicomponent Reaction. ResearchGate. [Link]

  • Baker, M. A., & R. A. Batey. The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing; 2016. [Link]

  • Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega; 2022. [Link]

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science; 2020. [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews; 2019. [Link]

Sources

Asymmetrical Michael Addition with trans-2-(4-Chlorophenyl)vinylboronic acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the asymmetrical Michael addition reaction utilizing trans-2-(4-Chlorophenyl)vinylboronic acid. It is designed to offer both a theoretical understanding and practical, field-tested protocols for synthetic chemists. The content is structured to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of Asymmetric Michael Additions

The Michael addition, a cornerstone of carbon-carbon bond formation, has been significantly enhanced by the advent of asymmetric catalysis.[1] This allows for the creation of chiral molecules with a high degree of stereocontrol, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.[2][3][4] The use of organoboronic acids as nucleophiles in these reactions, particularly in rhodium-catalyzed systems, has gained prominence due to the high levels of enantioselectivity and broad substrate scope.[5][6]

This compound is a particularly valuable reagent in this class of reactions. The vinylboronic acid moiety serves as a competent pronucleophile, while the trans configuration and the electron-withdrawing chloro-substituent on the phenyl ring can influence reactivity and selectivity. The resulting chiral vinylarenes are versatile building blocks in organic synthesis.

The Reaction Mechanism: A Rhodium-Catalyzed Pathway

The asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins is most commonly and effectively catalyzed by rhodium complexes coordinated with chiral phosphine ligands, such as BINAP.[5][7] The catalytic cycle, which has been elucidated through NMR spectroscopic studies, involves three key intermediates: an aryl- or alkenyl-rhodium species, an oxa-π-allylrhodium intermediate, and a hydroxorhodium complex.[7][8]

The generally accepted mechanism proceeds as follows:

  • Transmetalation: The organic group (in this case, the trans-2-(4-chlorophenyl)vinyl group) is transferred from the boron atom to the rhodium(I) catalyst. This step is often facilitated by a basic additive or occurs in the presence of water, which can generate a hydroxorhodium species that is more reactive in the transmetalation step.[7]

  • Carbometalation (Insertion): The electron-deficient olefin (the Michael acceptor) inserts into the rhodium-carbon bond. This is the stereochemistry-determining step, where the chiral ligand environment around the rhodium center dictates the facial selectivity of the addition.

  • Protonolysis/Hydrolysis: The resulting rhodium enolate intermediate undergoes protonolysis or hydrolysis to release the final product and regenerate a rhodium species that can re-enter the catalytic cycle.[7][9]

Asymmetric Michael Addition Catalytic Cycle Rh(I)-L [Rh(I)-L] Catalyst Transmetalation Transmetalation Rh(I)-L->Transmetalation Vinylboronic_Acid This compound Vinylboronic_Acid->Transmetalation Michael_Acceptor Michael Acceptor (e.g., α,β-unsaturated ketone) Carbometalation Carbometalation (Insertion) Michael_Acceptor->Carbometalation Product Chiral Product Alkenyl-Rh [(4-Cl-Ph-CH=CH)-Rh(I)-L*] Transmetalation->Alkenyl-Rh Alkenyl-Rh->Carbometalation Rh-Enolate Rhodium Enolate Intermediate Carbometalation->Rh-Enolate Protonolysis Protonolysis Rh-Enolate->Protonolysis Protonolysis->Rh(I)-L Protonolysis->Product

Figure 1: Simplified catalytic cycle for the Rh-catalyzed asymmetric Michael addition.

Experimental Protocol: A General Procedure

This protocol provides a representative method for the rhodium-catalyzed asymmetric Michael addition of this compound to an α,β-unsaturated ketone.

Materials and Reagents
  • This compound

  • α,β-Unsaturated ketone (e.g., 2-cyclohexen-1-one)

  • [Rh(acac)(CO)₂] or [RhCl(C₂H₄)₂]₂

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer with heating capabilities

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC for enantiomeric excess determination

Step-by-Step Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation: Mix Rh precursor and chiral ligand in solvent under inert atmosphere. Add_Reagents Add Michael acceptor and vinylboronic acid to the catalyst solution. Catalyst_Prep->Add_Reagents Heat Heat the reaction mixture (e.g., 80-100 °C) and stir for the specified time. Add_Reagents->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Extract with an organic solvent and wash with brine. Quench->Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify Characterize Characterize the product by NMR and Mass Spectrometry. Purify->Characterize Determine_ee Determine enantiomeric excess by chiral HPLC. Characterize->Determine_ee

Sources

Application Note: Synthesis of Substituted Chromanes via Organocatalytic Annulation Using trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,4-disubstituted chromanes, a privileged heterocyclic scaffold in medicinal chemistry. We detail a robust, organocatalyzed protocol involving the asymmetric formal [4+2] cycloaddition of salicylaldehyde derivatives with trans-2-(4-Chlorophenyl)vinylboronic acid. This methodology offers a convergent and efficient route to valuable chromane structures. This document provides the scientific rationale, a detailed step-by-step protocol, safety and handling guidelines for the key boronic acid reagent, and a troubleshooting guide for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Chromane Scaffold

The chromane ring system, a benzopyran heterocycle, is a foundational structure in a vast array of natural products and synthetic molecules with significant biological activity.[1][2] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile pharmacophore, with chromane-containing compounds demonstrating anticancer, antiepileptic, antimicrobial, and neuroprotective properties.[3][4][5][6] Notable pharmaceuticals incorporating this motif include the anti-hypertensive agent Cromakalim and the anti-diabetic drug Troglitazone.[2]

Given their therapeutic importance, the development of efficient and stereoselective methods for synthesizing chromane derivatives is a critical objective in modern organic chemistry.[2] Traditional methods often involve multi-step sequences or harsh reaction conditions.[7] Recent advancements have focused on convergent strategies, such as the annulation of phenols or their derivatives with suitable C3 synthons.[2][8] Among these, the use of vinylboronic acids in organocatalyzed reactions has emerged as a powerful approach for constructing the chromane core with high levels of stereocontrol.[8][9]

The Role of this compound

This compound is a versatile bifunctional reagent. The vinyl group acts as a Michael acceptor, while the boronic acid moiety can activate a carbonyl group, facilitating nucleophilic attack. In the context of chromane synthesis from salicylaldehydes, this dual reactivity is harnessed in a cascade reaction. The process is typically initiated by the formation of an active intermediate between the aldehyde and an organocatalyst, which then undergoes a conjugate addition with the vinylboronic acid, followed by an intramolecular cyclization and subsequent stereoselective reduction or functionalization to yield the chromane ring system.

This application note focuses on a protocol adapted from methodologies that leverage the unique reactivity of vinylboronic acids for the asymmetric synthesis of chromanes.

Reagent Profile: this compound

A thorough understanding of the primary reagent is crucial for successful and safe experimentation.

Physicochemical Properties
PropertyValueReference
CAS Number 154230-29-2[10][11][12][13]
Molecular Formula C₈H₈BClO₂[10][13]
Molecular Weight 182.41 g/mol [10][12][13]
Appearance White to off-white powder/crystalline solid[10][12]
Melting Point 165 °C (decomposes)[10][11]
Purity ≥95%[10]
Handling, Storage, and Safety

Organoboronic acids require careful handling to ensure reagent integrity and operator safety.[14][15][16][17]

  • General Handling: Work in a well-ventilated chemical fume hood.[14][18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles (ANSI Z87.1-compliant), nitrile gloves, and a lab coat.[10][15][18] Avoid generating dust.[14][15] Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a cool, dry place, preferably refrigerated.[14][15] Keep the container tightly sealed and store under an inert atmosphere (e.g., argon or nitrogen) as boronic acids can be sensitive to air and moisture.[14] Store away from strong oxidizing agents, strong acids, and strong bases.[14]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[15][16]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[18]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-4H-chromane

This protocol describes a general procedure for the synthesis of a model chromane derivative using salicylaldehyde and this compound.

Materials and Equipment
  • Reagents: Salicylaldehyde, this compound (CAS 154230-29-2), organocatalyst (e.g., a chiral diarylprolinol silyl ether), acid co-catalyst (e.g., benzoic acid), solvent (e.g., toluene or dichloromethane), deuterated solvent for NMR (e.g., CDCl₃), silica gel for chromatography.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (argon or nitrogen), syringe, TLC plates (silica gel), UV lamp, rotary evaporator, flash chromatography system, NMR spectrometer.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry, oven-baked round-bottom flask under an argon atmosphere, add the salicylaldehyde (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add the organocatalyst (0.1 mmol, 10 mol%) and the acid co-catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add the anhydrous solvent (5.0 mL) via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Substrate Addition: In a single portion, add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Execution: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 40 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize spots under a UV lamp. The disappearance of the limiting starting material (salicylaldehyde) indicates reaction completion. This typically takes 12-24 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the desired chromane product.

  • Characterization: Combine the fractions containing the pure product and concentrate in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow and Optimization

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Dry Flask & Establish Inert Atmosphere add_reagents 2. Add Salicylaldehyde, Organocatalyst, & Acid prep_flask->add_reagents Ar/N₂ add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent add_boronic 4. Add trans-2-(4-Chlorophenyl) vinylboronic Acid add_solvent->add_boronic run_rxn 5. Stir at Defined Temperature (12-24h) add_boronic->run_rxn monitor_rxn 6. Monitor by TLC run_rxn->monitor_rxn Periodic Sampling concentrate 7. Concentrate in vacuo monitor_rxn->concentrate Upon Completion purify 8. Flash Column Chromatography concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: High-level workflow for the synthesis of chromanes.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Poor quality of boronic acid (decomposition).3. Presence of water or oxygen in the reaction.1. Use freshly sourced or properly stored catalyst.2. Use a fresh bottle of boronic acid; check purity.3. Ensure glassware is oven-dried and use anhydrous solvents under a strict inert atmosphere.
Formation of Multiple Byproducts 1. Incorrect reaction temperature.2. Decomposition of starting material or product.3. Side reactions like protodeboronation of the vinylboronic acid.[12]1. Optimize the temperature; try running the reaction at a lower temperature.2. Decrease reaction time; monitor closely by TLC.3. Ensure the reaction medium is not overly acidic or basic, which can promote this side reaction.
Difficult Purification 1. Products and starting materials have similar Rf values.2. Catalyst is difficult to separate from the product.1. Try a different solvent system for chromatography; consider using a less polar or more polar system to improve separation.2. Use a catalyst that can be more easily removed, or consider a filtration step through a small plug of silica before the main column.

Conclusion

The organocatalytic annulation of salicylaldehydes with this compound represents a modern, efficient, and powerful strategy for the synthesis of highly functionalized chromane derivatives. This application note provides researchers with a foundational protocol, the necessary safety and handling information for the key reagent, and practical guidance for troubleshooting. By leveraging this methodology, scientists in drug discovery and organic synthesis can access complex molecular architectures that are crucial for the development of new therapeutic agents.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022-05-09). RSC Medicinal Chemistry.
  • This compound. Sigma-Aldrich.
  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI.
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016-09-02). NIH.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Phenylboronic acid - SAFETY DATA SHEET.
  • Methylboronic acid - SAFETY DATA SHEET. (2024-02-05).
  • This compound. Guidechem.
  • Synthesis of chromans and flavanes. Organic Chemistry Portal.
  • Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. (2014-11-21).
  • This compound pinacol ester. Sigma-Aldrich.
  • This compound. Benchchem.
  • SAFETY DATA SHEET - Phenylboronic acid. (2025-10-15). Sigma-Aldrich.
  • SAFETY DATA SHEET - Boric acid. (2025-05-07). Sigma-Aldrich.
  • This compound. Santa Cruz Biotechnology.
  • Synthesis and molecular docking studies of new chromane. (2022-06-18). ScienceScholar.
  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv.
  • Organic Acid SOP. UW Environmental Health & Safety.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.

Sources

Application Notes & Protocol: The Petasis Reaction with trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of Multi-Component Reactions

In the landscape of modern synthetic organic chemistry, multi-component reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1] The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a cornerstone of MCRs, offering a powerful and versatile method for synthesizing substituted amines.[1][2][3] First reported by Nicos A. Petasis in 1993, this reaction involves the coupling of an amine, a carbonyl compound, and an organoboronic acid.[2][4][5]

The reaction's broad functional group tolerance, operational simplicity, and often mild conditions have cemented its role in both academic research and industrial applications, particularly in combinatorial chemistry and drug discovery for creating libraries of amine-containing compounds.[1][2][6] This guide focuses specifically on the use of vinylboronic acids, exemplified by trans-2-(4-Chlorophenyl)vinylboronic acid , to synthesize highly valuable allylic amine scaffolds. These structures are prevalent in numerous biologically active molecules, including the antifungal agent naftifine, the synthesis of which was an early application of this methodology.[2][7]

This document provides an in-depth exploration of the reaction's mechanistic underpinnings, a detailed experimental protocol, and practical insights to empower researchers, scientists, and drug development professionals to successfully implement this reaction in their synthetic programs.

Scientific Integrity & Logic: The "Why" Behind the "How"

A robust understanding of the reaction mechanism is critical for troubleshooting, optimization, and adaptation to new substrates. The Petasis reaction proceeds through a series of equilibrium steps, culminating in an irreversible carbon-carbon bond formation.

The Reaction Mechanism

The generally accepted mechanism involves three key stages, which are driven by the formation of specific intermediates. The presence of a hydroxyl or carboxyl group on the carbonyl component, such as in salicylaldehydes or glyoxylic acid, can significantly facilitate the reaction by pre-organizing the components.[8][9]

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl component to form a reactive iminium ion intermediate. This is a classic equilibrium step common to Mannich-type reactions.

  • Boronate "Ate" Complex Formation: The boronic acid interacts with the intermediate species. In cases involving α-hydroxy or α-carboxy aldehydes, a highly organized, six-membered boronate intermediate (an "ate" complex) is formed.[8][9] This complexation activates the boronic acid and positions the vinyl group for subsequent transfer.

  • Irreversible Vinyl Group Transfer: The final and rate-determining step is the nucleophilic transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion.[3] This C-C bond-forming step is irreversible and drives the entire reaction sequence to completion, yielding the desired allylic amine.[3]

Petasis_Mechanism cluster_0 Iminium Formation cluster_1 Ate Complex Formation cluster_2 Irreversible Transfer Amine R'R''NH (Amine) Iminium [R'''CH=NR'R'']+ (Iminium Ion) Amine->Iminium + H2O Carbonyl R'''CHO (Carbonyl) Carbonyl->Iminium Iminium_ref BoronicAcid Ar-CH=CH-B(OH)2 (Vinylboronic Acid) AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex AteComplex_ref Iminium_ref->AteComplex Product Product (Allylic Amine) AteComplex_ref->Product Irreversible Vinyl Transfer

Caption: Generalized mechanism of the Petasis reaction.

Causality Behind Experimental Choices

The success of the Petasis reaction is highly dependent on the judicious selection of reactants and conditions.

  • The Boronic Acid: Vinylboronic acids are generally more reactive than their aryl counterparts in the Petasis reaction.[9] this compound is an excellent substrate; the electron-withdrawing chlorine atom has a minimal negative impact on reactivity but provides a useful handle for further functionalization or for tuning the electronic properties of the final product. The stability of vinylboronic acids is a significant advantage, and many are commercially available thanks to their widespread use in Suzuki couplings.[2]

  • The Carbonyl Component: The choice of aldehyde or ketone is critical. While simple aldehydes like paraformaldehyde are effective, activated carbonyls such as glyoxylic acid and α-hydroxy aldehydes (e.g., glycolaldehyde) are frequently used.[2][9] The coordinating hydroxyl or carboxyl group helps to form the key boronate intermediate, often accelerating the reaction and improving yields.[2][9][10]

  • The Amine Component: A wide range of amines, including primary and secondary aliphatic and aromatic amines, hydrazines, and hydroxylamines, are compatible.[2] Secondary amines are typically very reactive.[11] Electron-poor amines, such as 4-nitroaniline, may require more forcing conditions like elevated temperatures to achieve good conversion.[12]

  • Solvent and Temperature: Solvent choice can significantly influence reaction outcomes.[4] Common solvents include dichloromethane (DCM), ethanol, toluene, and dioxane.[11] Polar protic solvents can be advantageous, and highly polar options like hexafluoroisopropanol (HFIP) have been shown to dramatically shorten reaction times.[2] While many reactions proceed efficiently at room temperature, heating may be required for less reactive substrates.[3] Microwave-assisted protocols have been developed to accelerate these reactions, often reducing reaction times from hours to minutes.[11]

Experimental Protocol: Synthesis of an Allylic Amine

This protocol details a general procedure for the synthesis of an N-substituted allylic amine using this compound, morpholine as a representative secondary amine, and glyoxylic acid as the carbonyl component.

Materials and Reagents
  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Glyoxylic acid monohydrate (1.1 eq)

  • Ethanol (EtOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

  • Magnetic stir plate (with heating capability if needed)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Methodology

Workflow start 1. Setup reactants 2. Add Reactants - Boronic Acid - Glyoxylic Acid - Amine - Solvent (EtOH) start->reactants reaction 3. Reaction - Stir at RT - Monitor by TLC (e.g., 12-24h) reactants->reaction workup 4. Aqueous Workup - Dilute with DCM - Wash with NaHCO3 - Wash with Brine reaction->workup dry 5. Dry & Concentrate - Dry over MgSO4 - Filter - Concentrate in vacuo workup->dry purify 6. Purification - Silica Gel Column - Elute with Hex/EtOAc dry->purify characterize 7. Characterization - 1H NMR, 13C NMR, MS purify->characterize end Final Product characterize->end

Caption: Experimental workflow for the Petasis reaction.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous ethanol to dissolve the boronic acid (concentration typically 0.1-0.5 M). To this solution, add glyoxylic acid monohydrate (1.1 eq) and morpholine (1.1 eq) sequentially while stirring.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting boronic acid is consumed (typically 12-24 hours). For less reactive substrates, the mixture can be heated to reflux (approx. 80 °C).

  • Aqueous Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol. Dilute the resulting residue with dichloromethane (DCM) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted glyoxylic acid and boric acid byproducts. Follow with a wash using brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure allylic amine product.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Data Presentation & Optimization

The conditions for the Petasis reaction can be tuned to optimize yields for specific substrate combinations. The following table summarizes typical conditions and considerations.

ParameterCondition / ReagentRationale & Field InsightsExpected Yield
Amine Secondary (e.g., Morpholine, Piperidine)Generally high reactivity, leading to faster conversions and cleaner reactions.Good to Excellent
Primary (e.g., Benzylamine)Good reactivity, though may require slightly longer reaction times or gentle heating.Good
Electron-Poor AnilineLower nucleophilicity requires more forcing conditions (e.g., heating at 80-120 °C, microwave).[11]Moderate to Good
Carbonyl Glyoxylic AcidCarboxyl group coordinates with boron, activating it and accelerating the reaction.[2]Excellent
SalicylaldehydePhenolic hydroxyl group serves the same activating role as the carboxyl group.[11]Excellent
ParaformaldehydeA simple, effective source of formaldehyde for synthesizing terminal allylic amines.Good
Solvent Dichloromethane (DCM)Good general-purpose solvent, effective at room temperature.[11]Good
Ethanol (EtOH)Polar protic solvent, can facilitate proton transfers and often gives clean reactions.[2]Good to Excellent
Toluene / DioxaneHigher boiling points are suitable for reactions requiring elevated temperatures.[9]Good
Temperature Room TemperatureSufficient for most reactive combinations (secondary amines, activated aldehydes).Good to Excellent
80 - 120 °C (Microwave)Dramatically reduces reaction times, especially for less reactive partners.[11]Good to Excellent
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Low reactivity of amine or boronic acid.2. Steric hindrance.3. Inappropriate solvent.1. Increase reaction temperature or use microwave heating.2. Switch to a more polar solvent like HFIP or EtOH.3. Check the quality and purity of reagents.
Multiple Side Products 1. Decomposition of starting materials or product.2. Self-condensation of the aldehyde.1. Run the reaction at a lower temperature.2. Modify the order of addition; try pre-mixing the amine and aldehyde before adding the boronic acid.
Difficulty in Purification Polar byproducts (boric acid) co-eluting with the product.Ensure the aqueous workup with NaHCO₃ is thorough to remove acidic byproducts before chromatography.

Applications in Research and Drug Development

The Petasis reaction is a powerful tool for the rapid synthesis of novel chemical entities for biological screening. The allylic amines produced from vinylboronic acids are particularly valuable precursors and scaffolds.

  • Drug Discovery: The reaction's reliability and broad substrate scope make it ideal for generating libraries of compounds for high-throughput screening. It has been employed in the synthesis of inhibitors for enzymes like ACE (e.g., Enalaprilat) and antiplatelet agents like Clopidogrel.[2]

  • Natural Product Synthesis: The ability to form C-C and C-N bonds with high stereocontrol (when using chiral components) has made the Petasis reaction a key step in the total synthesis of complex natural products and their analogs.[10]

  • Peptidomimetics: The reaction can be used to synthesize unnatural α-amino acids, which are crucial building blocks for creating peptidomimetics with enhanced stability and biological activity.[2][6]

The use of substrates like this compound allows for the introduction of specific pharmacophores and synthetic handles (the chloro-aryl group) that can be further modified using other well-established cross-coupling chemistries, further expanding the accessible chemical space.

References

  • Petasis reaction. In: Wikipedia. [Link]

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. [Link]

  • Hassan, S., et al. (2023). A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. MDPI. [Link]

  • Qin, T., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]

  • Qin, T., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Europe PMC. [Link]

  • Petasis Reaction. Organic Chemistry Portal. [Link]

  • Hassan, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Institutes of Health. [Link]

  • Lourenço, M. C., & Burke, A. J. (2021). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI. [Link]

  • The Petasis Reaction: Applications and Organic Synthesis-A Comprehensive Review. ResearchGate. [Link]

  • Qin, T., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PubMed. [Link]

  • Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. ACS Publications. [Link]

  • Petasis reaction. Grokipedia. [Link]

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal. [Link]

  • Qin, T., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Semantic Scholar. [Link]

  • Lou, S., & Schaus, S. E. (2011). Catalytic Diastereoselective Petasis Reactions. Europe PMC. [Link]

Sources

Topic: "trans-2-(4-Chlorophenyl)vinylboronic acid" in the Synthesis of Allylamines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Allylamines and the Petasis Reaction

Functionalized allylamines are privileged structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals, including the antifungal agents naftifine and terbinafine.[1][2][3] These compounds and their derivatives are primarily known for their mechanism of action, which involves the specific inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] The traditional synthesis of these complex amines can be multi-step, atom-inefficient, and often requires protecting group strategies.[1]

A paradigm shift in the synthesis of allylamines came with the development of the Petasis borono-Mannich (PBM) reaction. This powerful multi-component reaction (MCR) enables the convergent assembly of an amine, a carbonyl compound, and an organoboronic acid to generate highly substituted amines.[5][6][7] The PBM reaction is celebrated for its operational simplicity, broad substrate scope, high functional group tolerance, and stereospecificity.[5][7]

This application note provides a detailed guide to the use of trans-2-(4-Chlorophenyl)vinylboronic acid as a key reagent in the Petasis reaction for the synthesis of allylamines. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss key optimization parameters, and highlight the significance of this methodology for professionals in drug discovery and chemical synthesis.

Reaction Mechanism: The Petasis Borono-Mannich Three-Component Coupling

The Petasis reaction is a robust method for forming carbon-carbon bonds, proceeding through a proposed pathway that leverages the unique reactivity of boronic acids.[8][9] The reaction is typically catalyst-free and proceeds through the irreversible transfer of a vinyl group to an in-situ formed electrophile.[6][10]

The generally accepted mechanism involves three key stages:

  • Iminium Ion Formation: The reaction initiates with the condensation of an amine (primary or secondary) and a carbonyl compound (typically an aldehyde) to form a carbinolamine intermediate, which then dehydrates to generate a reactive electrophilic iminium ion.[8][10]

  • Boronate "Ate" Complex Formation: The vinylboronic acid interacts with the reaction components. While aldehydes containing a hydroxyl or carboxyl group can facilitate the formation of a tetrahedral boronate "ate" complex, the reaction proceeds efficiently even with simple aldehydes like paraformaldehyde.[8] This activation step enhances the nucleophilicity of the vinyl group attached to the boron atom.

  • Irreversible Vinyl Group Transfer: The key bond-forming step is the nucleophilic attack of the vinyl group from the boronate complex onto the electrophilic carbon of the iminium ion.[6][10] This transfer is irreversible and, crucially, retains the geometry of the double bond from the starting vinylboronic acid.[5] This feature allows for the synthesis of geometrically pure trans-allylamines when using a trans-vinylboronic acid.

Petasis_Mechanism Figure 1: Proposed Mechanism of the Petasis Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Amine R'R''NH (Amine) Iminium [R'''CH=NR'R'']+ (Iminium Ion) Amine->Iminium + H2O Aldehyde R'''CHO (Aldehyde) Aldehyde->Iminium BoronicAcid Ar-CH=CH-B(OH)2 (trans-Vinylboronic Acid) AteComplex Boronate 'Ate' Complex BoronicAcid->AteComplex Activation Allylamine R'R''N-CH(R''')-CH=CH-Ar (trans-Allylamine) Iminium->Allylamine Irreversible Vinyl Transfer AteComplex->Allylamine

Caption: Figure 1: Proposed Mechanism of the Petasis Reaction

Detailed Application Protocol: Synthesis of a Model Allylamine

This protocol describes the synthesis of N-benzyl-1-(4-chlorophenyl)-N-methylprop-2-en-1-amine, a representative tertiary allylamine, using this compound.

Reaction Scheme:

N-methylbenzylamine + Paraformaldehyde + this compound → N-benzyl-1-(4-chlorophenyl)-N-methylprop-2-en-1-amine

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
N-methylbenzylamineC₈H₁₁N121.181.01.0121 mg (0.12 mL)
Paraformaldehyde(CH₂O)n30.03 (as CH₂O)1.21.236 mg
This compoundC₈H₈BClO₂182.411.21.2219 mg
1,4-DioxaneC₄H₈O₂88.11--5.0 mL
Step-by-Step Experimental Procedure
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylbenzylamine (1.0 mmol, 121 mg).

  • Reagent Addition: Sequentially add paraformaldehyde (1.2 mmol, 36 mg), this compound (1.2 mmol, 219 mg), and 1,4-dioxane (5.0 mL).

    • Scientist's Note: The order of addition is generally not critical for this reaction. Dioxane is a common solvent that performs well at elevated temperatures for this transformation.[8]

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Scientist's Note: This temperature is often sufficient to ensure the depolymerization of paraformaldehyde and drive the reaction to completion. The reaction should be monitored for progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Scientist's Note: The aqueous wash removes water-soluble byproducts and unreacted starting materials. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Scientist's Note: A gradient of ethyl acetate in hexanes (e.g., 0% to 15%) is typically effective for eluting the desired tertiary allylamine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The retention of the trans double bond geometry can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.[5]

Workflow Figure 2: Experimental Workflow for Allylamine Synthesis A 1. Reagent Addition - Amine - Aldehyde - Boronic Acid - Solvent (Dioxane) B 2. Reaction - Heat to 90 °C - Stir for 12-24h A->B C 3. Monitoring - TLC / LC-MS B->C D 4. Work-up - Cool to RT - Dilute & Wash C->D Reaction Complete E 5. Isolation - Dry & Concentrate D->E F 6. Purification - Flash Chromatography E->F G 7. Characterization - NMR & HRMS F->G

Caption: Figure 2: Experimental Workflow for Allylamine Synthesis

Key Parameters and Optimization Insights

The success and efficiency of the Petasis reaction can be influenced by several factors. Understanding these allows for rational optimization for different substrates.

ParameterOptions & ConsiderationsRationale & Expert Insight
Solvent Dioxane, Toluene, Ethanol, Dichloromethane (DCM), Hexafluoroisopropanol (HFIP)Dioxane and toluene are effective at elevated temperatures (80-100 °C).[8][9] DCM can be used for reactions at room temperature, particularly with more reactive substrates.[6] HFIP has emerged as a powerful solvent that can promote the reaction, often at room temperature.[11]
Aldehyde Paraformaldehyde, Glyoxylic Acid, SalicylaldehydesParaformaldehyde is a convenient source of formaldehyde for synthesizing terminal allylamines.[8] Glyoxylic acid allows for the direct, one-pot synthesis of valuable α-amino acids.[6] Aldehydes with ortho-hydroxyl groups (e.g., salicylaldehydes) can accelerate the reaction by facilitating the formation of the boronate complex.[12]
Amine Secondary (cyclic or acyclic), Primary, Anilines, HydrazinesA wide variety of amines are tolerated.[5][6] Secondary amines yield tertiary allylamines. Sterically hindered primary amines can also be used effectively. The choice of amine is a primary driver for achieving structural diversity in the final product.
Temperature Room Temperature to 100 °CThe required temperature depends on the reactivity of the components and the solvent. Highly reactive substrates may proceed at room temperature, while less reactive partners, such as electron-poor anilines, may require heating.[6]
Additives None (typically), Molecular Sieves, Lewis/Brønsted AcidsThe reaction is often performed without any catalyst.[10] Molecular sieves can be beneficial to drive the iminium ion formation by sequestering water.[11] In some challenging cases, acid catalysis has been shown to promote the reaction.[7]

Conclusion: A Powerful Tool for Chemical Synthesis

The Petasis borono-Mannich reaction is a cornerstone of modern synthetic chemistry, providing a highly efficient and modular route to structurally complex amines. The use of this compound within this framework allows for the direct incorporation of a valuable (4-chlorophenyl)vinyl moiety, a common feature in bioactive molecules. The protocol outlined here is robust, scalable, and adaptable, making it an invaluable tool for researchers in both academic and industrial settings. By leveraging this multi-component strategy, scientists can rapidly generate libraries of novel allylamines, accelerating the discovery and development of next-generation therapeutics.

References

  • Candeias, N.R., Montalbano, F., Cal, P.M.S.D., & Gois, P.M.P. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. [Link]

  • Wikipedia. (n.d.). Petasis reaction. Retrieved from [Link]

  • Barroso, S., & Gemo, N. (2023). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 28(8), 3568. [Link]

  • Organic-Chemistry.org. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]

  • Lee, S.E., & Yu, J. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(18), 10559-10609. [Link]

  • Mondal, S., Yetra, S.R., & Ghorai, P. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. ACS Omega, 7(51), 47855-47867. [Link]

  • Eley, E. (2013). Atom-efficient synthesis of functionalised allylamines. RSC Advances Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Some allylamines with important biological activities. Retrieved from [Link]

  • Khan, I., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8031. [Link]

  • Petranyi, G., Ryder, N.S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239-41. [Link]

  • Ganzinger, U., Stutz, A., Petranyi, G., & Stephen, A. (1986). Allylamines: topical and oral treatment of dermatomycoses with a new class of antifungal agents. Acta Dermato-Venereologica. Supplementum, 121, 155-60. [Link]

  • ResearchGate. (n.d.). Novel drug delivery systems of allylamines and benzylamines. Retrieved from [Link]

Sources

Application Notes and Protocols: Trifluoromethylation of trans-2-(4-Chlorophenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Vinyl Trifluoromethylation

The introduction of a trifluoromethyl (–CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This small structural modification can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] α-(Trifluoromethyl)styrenes, the products derived from the trifluoromethylation of vinylboronic acids, are particularly valuable as versatile intermediates for synthesizing more complex fluorinated molecules.[2][3] This guide provides an in-depth technical overview of the methodologies for the trifluoromethylation of trans-2-(4-Chlorophenyl)vinylboronic acid, a readily available and functionalized substrate. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into experimental design and troubleshooting.

Core Concepts: The Role of Copper Catalysis

Copper-catalyzed reactions have emerged as a robust and practical approach for the trifluoromethylation of vinylboronic acids.[2][4] These methods often proceed under mild conditions, tolerate a wide range of functional groups, and can be more cost-effective than palladium-catalyzed alternatives. The general transformation is depicted below:

Caption: General scheme of copper-catalyzed trifluoromethylation.

The key to these transformations lies in the generation of a reactive trifluoromethyl species, which can be a CF₃ radical (CF₃•) or a copper-trifluoride complex (Cu-CF₃), that ultimately couples with the vinylboronic acid.[4][5]

Methodology 1: Radical Trifluoromethylation with Sodium Trifluoromethanesulfinate (Langlois Reagent)

This protocol utilizes the inexpensive and stable Langlois reagent (CF₃SO₂Na) in conjunction with an oxidant, typically tert-butyl hydroperoxide (TBHP), to generate trifluoromethyl radicals in situ.[4][6][7] The reaction is known for its operational simplicity and can often be performed at room temperature under an air atmosphere.[6]

Proposed Mechanism

The reaction is initiated by the copper-catalyzed decomposition of TBHP, which then reacts with CF₃SO₂Na to generate the trifluoromethyl radical. This radical adds to the vinylboronic acid, and subsequent steps involving a copper-aryl intermediate lead to the final product.[8]

G node_a Cu(I) + t-BuOOH node_b Generation of t-BuO• node_a->node_b Oxidation node_c t-BuO• + CF₃SO₂Na node_b->node_c node_d CF₃• Radical Generation node_c->node_d node_f Radical Addition node_d->node_f node_e Vinylboronic Acid (Substrate) node_e->node_f node_g Vinyl Radical Intermediate node_f->node_g node_h Cu(II) Capture & Transmetalation node_g->node_h node_i Aryl-Cu(III) Intermediate node_h->node_i node_j Reductive Elimination node_i->node_j node_k Trifluoromethylated Product node_j->node_k node_l Cu(I) Regeneration node_j->node_l node_l->node_a Catalytic Cycle

Caption: Mechanism of radical trifluoromethylation with CF₃SO₂Na.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na)

  • Copper(I) chloride (CuCl)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv.).

  • Add copper(I) chloride (CuCl) (0.05 mmol, 0.2 equiv.).

  • Add sodium trifluoromethanesulfinate (0.75 mmol, 3.0 equiv.).

  • Add a solvent mixture of MeOH (2.5 mL), DCM (2.5 mL), and H₂O (2.0 mL).

  • Stir the mixture vigorously at room temperature to ensure good suspension.

  • Slowly add tert-butyl hydroperoxide (70 wt. % in H₂O, 1.25 mmol, 5.0 equiv.) to the reaction mixture dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature under an air atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-chloro-4-((E)-2-(trifluoromethyl)vinyl)benzene.

Methodology 2: Electrophilic Trifluoromethylation with Togni's Reagent

Togni's reagents are hypervalent iodine compounds that serve as electrophilic sources of the trifluoromethyl group.[9] Copper-catalyzed trifluoromethylation using Togni's reagent II is a mild and efficient method applicable to a broad range of vinylboronic acids.[10][11]

Proposed Mechanism

The mechanism is believed to involve the formation of a Cu-CF₃ species through interaction of the copper catalyst with the Togni reagent. This is followed by a transmetalation step with the vinylboronic acid and subsequent reductive elimination to afford the product and regenerate the active copper catalyst.[12]

G node_a Cu(I) Catalyst node_c Oxidative Addition or SET node_a->node_c node_b Togni's Reagent node_b->node_c node_d [LₙCu-CF₃] Intermediate node_c->node_d node_g Transmetalation node_d->node_g node_e Vinylboronic Acid (Substrate) node_e->node_g node_f Base (e.g., K₂CO₃) node_f->node_g Assists node_h [LₙCu(Vinyl)(CF₃)] Intermediate node_g->node_h node_i Reductive Elimination node_h->node_i node_j Trifluoromethylated Product node_i->node_j node_k Cu(I) Regeneration node_i->node_k node_k->node_a Catalytic Cycle

Caption: Mechanism of trifluoromethylation with Togni's reagent.

Detailed Experimental Protocol

Materials:

  • This compound

  • Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Diglyme (anhydrous)

  • Schlenk flask, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add copper(I) iodide (0.025 mmol, 0.1 equiv.) and 1,10-phenanthroline (0.03 mmol, 0.12 equiv.).

  • Add this compound (0.25 mmol, 1.0 equiv.), Togni's Reagent II (0.3 mmol, 1.2 equiv.), and potassium carbonate (0.5 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous diglyme (2.5 mL) via syringe.

  • Stir the reaction mixture at 35 °C for 14-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the trifluoromethylated product.

Data Summary and Comparison

ParameterMethodology 1 (CF₃SO₂Na)Methodology 2 (Togni's Reagent)
CF₃ Source Sodium trifluoromethanesulfinate1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one
Catalyst CuCl (or other Cu(I)/Cu(II) salts)CuI
Ligand Typically none required1,10-Phenanthroline
Base Not always necessaryK₂CO₃
Solvent MeOH/DCM/H₂ODiglyme
Atmosphere AirInert (Argon or N₂)
Temperature Room Temperature35 °C
Key Advantage Low cost of CF₃ source, operational simplicity.Mild conditions, high functional group tolerance.
Consideration Requires an oxidant (TBHP).Higher cost of reagent, requires inert atmosphere.

Troubleshooting and Experimental Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized Cu(I)).- Poor quality reagents.- Insufficient mixing in heterogeneous reactions.- Use freshly opened or properly stored copper salts.- Ensure reagents are pure and dry (especially for Togni method).- Increase stirring speed.
Protodeboronation - Presence of excess water or protic sources.- Reaction temperature too high.- Use anhydrous solvents where specified.- Carefully control the amount of aqueous reagents.- Run the reaction at the recommended temperature.
Formation of Side Products - Radical side reactions (for CF₃SO₂Na method).- Isomerization of the double bond.- Optimize reagent stoichiometry.- Lower the reaction temperature.- Analyze product mixture carefully to identify isomers.
Incomplete Conversion - Insufficient reaction time.- Catalyst deactivation.- Extend the reaction time and monitor by LC-MS.- Add a second portion of the catalyst or oxidant if applicable.

Expert Insight: The electronic nature of the this compound substrate, with a mildly electron-withdrawing chloro group, is generally well-tolerated in these reactions. This substituent is unlikely to significantly impede the reaction compared to strongly electron-deficient systems.[13] However, it's always prudent to run a small-scale test reaction to optimize conditions for this specific substrate.

Safety and Handling

  • Sodium Trifluoromethanesulfinate (CF₃SO₂Na): Causes skin and serious eye irritation.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood.[15]

  • tert-Butyl Hydroperoxide (TBHP): Strong oxidant. Can be explosive at elevated temperatures. Handle with care, avoiding contact with flammable materials.

  • Togni's Reagent II: This hypervalent iodine compound has been reported to have explosive properties under certain conditions (e.g., impact, friction, high temperature).[16][17] Handle only small quantities behind a safety shield. Avoid grinding or applying excessive force.

  • Copper Salts and Solvents: Standard laboratory precautions should be taken. Avoid inhalation and skin contact. Use anhydrous solvents under an inert atmosphere for the Togni protocol to prevent reagent decomposition and side reactions.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry glassware (Schlenk flask) prep_reagents Weigh reagents (Substrate, Catalyst, Ligand, Base) prep_glass->prep_reagents prep_inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep_reagents->prep_inert add_solvent Add anhydrous solvent via syringe prep_inert->add_solvent add_reagent Add CF₃ source add_solvent->add_reagent run_reaction Stir at specified temperature add_reagent->run_reaction monitor Monitor progress (TLC, LC-MS) run_reaction->monitor quench Quench reaction monitor->quench extract Liquid-liquid extraction quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product Pure Product purify->final_product Characterize (NMR, MS)

Caption: General workflow for copper-catalyzed trifluoromethylation.

References

  • Sodium trifluoromethanesulfinate - Safety D
  • SAFETY D
  • Bonus Process Wednesday: safety warning on Togni's reagent II. (2013, March 6). Chemjobber.
  • Technical Support Center: Optimization of Copper-Catalyzed Reactions. (2025, November). Benchchem.
  • Liu, T., & Shen, Q. (2011). Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. Organic Letters, 13(9), 2342–2345.
  • Li, Y., Wu, L., Neumann, H., & Beller, M. (2013). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals.
  • SAFETY DATA SHEET. (2025, June 25). MilliporeSigma.
  • Fiederling, N., Haller, J., & Schramm, H. (2013). Notification about the Explosive Properties of Togni’s Reagent II and One of Its Precursors. Organic Process Research & Development, 17(3), 318–322.
  • Fluoroalkylation: Expansion of Togni Reagents. (n.d.). Sigma-Aldrich.
  • Ye, Y., Künzi, S. A., & Sanford, M. S. (2012). Practical Method for the Cu-Mediated Trifluoromethylation of Arylboronic Acids with CF3 Radicals Derived from NaSO2CF3 and tert-Butyl Hydroperoxide (TBHP). Organic Letters, 14(19), 4979–4981.
  • Li, Y., Wu, L., Neumann, H., & Beller, M. (2013). Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals.
  • Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis.
  • Tian, F., Yan, G., & Yu, J. (2019). Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis. Chemical Communications (Cambridge, England), 55(90), 13486–13505.
  • Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. (2025, August 7).
  • Mudarra, Á. L., Martínez de Salinas, S., & Pérez-Temprano, M. H. (2020). Nucleophilic Trifluoromethylation Reactions Involving Copper(I) Species: From Organometallic Insights to Scope.
  • Togni reagent II. (n.d.). In Wikipedia.
  • Fu, L., Zhou, S., Wan, X., Chen, P., & Liu, G. (2018). Enantioselective Copper-Catalyzed Trifluoromethylalkynylation of Alkenes via Radical Relay. Journal of the American Chemical Society, 140(35), 10965–10969.
  • Fun with Chemistry: Easy Flowcharts and Substitution Reactions! (2025, December 16). Knowunity.
  • Enantioselective Copper-Catalyzed Intermolecular Trifluoromethylation of Intermolecular Trifluoromethylation of Alkenes via Radical Process. (2017, March 27).
  • Oxy-trifluoromethylation of mono-substituted styrene derivatives using... (n.d.).
  • Copper-catalyzed trifluoromethylation using CF3SO2Na: (a) the mechanism of CF3. (n.d.).
  • Wang, Z., He, Z., & Chi, Y. R. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 855–859.
  • Starting from Styrene: A Unified Protocol for Hydrotrifluoromethyl
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Chu, L., & Qing, F.-L. (2012). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters, 14(8), 2102–2105.
  • Copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethyl
  • Wang, Y., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 1846–1853.

Sources

Application Notes and Protocols: trans-2-(4-Chlorophenyl)vinylboronic Acid Pinacol Ester for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of trans-2-(4-Chlorophenyl)vinylboronic Acid Pinacol Ester in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its mild conditions and exceptional functional group tolerance in forging carbon-carbon bonds.[1] Within the vast arsenal of organoboron reagents, vinylboronic acids and their derivatives are indispensable for the synthesis of styrenes, stilbenes, and other vinyl-containing motifs prevalent in pharmaceuticals and materials science.[2][3]

This guide focuses on This compound pinacol ester , a highly valuable and versatile building block. The pinacol ester functionality offers a significant advantage over the corresponding free boronic acid. By forming a cyclic boronate ester, the boron atom is sterically shielded and electronically stabilized, rendering the reagent less susceptible to common side reactions like protodeboronation, a frequent challenge with vinylboronic acids.[4] This enhanced stability translates to a longer shelf life, easier handling, and often, cleaner reactions with higher yields.[5] The trans-configuration of the vinyl group is typically retained throughout the coupling process, providing excellent stereochemical control, which is critical in the synthesis of complex molecular architectures.[6]

This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and optimization strategies for employing this reagent in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halogen bond of the aryl halide (e.g., an aryl bromide). This irreversible step forms a square planar Palladium(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It is widely accepted that the boronic ester must be activated by a base.[8] The base (e.g., carbonate, phosphate) is believed to form a more nucleophilic boronate species, which facilitates the transfer of the vinyl group to the Pd(II) complex, displacing the halide. The precise mechanism of transmetalation can be complex and may involve direct reaction of the boronate ester or its prior hydrolysis to the boronic acid, especially when water is present.[5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic ligands (the aryl group and the vinyl group) couple to form the desired stilbene product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base, Vinyl-B(pin) PdII_Diorgano Ar-Pd(II)L₂-Vinyl Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-Vinyl Product Coupled Product (Ar-Vinyl) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAd BoronicEster Vinylboronic Ester (Vinyl-B(pin)) BoronicEster->Transmetalation Base Base Base->Transmetalation

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of (E)-4-Chloro-4'-methoxystilbene

This protocol provides a field-proven method for the coupling of this compound pinacol ester with 4-bromoanisole. This specific example is chosen for its relevance in synthesizing stilbene derivatives, which are common structural motifs in medicinal chemistry and materials science.

Reaction Scheme:

(Self-generated image, not from search results)

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
4-Bromoanisole187.041871.01.0
This compound pinacol ester264.563181.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56350.030.03
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered138.212762.02.0
1,4-Dioxane, anhydrous-5.0 mL--
Water, degassed-1.0 mL--
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound pinacol ester (318 mg, 1.2 mmol), and finely powdered potassium carbonate (276 mg, 2.0 mmol).

    • Scientist's Insight: Using a finely powdered base increases its surface area, which can significantly improve reaction kinetics, especially in heterogeneous mixtures.[9] Flame-drying the glassware and maintaining an inert atmosphere are critical to prevent the deactivation of the Pd(0) catalyst by oxygen.

  • Catalyst Addition: Under a positive flow of argon or nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Scientist's Insight: Pd(PPh₃)₄ is a reliable and commonly used catalyst for a broad range of Suzuki couplings.[10] While more advanced Buchwald or PEPPSI-type pre-catalysts can offer higher turnover numbers, especially for challenging substrates like aryl chlorides, Pd(PPh₃)₄ provides a robust starting point for optimization.[4]

  • Solvent Addition: Seal the flask with a rubber septum. Add 5.0 mL of anhydrous 1,4-dioxane followed by 1.0 mL of degassed water via syringe.

    • Scientist's Insight: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water aids in dissolving the inorganic base and is often crucial for the transmetalation step, potentially by hydrolyzing the pinacol ester to the more reactive boronic acid in situ.[4][7] Degassing the solvents (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours.

    • Scientist's Insight: Vigorous stirring is important to ensure proper mixing of the biphasic system. Reaction progress should be monitored by a suitable technique like TLC or LC-MS. A typical TLC analysis might involve staining with potassium permanganate to visualize the product.

  • Workup: After the reaction is complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will appear as a pale yellow solid. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-4-chloro-4'-methoxystilbene as a white solid.

    • Expected Yield: Based on similar transformations, yields in the range of 85-95% can be anticipated.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for different substrates or to improve yield and reaction time.

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd(PPh₃)₄ (3 mol%)Low Yield: Increase catalyst loading to 5 mol%. For less reactive aryl halides (e.g., chlorides), switch to a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.[8]
Base K₂CO₃ (2.0 equiv)Slow Reaction/Low Yield: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. This can accelerate the transmetalation step, which is often rate-limiting. Protodeboronation: If this side-reaction is significant, a milder base like KF may be beneficial.[8]
Solvent Dioxane/Water (5:1)Solubility Issues: Toluene or 2-MeTHF can be effective alternatives to dioxane. Protodeboronation: Running the reaction under strictly anhydrous conditions (e.g., anhydrous K₃PO₄ in dry toluene) can minimize this side reaction by removing the primary proton source.[4]
Temperature 90 °CSlow Reaction: Increase temperature to 100-110 °C. Be mindful that higher temperatures can sometimes increase the rate of side reactions, including catalyst decomposition and protodeboronation.
Side Reactions Homocoupling of boronic ester, ProtodeboronationHomocoupling: Often caused by oxygen contamination. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Protodeboronation: As noted, use milder bases, anhydrous conditions, or consider converting to a more stable trifluoroborate salt if the issue persists.[4]

Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification n1 Flame-dry Schlenk flask under vacuum. n2 Add solid reagents: Aryl Halide Boronic Ester Base n1->n2 n3 Add Pd Catalyst under inert gas flow. n2->n3 n4 Purge flask with Ar/N₂ (3x cycles). n3->n4 n5 Add degassed solvents via syringe. n4->n5 n6 Heat to 90 °C with vigorous stirring. n5->n6 n7 Monitor by TLC/LC-MS (e.g., 12 hours). n6->n7 n8 Cool to RT, dilute with Ethyl Acetate. n7->n8 n9 Wash with H₂O & Brine. n8->n9 n10 Dry (Na₂SO₄), filter, & concentrate. n9->n10 n11 Purify by Flash Chromatography. n10->n11

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound pinacol ester is a robust and reliable reagent for the stereoselective synthesis of trans-stilbenes and related vinylarenes via the Suzuki-Miyaura coupling. Its enhanced stability compared to the free boronic acid simplifies handling and often leads to cleaner reaction profiles. By understanding the core principles of the catalytic cycle and carefully selecting reaction parameters—catalyst, base, and solvent—researchers can effectively leverage this building block to construct complex molecular targets with high efficiency. The provided protocol serves as a validated starting point, while the optimization guide offers a rational framework for adapting the conditions to a broader scope of substrates encountered in drug discovery and materials science.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved January 6, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 6, 2026, from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 4-bromoanisole with phenylboronic acid. Retrieved January 6, 2026, from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 6, 2026, from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 6, 2026, from [Link]

  • DiVA portal. (2015, February 21). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved January 6, 2026, from [Link]

  • Werner, N. W., et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving trans-2-(4-Chlorophenyl)vinylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions with this specific substrate. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide actionable solutions.

Introduction: The Nuances of Coupling with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2][3] However, success with specific substrates like this compound often requires careful optimization. The presence of a vinyl group and a chloro-substituted aryl ring introduces unique challenges that can affect reaction outcomes. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of byproducts are common hurdles in Suzuki coupling reactions.[4] The following table outlines potential problems you might encounter when using this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is degrading.[5] 2. Ineffective Base: The chosen base may be too weak or not soluble enough to facilitate transmetalation.[1] 3. Poor Solvent Choice: The solvent may not adequately dissolve all reactants or may inhibit the catalytic cycle.[6][7]1. Use a fresh, high-quality palladium source. Consider pre-catalysts that readily form the active Pd(0) species.[8] 2. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[9] 3. Experiment with different solvent systems, including toluene, dioxane, THF, or DMF, often with water as a co-solvent.[6] Ensure solvents are thoroughly degassed.[9]
Significant Protodeboronation 1. Presence of Excess Water: Water is the proton source for this side reaction.[5] 2. Strong Base: Highly basic conditions can accelerate the cleavage of the C-B bond.[9]1. Use anhydrous conditions if possible, or minimize the amount of water in the reaction. 2. Switch to a milder base like KF or K₂CO₃.[5] Protecting the boronic acid as a diethanolamine adduct can also mitigate this issue.[10]
Homocoupling of Boronic Acid 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[5] 2. High Concentration of Boronic Acid: This can favor the undesired homocoupling pathway.1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[9] 2. Consider slow addition of the boronic acid to the reaction mixture.[8]
Sluggish or Stalled Reaction 1. Challenging Coupling Partner: Coupling with electron-rich or sterically hindered aryl halides can be slow.[9] 2. Low Reaction Temperature: The activation energy for the oxidative addition step may not be met.1. For electron-rich aryl halides, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to facilitate oxidative addition.[8] 2. Incrementally increase the reaction temperature, monitoring for any degradation of starting materials or product.
E/Z Isomerization of the Vinyl Group 1. Reaction Conditions: Certain palladium catalysts and reaction conditions can promote isomerization.1. Screen different palladium catalysts and ligands. Mild reaction conditions (lower temperature, shorter reaction time) may help preserve the trans stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if my Suzuki coupling with this compound fails?

A1: When a Suzuki coupling fails, the first step is to systematically evaluate the core components of the reaction:

  • Catalyst Activity: The palladium source is critical. Ensure it is from a reliable source and has not degraded. The active species in the Suzuki coupling is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[5]

  • Inert Atmosphere: Oxygen can deactivate the catalyst and lead to side reactions like the homocoupling of the boronic acid.[5] Ensure your reaction vessel is properly sealed and that all solvents have been thoroughly degassed.[9]

  • Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[5]

Q2: How do I select the optimal catalyst and ligand for coupling with an aryl chloride?

A2: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings due to the strength of the C-Cl bond. Overcoming this challenge requires a carefully selected catalyst system.

  • Bulky, Electron-Rich Ligands: To facilitate the difficult oxidative addition step with aryl chlorides, bulky and electron-rich phosphine ligands are often necessary.[11] Ligands developed by Buchwald, such as SPhos and XPhos, are industry standards for this purpose.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form highly stable and active palladium complexes, which can be very effective for the coupling of aryl chlorides.[12]

Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[1] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[1][13] The choice of base can significantly impact the reaction's success.

  • Common Bases: A range of bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[1]

  • Substrate Compatibility: For substrates that are sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ are often preferred.[8] The physical state of the base is also important; using a finely powdered base can improve its reactivity.

Q4: How does the solvent affect the reaction, and what are the best practices for solvent selection?

A4: The solvent's role is multifaceted; it must dissolve the reactants and catalyst, and it can also influence the reaction mechanism.[7][14]

  • Solvent Systems: Common solvents for Suzuki couplings include toluene, 1,4-dioxane, THF, and DMF.[6] Often, a co-solvent of water is used, which can aid in dissolving the base and facilitating the reaction.

  • Solvent Polarity: The polarity of the solvent can influence the selectivity and rate of the reaction.[15][16] It is often beneficial to screen a few different solvent systems to find the optimal conditions for your specific substrates.

  • Degassing: It is imperative to use degassed solvents to prevent oxygen from interfering with the catalytic cycle.[9]

Visualizing the Suzuki Coupling Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][17][18]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OH)₂ Base PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following workflow can help guide your optimization efforts.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Boronic Acid, Halide) Start->Check_Reagents Check_Conditions Confirm Inert Atmosphere & Degassed Solvents Check_Reagents->Check_Conditions Screen_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Conditions->Screen_Base Screen_Solvent Screen Solvent Systems (Toluene, Dioxane, THF/H₂O) Screen_Base->Screen_Solvent Optimize_Ligand Optimize Ligand for Aryl Halide (e.g., Buchwald Ligands for Ar-Cl) Screen_Solvent->Optimize_Ligand Adjust_Temp Adjust Reaction Temperature Optimize_Ligand->Adjust_Temp Success Successful Coupling Adjust_Temp->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization will likely be necessary for your specific aryl halide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • Toluene, degassed

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add degassed toluene and degassed water (e.g., a 4:1 ratio of toluene to water) via syringe.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[19][20][21][22][23]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 6(5), 3345–3349. [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(42), 13969–13981. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2026). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Preventing protodeboronation of "trans-2-(4-Chlorophenyl)vinylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for trans-2-(4-Chlorophenyl)vinylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the handling, stability, and application of this versatile reagent, with a specific focus on understanding and preventing potential protodeboronation. Our goal is to equip you with the technical knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Introduction: The Stability of Vinylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a well-documented decomposition pathway for many boronic acids, particularly during storage or under the basic aqueous conditions of cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, a critical point of expertise to underscore is that vinylboronic acids as a class are remarkably resistant to protodeboronation .[1][2][3][4]

Kinetic studies have demonstrated that the half-life for protodeboronation of vinylboronic acids can exceed one week, even at elevated temperatures (70 °C) and high pH (pH 12).[1][2] This inherent stability distinguishes them from many more labile heteroaromatic or electronically-activated arylboronic acids. Therefore, for this compound, catastrophic decomposition via protodeboronation is not a typical concern under standard operating procedures. This guide will focus on maintaining this inherent stability and addressing specific experimental contexts where caution may be warranted.

Frequently Asked Questions (FAQs)

Q1: Is my this compound susceptible to protodeboronation during storage?

A: Under proper storage conditions (cool, dry, and protected from light), this compound is highly stable. Unlike some arylboronic acids that can degrade on the shelf, the vinyl C(sp²)-B bond is robust. The primary concern during storage is not protodeboronation but potential polymerization or oxidation if improperly handled. We recommend storing the solid reagent in a desiccator at 2-8°C.

Q2: I am running a Suzuki-Miyaura coupling at 80-100°C with K₃PO₄ in a dioxane/water mixture. Should I be concerned about protodeboronation?

A: While high temperatures and strong bases can accelerate protodeboronation for sensitive substrates, this compound is unlikely to be significantly affected under these conditions.[1][2] The desired cross-coupling reaction is typically much faster than the rate of protodeboronation for vinylboronic acids. However, if your reaction is sluggish for other reasons (e.g., poor catalyst activity, unreactive coupling partner), the prolonged exposure to harsh conditions could lead to minor amounts of the protodeboronated byproduct, 4-chloro-styrene.

Q3: How can I detect if protodeboronation has occurred in my reaction mixture?

A: The most direct method is to identify the formation of the corresponding byproduct, 4-chlorostyrene. This can be readily achieved using standard analytical techniques:

  • LC-MS: Look for a mass corresponding to 4-chlorostyrene (C₈H₇Cl, M.W. 138.59).

  • GC-MS: This is an excellent method for detecting a volatile byproduct like 4-chlorostyrene.

  • ¹H NMR Spectroscopy: The vinyl protons of 4-chlorostyrene will present a distinct set of signals (typically a doublet of doublets) that can be distinguished from the starting vinylboronic acid and the desired coupled product.

Q4: What is the effect of pH on the stability of this compound?

A: Protodeboronation of boronic acids can be catalyzed by both acid and base.[1] However, for non-basic boronic acids like this one, the rate of protodeboronation is slowest at neutral pH. Comprehensive pH-rate profile studies have shown that even under strongly basic conditions (pH > 12), where the reactive boronate anion [ArB(OH)₃]⁻ is formed, vinylboronic acids remain highly stable.[1][2][3]

Q5: Should I use a boronate ester (e.g., pinacol or MIDA) as a precaution?

A: For most standard applications, using the free boronic acid is sufficient due to its inherent stability. However, converting to a boronate ester is a prudent strategy in specific scenarios:

  • Multi-step syntheses: If the boronic acid moiety needs to survive multiple reaction steps that are incompatible with the free acid.

  • Iterative Cross-Coupling: MIDA (N-methyliminodiacetic acid) boronates are specifically designed for iterative synthesis, acting as a protecting group that renders the boron center unreactive until a deprotection step.[5]

  • Enhanced Purity and Handling: Boronate esters are often crystalline, less polar, and more easily purified by column chromatography than free boronic acids, which can sometimes be challenging to handle.[6][7]

It is important to note that while pinacol esters generally enhance stability, some other diol-derived esters can, counterintuitively, accelerate protodeboronation.[8] Pinacol esters remain the most reliable choice for enhancing stability.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and solving the problem.

Visualizing the Problem: The Competing Pathways

In any cross-coupling reaction, the desired productive cycle competes with potential decomposition pathways. The key to success is ensuring the rate of the desired reaction far exceeds the rate of any side reactions.

G cluster_0 Reaction Environment cluster_1 Influencing Factors Vinyl-B(OH)2 This compound Desired Product Desired Product Vinyl-B(OH)2->Desired Product Suzuki-Miyaura Coupling (Fast, Desired Pathway) Protodeboronation_Product 4-Chlorostyrene Vinyl-B(OH)2->Protodeboronation_Product Protodeboronation (Very Slow, Undesired) High Yield High Yield Desired Product->High Yield Yield Loss & Impurity Yield Loss & Impurity Protodeboronation_Product->Yield Loss & Impurity Catalyst_Activity High Catalyst Activity Catalyst_Activity->Desired Product Favors Reaction_Time Optimal Reaction Time Reaction_Time->Desired Product Favors Temperature Controlled Temperature Temperature->Protodeboronation_Product Can Accelerate (minor effect) Base_Choice Appropriate Base

Caption: Competing reaction pathways for vinylboronic acid.

Issue 1: Low yield of desired product and detection of 4-chlorostyrene.

Potential Cause Diagnostic Step Recommended Solution
Inefficient Catalysis Analyze a reaction aliquot at an early time point (e.g., 15-30 min). If little to no product has formed, the catalytic cycle is likely stalled.1. Check Catalyst and Ligand: Ensure the palladium source and ligand are active. Use a fresh batch or switch to a more robust pre-catalyst (e.g., a palladacycle).[9] 2. Ensure Inert Atmosphere: Oxygen can deactivate the catalyst. Properly degas all solvents and maintain a positive pressure of an inert gas (N₂ or Ar).[9]
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS. If the reaction has stalled but is heated for an extended period (e.g., >24h), protodeboronation may slowly occur.Optimize reaction conditions to increase the rate of coupling. Consider a more active ligand or a different solvent system to shorten the required reaction time.
Incorrect Base/Solvent Combination The base may not be sufficiently active or soluble in the reaction medium to promote transmetalation effectively.Screen different bases (e.g., Cs₂CO₃, K₂CO₃, KF) and ensure vigorous stirring for biphasic systems to maximize interfacial contact.[9] For particularly sensitive couplings, anhydrous conditions can completely suppress protodeboronation by removing the proton source.[9]

Issue 2: Boronic acid appears to be consumed, but no desired product is formed.

Potential Cause Diagnostic Step Recommended Solution
Homocoupling Check LC-MS for a byproduct with a mass corresponding to the dimer of the boronic acid: (E,E)-1,4-bis(4-chlorophenyl)buta-1,3-diene.This is typically caused by oxygen in the reaction mixture.[10] Rigorously degas all solvents and reagents and ensure the reaction is run under a strictly inert atmosphere.
Boroxine Formation If the boronic acid was stored improperly or handled in a non-anhydrous environment, it can dehydrate to form a cyclic trimer (boroxine).While boroxines can be active in Suzuki couplings, their reactivity can differ. To ensure consistent results, use freshly opened boronic acid or consider converting it to a more stable boronate ester.

Experimental Protocols

Protocol 1: Synthesis of this compound pinacol ester

This protocol provides a stable, easily purified alternative to the free boronic acid, ideal for multi-step synthesis or long-term storage.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Boronic Acid, Pinacol & MgSO₄ in Et₂O B 2. Stir at RT under Argon for 24h A->B C 3. Filter solids B->C D 4. Concentrate filtrate C->D E 5. Dissolve in Pentane D->E F 6. Wash with H₂O E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography (optional) G->H

Caption: Workflow for Pinacol Ester Synthesis.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.2 equiv)

  • Anhydrous Magnesium Sulfate (MgSO₄) (1.5 equiv)

  • Anhydrous Diethyl Ether (Et₂O)

  • Pentane

  • Deionized Water

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add this compound, pinacol, and anhydrous MgSO₄.[11]

  • Add anhydrous diethyl ether and stir the resulting suspension at room temperature for 24 hours.[11]

  • Filter the suspension to remove the MgSO₄ and other solids.

  • Concentrate the filtrate in vacuo.

  • Dissolve the crude residue in pentane and transfer to a separatory funnel.

  • Wash the organic layer three times with deionized water to remove any remaining pinacol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude pinacol ester.

  • If necessary, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound MIDA ester

MIDA boronates are exceptionally stable and serve as a "protecting group" for the boronic acid, making them ideal for iterative cross-coupling strategies.

Materials:

  • This compound (1.0 equiv)

  • MIDA Anhydride (3.0 equiv) [Note: MIDA anhydride can be synthesized from N-methyliminodiacetic acid][12]

  • Anhydrous Dioxane

  • Anhydrous Diethyl Ether (Et₂O)

Procedure:

  • In an oven-dried, single-necked round-bottom flask, combine this compound and MIDA anhydride.

  • Cap the flask with a rubber septum, evacuate, and backfill with nitrogen.

  • Add anhydrous dioxane via syringe to form a suspension.

  • Heat the reaction mixture to 80°C and stir under nitrogen for 12-18 hours. During this time, the suspension will become a thick, stirrable slurry.

  • Cool the reaction mixture to room temperature.

  • Add anhydrous diethyl ether to the slurry and stir vigorously for 15 minutes.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with copious amounts of diethyl ether to remove any unreacted starting materials and soluble byproducts.

  • Dry the white, crystalline solid under high vacuum to yield the pure MIDA boronate ester. This product is typically pure enough for direct use in subsequent reactions.

Deprotection of the MIDA Ester: The MIDA ester can be cleaved to regenerate the free boronic acid in situ or in a separate step by stirring with a mild aqueous base (e.g., 1 M NaOH or K₃PO₄) in a solvent like THF or dioxane at room temperature.

Data Summary: Stability and Reaction Conditions

The following tables summarize key parameters to guide your experimental design.

Table 1: General Stability Profile of Vinylboronic Acids

ConditionStability AssessmentKey InsightReference
pH 12, 70°C Half-life (t₀.₅) > 1 weekDemonstrates exceptional stability under harsh basic conditions.[1][2][4]
Neutral pH Very High StabilityProtodeboronation is minimized at or near neutral pH.[1]
Acidic Conditions Generally StableWhile acid-catalyzed protodeboronation exists, it is not a significant pathway for vinylboronic acids under typical synthetic conditions.
Storage (Solid) High StabilityWhen stored cool and dry, the compound is stable for long periods.[6]

Table 2: Comparison of Boronic Acid vs. Boronate Esters

Boron SpeciesRelative Reactivity in SuzukiRelative StabilityBest Use CaseReference
Boronic Acid HighModerateStandard, single-step cross-coupling reactions where speed is desired.[7][13]
Pinacol Ester ModerateHighWhen enhanced stability, easier handling/purification, and long-term storage are required.[6][7][14]
MIDA Ester Low (Protected)Very HighIterative synthesis; protecting the boron functionality through multiple synthetic steps.[5][13]

Conclusion

This compound is a robust and highly stable reagent that is not prone to significant protodeboronation under standard laboratory conditions. By understanding its inherent stability, researchers can confidently employ this compound in a wide range of synthetic transformations. In the rare instances where side reactions are observed, troubleshooting should first focus on optimizing the catalytic cycle of the primary reaction rather than assuming inherent instability of the boronic acid. For advanced applications requiring protection of the boron moiety, conversion to a pinacol or MIDA boronate ester provides a reliable and effective strategy.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235-1249. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (n.d.). Homologation of Boronic Esters. Organic Syntheses. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • O'Shea, D. F. (2007). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Organic Syntheses. [Link]

  • Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(32), 9200-9202. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Organic Chemistry Portal. [Link]

  • El-Faham, A., & Funosas, E. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Paul, S., & Panda, S. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. Chemistry – An Asian Journal, 19(4), e202300911. [Link]

  • Thomas, S. P., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 54(28), 8233-8237. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing trans-2-(4-Chlorophenyl)vinylboronic acid in Suzuki-Miyaura cross-coupling reactions and encountering the formation of the undesired homocoupled byproduct. Here, we will diagnose the root causes of this common side reaction and provide actionable, field-proven troubleshooting strategies and protocols to ensure the selective formation of your desired cross-coupled product.

Section 1: Frequently Asked Questions - Understanding the Problem

Q1: What is the homocoupling side reaction and why is it a significant problem?

In the context of a Suzuki-Miyaura reaction, homocoupling is the undesired reaction of two molecules of the boronic acid to form a symmetrical dimer. For this compound, this results in the formation of (1E,3E)-1,4-bis(4-chlorophenyl)buta-1,3-diene. This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired product, and introduces a significant impurity that can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of boronic acid homocoupling?

Homocoupling of boronic acids is primarily driven by two palladium-mediated pathways:

  • Oxygen-Mediated Oxidative Coupling: This is the most common cause. Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂). This complex can then react with two molecules of the boronic acid, leading to the homocoupled product.[1][2] This pathway is particularly relevant when reactions are not performed under strictly inert conditions.

  • Pd(II)-Mediated Coupling: If the active Pd(0) catalyst is not generated efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂), or if Pd(II) species are present, they can stoichiometrically react with the boronic acid to produce the homocoupled dimer and Pd(0).[3][4] This process essentially serves as an in-situ reduction of the precatalyst at the expense of your starting material.

Factors such as elevated temperatures, the choice of base, and catalyst concentration can exacerbate these side reactions.[3]

Q3: How can I detect and characterize the (1E,3E)-1,4-bis(4-chlorophenyl)buta-1,3-diene byproduct?

The homocoupled product is a symmetrical conjugated diene. It can typically be detected and characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The byproduct will often appear as a new, less polar spot compared to the starting boronic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with the corresponding mass-to-charge ratio for the dimer (C₁₆H₁₂Cl₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the vinylic protons of the conjugated diene system, in addition to the aromatic signals of the two 4-chlorophenyl rings.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section provides a logical workflow to diagnose and resolve high levels of homocoupling observed in your reaction.

Symptom: Significant formation of the homocoupled dimer is observed by LC-MS or NMR.

dot graph TD { A[Start: High Homocoupling Detected] --> B{Evaluate Oxygen Exposure}; B -- "Was rigorous degassing performed?" --> C{Yes}; B -- "No / Unsure" --> D[Implement Rigorous Degassing Protocol]; C --> E{Analyze Base & Reaction Conditions}; D --> F[Re-run Reaction & Monitor]; E -- "Strong base (e.g., NaOH, KOH) used?" --> G[Switch to Milder Base (K₂CO₃, K₃PO₄)]; E -- "Mild base already in use" --> H{Examine Catalyst System}; G --> F; H -- "Using Pd(II) precatalyst (e.g., Pd(OAc)₂)?" --> I[Add Mild Reducing Agent OR Switch to Pd(0) Source]; H -- "Using Pd(0) source already" --> J{Optimize Ligand & Temperature}; I --> F; J -- "Standard ligand (e.g., PPh₃) used?" --> K[Screen Bulky, Electron-Rich Ligands (e.g., SPhos)]; J -- "Reaction temp > 80°C?" --> L[Lower Temperature / Monitor Time]; K --> F; L --> F; F --> M{Resolution};

} end Caption: Troubleshooting workflow for homocoupling.

Section 3: Mitigation Protocols and Best Practices

Here are detailed protocols to address the key factors identified in the troubleshooting workflow.

Protocol 1: Rigorous Reaction Degassing

The exclusion of oxygen is the single most critical factor in preventing homocoupling.[2][4]

Method: Subsurface Inert Gas Sparging

This method is highly effective for removing dissolved oxygen from the reaction solvent.[4][5]

  • Setup: In the reaction vessel, combine the this compound, the aryl halide partner, and the base.

  • Solvent Addition: Add the reaction solvent(s) via cannula or syringe.

  • Sparging: Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that its tip is below the surface of the solvent. Insert a second, shorter needle to act as a vent.

  • Execution: Bubble the inert gas through the solution for a minimum of 15-20 minutes. A vigorous stream ensures efficient gas exchange.

  • Catalyst Addition: After sparging, remove the needles and add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Maintain a positive inert gas atmosphere (e.g., using a balloon) throughout the course of the reaction.

Protocol 2: Optimizing Base and Catalyst System

The choice of base and the palladium source can significantly influence the prevalence of side reactions.[6][7]

Data Summary: Impact of Reaction Parameters on Homocoupling

ParameterCondition Leading to High HomocouplingRecommended Condition for MitigationRationale
Oxygen Reaction run open to air or poorly degassed.Rigorous degassing via sparging or freeze-pump-thaw cycles.[4]Prevents the formation of palladium peroxo species, a key intermediate in oxidative homocoupling.[1]
Palladium Source Use of Pd(II) precatalysts like Pd(OAc)₂ without an efficient reducing environment.Use a Pd(0) source (e.g., Pd(PPh₃)₄) or add a mild reducing agent like potassium formate with the Pd(II) source.[4][5]Minimizes the concentration of Pd(II) that can react directly with the boronic acid in a stoichiometric homocoupling pathway.[4]
Base Selection Strong, highly soluble bases (e.g., NaOH, KOH).Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]Strong bases can accelerate boronic acid decomposition and side reactions. Weaker bases are sufficient to activate the boronic acid for transmetalation.[8]
Ligand Choice "Ligandless" conditions or simple phosphines (e.g., PPh₃).Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[9][10]Bulky ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the kinetics of side reactions.[9]
Temperature Excessively high temperatures (e.g., >100 °C).Optimal temperature (often 60-80 °C).[11]Higher temperatures can accelerate catalyst decomposition and undesired pathways.

Experimental Protocol: Catalyst and Base Screening

  • Array Setup: Prepare an array of reaction vials in a parallel synthesizer or a multi-well plate.

  • Reagent Dispensing: To each vial, add the standard amounts of this compound and the aryl halide partner.

  • Variable Addition:

    • To different sets of vials, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) at 2.0-3.0 equivalents.

    • To other sets, use a standard base (e.g., K₃PO₄) but vary the palladium catalyst system (e.g., Pd(OAc)₂/SPhos, Pd(PPh₃)₄).

  • Degassing and Reaction: Rigorously degas all vials as described in Protocol 1, then add the respective catalysts. Heat the reaction block to the desired temperature (e.g., 80 °C).

  • Analysis: After a set time (e.g., 4 hours), quench an aliquot from each reaction and analyze by LC-MS to determine the ratio of the desired product to the homocoupled byproduct. This allows for rapid identification of the optimal conditions.

By systematically addressing the presence of oxygen and optimizing the base and catalyst system, the homocoupling of this compound can be effectively suppressed, leading to higher yields and purity of your target molecule.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Barbera, G., et al. (2018). Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. ACS Catalysis. Retrieved from [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, G.-W., et al. (2014). Palladium-catalyzed C-H homocoupling of furans and thiophenes using oxygen as the oxidant. Organic Letters. Retrieved from [Link]

  • Stahl, S. S. (2012). Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu). Accounts of Chemical Research. Retrieved from [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Miller, M. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Le, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. Retrieved from [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2012). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Retrieved from [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Niebler, J., et al. (2016). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • ResearchGate. (2010). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • precisionFDA. (n.d.). 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)-. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(4-methoxyphenyl)buta-1,3-diene. Retrieved from [Link]

  • Sadowski, M., et al. (2024). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI. Retrieved from [Link]

  • ResearchGate. (2023). (1E,3E)-1,4-dinitro-1,3-butadiene – synthesis, spectral characteristic and computational study based on MEDT, ADME and PASS simulation. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from trans-2-(4-Chlorophenyl)vinylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-2-(4-Chlorophenyl)vinylboronic acid. This guide is designed to provide expert advice and troubleshooting strategies for the purification of reaction products derived from this versatile reagent. As a cornerstone in Suzuki-Miyaura cross-coupling reactions, its effective use hinges on robust purification methodologies to isolate the desired products in high purity.[1][2] This document offers practical, in-depth solutions to common challenges encountered in the lab.

Understanding the Chemistry: Potential Impurities and Side Reactions

Before delving into purification protocols, it is crucial to understand the potential impurities that may be present in your crude reaction mixture. A successful purification strategy is predicated on knowing what you are trying to remove.

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the corresponding coupling partner (e.g., an aryl halide).[3]

  • Homocoupling Products: Self-coupling of the boronic acid or the aryl halide can lead to symmetrical biaryl or diene impurities.[3]

  • Protodeboronation Products: A common and often frustrating side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] In the case of the starting material, this would result in the formation of 4-chlorostyrene. This is a well-documented issue with vinylboronic acids, influenced by factors like pH and reaction conditions.[6][7]

  • Catalyst Residues: Palladium catalysts and their ligands (e.g., phosphines) are often present in the crude product.[3]

  • Inorganic Salts: The base (e.g., sodium carbonate, potassium phosphate) used in the coupling reaction will generate inorganic byproducts.[3]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. These are generally in equilibrium with the monomeric acid in the presence of water.[8]

The following diagram illustrates a typical Suzuki-Miyaura reaction and the potential side products that necessitate purification.

Suzuki_Reaction_and_Impurities BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction DesiredProduct Desired Product (trans-Stilbene Derivative) Reaction->DesiredProduct Main Reaction UnreactedSM Unreacted Starting Materials Reaction->UnreactedSM Side Reactions/ Byproducts Homocoupling Homocoupling Products Reaction->Homocoupling Side Reactions/ Byproducts Protodeboronation Protodeboronation Product (4-chlorostyrene) Reaction->Protodeboronation Side Reactions/ Byproducts CatalystResidues Catalyst Residues & Inorganic Salts Reaction->CatalystResidues Side Reactions/ Byproducts

Caption: Suzuki-Miyaura reaction overview with potential impurities.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues in a practical, Q&A format.

FAQ 1: My crude NMR shows unreacted boronic acid. What is the most efficient way to remove it?

Answer: An acidic/basic liquid-liquid extraction is the most effective method for removing unreacted boronic acid. The principle behind this technique is the acidic nature of the boronic acid group (pKa ~9).[9]

Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10][11] The boronic acid will be deprotonated to form the water-soluble boronate salt, which will partition into the aqueous layer.

  • Separation: Separate the aqueous layer. It is advisable to repeat the wash 1-2 more times to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual base and water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Expert Tip: This method is highly efficient for removing the boronic acid itself. However, if your desired product has acidic functional groups, it may also be extracted into the aqueous layer. In such cases, careful pH adjustment and back-extraction would be necessary.

FAQ 2: I am struggling with purifying my product using silica gel column chromatography. The product seems to be streaking or decomposing.

Answer: This is a common issue when dealing with boronic acids or their derivatives on silica gel.[12] Silica gel is acidic and can promote decomposition or strong adsorption of boron-containing compounds.[13] Here are several strategies to overcome this:

Strategy 1: Use a Boronate Ester

If you are starting from the boronic acid, consider converting it to a more stable and less polar boronate ester, such as the pinacol ester, prior to the coupling reaction.[14][15] These esters are generally more amenable to silica gel chromatography.[16] If the final application requires the free boronic acid, the ester can be deprotected later.[17][18]

Strategy 2: Deactivate the Silica Gel

You can neutralize the acidic sites on the silica gel by running a solvent system containing a small amount of a basic additive, like triethylamine (typically 0.1-1%).

Strategy 3: Alternative Stationary Phases

Consider using a different stationary phase, such as neutral or basic alumina, or reversed-phase silica gel (C18).[12] Reversed-phase chromatography is often effective for separating compounds with different polarities and is less likely to cause decomposition of acid-sensitive molecules.

Strategy 4: Boric Acid Impregnated Silica Gel

For purification of boronic esters, it has been reported that impregnating the silica gel with boric acid can prevent adsorption to the stationary phase.[13]

The following workflow can help you decide on a chromatography strategy:

Chromatography_Workflow Start Product Streaking/Decomposition on Silica Gel? CheckEster Is the compound a boronate ester? Start->CheckEster Yes DeactivateSilica Deactivate silica with Et3N (0.1-1%) Start->DeactivateSilica No UseEster Consider using a boronate ester for the reaction CheckEster->UseEster No BoricAcidSilica Try boric acid impregnated silica gel CheckEster->BoricAcidSilica Yes AltPhase Use alternative stationary phase (Alumina, C18) DeactivateSilica->AltPhase If still problematic

Sources

Technical Support Center: Catalyst Selection for Difficult "trans-2-(4-Chlorophenyl)vinylboronic acid" Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura couplings involving trans-2-(4-Chlorophenyl)vinylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for this specific and often demanding cross-coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, not all coupling partners are created equal. This compound presents a unique set of challenges due to the electronic properties of the chloro-substituent and the inherent instability of some vinylboronic acids. This guide provides a structured approach to catalyst selection, reaction optimization, and troubleshooting to ensure successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling with this compound considered "difficult"?

A1: The primary challenges arise from a combination of factors. The electron-withdrawing nature of the chlorine atom on the phenyl ring can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle. Furthermore, vinylboronic acids, in general, can be prone to instability, leading to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling.[3]

Q2: Should I use the boronic acid directly or a boronic ester derivative?

A2: For enhanced stability, using a boronic ester derivative, such as the pinacol ester, is highly recommended. Boronic esters are generally more stable than their corresponding boronic acids, which helps to prevent decomposition and unwanted side reactions under the basic conditions of the Suzuki-Miyaura coupling.[2][4][5] This is a common strategy to improve the outcome of couplings with otherwise unstable boronic acids.[2][4]

Q3: What are the first things to check if my reaction is failing (low or no yield)?

A3: When a Suzuki coupling fails, systematically evaluate the following:

  • Catalyst Activity: Ensure your palladium source and ligand are of good quality and have been stored correctly. If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species.[2][3]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the phosphine ligand and the homocoupling of the boronic acid.[2][3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction, especially when using boronic acids, excessive water can promote protodeboronation. If using a boronic ester under anhydrous conditions, ensure your solvent is truly dry.

  • Base Strength and Solubility: The base plays a critical role in activating the boronic acid for transmetalation.[6] Ensure the chosen base is strong enough and has sufficient solubility in the reaction mixture.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst System. 2. Slow Transmetalation. 3. Protodeboronation of the vinylboronic acid.1. Use a more active precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst). 2. Switch to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Use more electron-rich and bulky ligands such as SPhos, RuPhos, or other Buchwald-type ligands to accelerate the catalytic cycle.[3][7] 3. Use the pinacol ester of the boronic acid. If using the boronic acid, consider forming a more stable diethanolamine adduct.[3]
Significant Homocoupling of the Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). 3. The electron-deficient nature of the boronic acid can favor this side reaction.1. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly forms the active Pd(0) species. 3. Optimize the catalyst and ligand combination. Sometimes a less electron-rich ligand can disfavor homocoupling.
Dehalogenation of the Aryl Halide Coupling Partner 1. Presence of a hydrogen source and a catalyst system capable of promoting hydrodehalogenation. 2. Certain phosphine ligands can facilitate this side reaction.1. Ensure anhydrous conditions if possible. 2. Screen different phosphine ligands.
Formation of Unidentified Byproducts 1. Decomposition of the boronic acid or ester. 2. Side reactions involving the solvent.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Screen alternative solvents. For example, if using THF, consider dioxane or toluene.

Catalyst and Ligand Selection for Difficult Couplings

The choice of catalyst and ligand is critical for the success of challenging Suzuki-Miyaura couplings. For electron-deficient substrates like this compound, a highly active catalyst system is often required.

Catalyst/Precatalyst Recommended Ligand(s) Rationale and Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos, RuPhos, XPhos, or other Buchwald ligandsThese electron-rich and bulky biaryl phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, making them ideal for challenging couplings.[7][8]
Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Ligand is already incorporatedThese precatalysts are air-stable and provide a reliable way to generate the active monoligated Pd(0) species in solution, leading to more reproducible results.
Pd(PPh₃)₄Not generally recommended for this substrateWhile a classic catalyst, it is often not active enough for difficult couplings involving electron-deficient partners and can lead to slow reaction rates and side reactions.

Experimental Protocol: General Procedure for a Difficult Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound pinacol ester with an aryl chloride. Note: This is a general procedure and may require optimization for specific substrates.

Reagents and Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Anhydrous, degassed water (if required for the chosen base)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl chloride (1.0 equiv), this compound pinacol ester (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride. If using a base that requires water for solubility, add the degassed water at this stage (e.g., for a 10:1 dioxane:water mixture).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at a temperature between 80-120 °C.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both R²-B(OR)₂ Base Transmetal Transmetalation Transmetal->PdII_Both PdII_Both->Pd0 R¹-R² RedElim Reductive Elimination PdII_Both->RedElim Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicEster R²-B(OR)₂ BoronicEster->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Difficult Couplings

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low or No Yield in Coupling Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Quality and Precatalyst Activation Check_Inert->Check_Catalyst Sol_Inert Improve Degassing Technique (e.g., Freeze-Pump-Thaw) Check_Inert->Sol_Inert Check_Base Evaluate Base Strength and Solubility Check_Catalyst->Check_Base Sol_Catalyst Switch to a More Active Precatalyst (e.g., Buchwald G3/G4) Use Electron-Rich, Bulky Ligand (e.g., SPhos, RuPhos) Check_Catalyst->Sol_Catalyst Check_Boronic_Acid Consider Boronic Acid/Ester Stability Check_Base->Check_Boronic_Acid Sol_Base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Ensure Base is Soluble Check_Base->Sol_Base Sol_Boronic_Acid Use Pinacol Ester Derivative Synthesize Diethanolamine Adduct Check_Boronic_Acid->Sol_Boronic_Acid

Caption: A logical workflow for troubleshooting difficult Suzuki-Miyaura couplings.

References

  • Buckley, B. R. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 389-409). The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1599–1611.
  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Base selection to minimize side reactions with "trans-2-(4-Chlorophenyl)vinylboronic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-2-(4-Chlorophenyl)vinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on optimizing base selection to ensure high yields and minimize unwanted side reactions in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura coupling reaction involving this compound?

The base plays a critical role in the transmetalation step of the catalytic cycle.[1][2][3] Its main function is to activate the vinylboronic acid, increasing its nucleophilicity and facilitating the transfer of the vinyl group to the palladium(II) complex.[4][5][6] This activation is generally believed to occur via the formation of a more reactive boronate "ate" complex, [RB(OH)₃]⁻.[1][4][5][7][8]

Q2: My reaction is showing low yield. Could the base be the issue?

Absolutely. The choice and amount of base are pivotal. An inappropriate base can lead to several issues:

  • Incomplete activation of the boronic acid: If the base is too weak, it may not efficiently form the reactive boronate species, slowing down or stalling the reaction.[5]

  • Promotion of side reactions: An overly strong or poorly soluble base can promote side reactions like protodeboronation or catalyst decomposition.

  • Substrate incompatibility: Some functional groups on your coupling partner may be sensitive to certain bases, leading to degradation.[2]

Q3: I'm observing significant amounts of 4-chlorostyrene in my reaction mixture. What is causing this?

The formation of 4-chlorostyrene is a classic example of protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] This is a common side reaction for boronic acids, especially under non-optimized basic conditions.[9][10] While vinylboronic acids are generally less prone to this than some heteroaromatic boronic acids, it can still occur, particularly with prolonged reaction times or excessive base concentration.[11][12][13][14]

Q4: Why am I seeing a symmetrical biaryl product, the dimer of my vinylboronic acid?

This side product results from homocoupling . This can occur through a palladium(II)-mediated reaction between two molecules of the boronic acid.[15][16] It is often exacerbated by the presence of oxygen or an inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[15][17]

Troubleshooting Guide: Minimizing Side Reactions

This section provides in-depth strategies to diagnose and solve common issues encountered when using this compound.

Issue 1: Protodeboronation Leading to 4-Chlorostyrene

Protodeboronation is a hydrolytic process that competes with the desired cross-coupling.[9] The mechanism is pH-dependent, but under the basic conditions of the Suzuki reaction, it typically involves the reaction of the boronate species with a proton source (like water).[9]

Causality & Mitigation Strategies:
  • Excessive Base/High pH: While a base is necessary, too high a concentration can accelerate the undesired protonolysis.

    • Solution: Screen different bases. Start with milder inorganic bases like K₂CO₃ or K₃PO₄ before resorting to stronger hydroxides like NaOH or KOH.[3] Use the minimum effective amount of base (typically 1.5-2.5 equivalents).

  • Prolonged Reaction Time & High Temperature: The longer the boronic acid is exposed to basic, aqueous conditions, the greater the chance of protodeboronation.

    • Solution: Monitor the reaction closely by TLC or GC/LC-MS. Once the starting material is consumed, work up the reaction promptly. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.[17]

  • Water Content: While aqueous conditions are common, excessive water can provide a plentiful proton source for protodeboronation.

    • Solution: Adjust the solvent ratio. A common starting point is a 10:1 mixture of an organic solvent (like Toluene, Dioxane, or 2-MeTHF) to water.[3] In some cases, anhydrous conditions with a soluble base might be beneficial, though this requires careful selection of reagents.

Visualizing the Competing Pathways

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Side Reaction: Protodeboronation Vinyl-B(OH)2 trans-Ar-CH=CH-B(OH)2 Boronate [trans-Ar-CH=CH-B(OH)3]⁻ Vinyl-B(OH)2->Boronate + Base Base Base (e.g., K2CO3) Transmetalation Transmetalation Boronate->Transmetalation Boronate_Side [trans-Ar-CH=CH-B(OH)3]⁻ Pd_Complex R-Pd(II)-X Pd_Complex->Transmetalation Product Desired Product (Ar-CH=CH-R) Transmetalation->Product Reductive Elimination Side_Product Side Product (Ar-CH=CH₂) Boronate_Side->Side_Product + H⁺ (from H₂O) - [B(OH)4]⁻ Proton_Source H₂O

Caption: Competing pathways for the activated boronate species.

Issue 2: Homocoupling of the Vinylboronic Acid

The formation of a symmetrical dimer, (E,E)-1,4-bis(4-chlorophenyl)buta-1,3-diene, is a result of homocoupling. This side reaction is particularly problematic when the transmetalation step is slow, allowing for alternative palladium-mediated pathways to occur.[17]

Causality & Mitigation Strategies:
  • Presence of Pd(II) and Oxygen: Homocoupling can be initiated by a stoichiometric reaction between Pd(II) and the boronic acid.[16] If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if a Pd(II) precatalyst is not efficiently reduced, homocoupling is favored.

    • Solution 1 (Degassing): Rigorously degas all solvents and the reaction mixture (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) to remove dissolved oxygen.[15]

    • Solution 2 (Catalyst Choice): Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[17] If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the ligand can facilitate its reduction.

    • Solution 3 (Reducing Agent): The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[15]

  • Slow Transmetalation: If the desired transmetalation is sluggish, it provides a larger window for side reactions like homocoupling.

    • Solution: The choice of base is critical here. A base that effectively generates the boronate will accelerate transmetalation. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker ones for challenging substrates.[3][17]

Experimental Workflow: Base Screening Protocol

To systematically optimize the base for your specific coupling partner, follow this protocol:

  • Setup: In parallel reaction vials, add this compound (1.2 equiv.), your aryl/vinyl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., PPh₃ or SPhos, 4 mol%).

  • Base Addition: To each vial, add a different base (2.0 equiv.). Screen a range of bases from mild to strong (see table below).

  • Degassing & Solvent Addition: Seal the vials, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 10:1).[3]

  • Reaction: Heat the reactions to a consistent temperature (e.g., 90 °C) and stir.

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the ratio of desired product to side products (protodeboronation and homocoupling).

  • Analysis: Compare the results to identify the base that provides the highest conversion to the desired product with the minimal formation of byproducts.

Comparative Data on Common Bases

The selection of a base is a balance between reactivity, solubility, and basicity. The following table summarizes common choices and their typical applications.

BasepKa of Conjugate AcidTypical Use & CharacteristicsPotential Issues
Na₂CO₃ 10.3A common, cost-effective "go-to" base for many standard Suzuki couplings.[18]May be insufficiently strong for sterically hindered or electron-poor substrates.
K₂CO₃ 10.3Similar to Na₂CO₃ but often provides slightly better results due to cation effects. A good first choice for screening.[19]Can be less effective than phosphates or hydroxides for challenging couplings.
Cs₂CO₃ 10.3Higher solubility in organic solvents can accelerate reactions. Often effective where other carbonates fail.[3]More expensive. Its high basicity can promote protodeboronation if not optimized.
K₃PO₄ 12.3A strong, non-hydroxide base that is very effective for coupling with challenging substrates, including aryl chlorides.[17]Can be too basic for substrates with sensitive functional groups.
NaOH / KOH ~15.7Strong bases used when weaker bases are ineffective.High basicity significantly increases the risk of protodeboronation and other side reactions.[19]
KF 3.2A mild base. The fluoride ion is thought to facilitate transmetalation by forming a fluoroborate species.[19][20]Often requires higher temperatures or longer reaction times.
Organic Bases (e.g., TEA, DIPEA) ~11Generally less common and less effective for Suzuki couplings compared to inorganic bases.[1] Can be useful for substrates that are highly sensitive to inorganic bases.[21]Often result in lower yields and can sometimes inhibit the catalyst.[21]
Decision Logic for Base Selection

G Start Start: New Suzuki Coupling with trans-2-(4-ClPh)vinylboronic acid Screen1 Initial Screen: K₂CO₃ or K₃PO₄ in Toluene/H₂O Start->Screen1 Check_Yield High Yield & Clean Reaction? Screen1->Check_Yield Success Optimization Complete Check_Yield->Success Yes Troubleshoot Low Yield or Side Products Observed Check_Yield->Troubleshoot No Protodeboronation Protodeboronation is Major Side Product Troubleshoot->Protodeboronation 4-Chlorostyrene observed Homocoupling Homocoupling is Major Side Product Troubleshoot->Homocoupling Dimer observed Action_WeakerBase Try Weaker Base (e.g., NaHCO₃, KF) or Reduce Base Equivalents/Water Protodeboronation->Action_WeakerBase Action_StrongerBase Try Stronger/More Soluble Base (e.g., Cs₂CO₃) to accelerate transmetalation Homocoupling->Action_StrongerBase Action_Degas Improve Degassing Protocol Use Pd(0) Precatalyst Consider Mild Reducing Agent Homocoupling->Action_Degas Action_WeakerBase->Screen1 Re-screen Action_StrongerBase->Screen1 Re-screen Action_Degas->Screen1 Re-screen

Caption: A logical workflow for troubleshooting base selection.

By methodically addressing these common issues and understanding the causal relationships behind side-product formation, you can effectively optimize your reaction conditions. For further assistance, please do not hesitate to contact our technical support team.

References
  • Al-Masum, M. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Books.
  • Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(12), 3508–3515.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(8), 2858–2862.
  • BenchChem. (n.d.). This compound | CAS 154230-29-2.
  • BenchChem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
  • Miller, W. D., & DeShong, P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 435–439.
  • (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate.
  • (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
  • (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • (n.d.). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Miller, W. D., & DeShong, P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 435–439.
  • Viciu, M. S., Navarro, O., Germaneau, R. F., Kelly, R. A., Sommer, W., Marion, N., Stevens, E. D., & Nolan, S. P. (2004). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Organometallics, 23(7), 1629–1635.
  • BenchChem. (n.d.). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
  • (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar.
  • (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer.
  • (n.d.). Protodeboronation. Wikipedia.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Hartung, C. G., Köhler, K., & Beller, M. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112.
  • (n.d.). How to approach choosing reaction conditions for Suzuki? Reddit.
  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173.
  • (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
  • Stanforth, S. P. (1998). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263–303.
  • BenchChem. (n.d.). A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions.

Sources

Technical Support Center: Optimizing Reactions with trans-2-(4-Chlorophenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for reactions involving trans-2-(4-Chlorophenyl)vinylboronic acid, a critical building block in modern organic synthesis. Low conversion is a common challenge, and this resource aims to equip you with the knowledge to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura reaction with this compound is resulting in very low conversion. What are the primary factors I should investigate?

Low conversion in Suzuki-Miyaura couplings involving vinylboronic acids can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Initial Checks:

  • Reagent Quality and Stability: this compound, like many boronic acids, is susceptible to degradation.[1] Ensure you are using a high-purity reagent. Vinylboronic acids, in particular, can be prone to polymerization and protodeboronation.[2][3] It is advisable to use freshly acquired or properly stored material.

  • Catalyst System: The choice and handling of the palladium catalyst and associated ligands are paramount. The active Pd(0) species is sensitive to oxygen, and inadequate degassing of the reaction mixture can lead to catalyst deactivation.[4]

  • Reaction Conditions: Suboptimal temperature, reaction time, and solvent choice can significantly impede the reaction. Many Suzuki couplings require heating to proceed at a reasonable rate.[4]

  • Base Selection: The base is crucial for the transmetalation step of the catalytic cycle.[5] An inappropriate choice of base, or a base of low purity, can halt the reaction.

Q2: I suspect protodeboronation is a major side reaction. How can I identify and minimize it?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common culprit for low yields in Suzuki-Miyaura reactions.[1] With vinylboronic acids, this side reaction can be particularly problematic under certain conditions.

Identification:

  • Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR spectroscopy to monitor the reaction progress.[6][7] The presence of 4-chlorostyrene in your reaction mixture is a strong indicator of protodeboronation.

Minimization Strategies:

  • Choice of Base: The nature and strength of the base can influence the rate of protodeboronation. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[1][8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous solvent systems, water can act as a proton source for protodeboronation.[1] If you suspect this is an issue, consider using anhydrous solvents and bases.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can sometimes promote decomposition pathways. Optimization of the reaction temperature is crucial.[9]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to ensure success?

A meticulously planned and executed experimental setup is fundamental for achieving high conversion.

Best Practices:

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. This can be achieved by evacuating and backfilling the flask multiple times.

  • Degassed Solvents: Use anhydrous and properly degassed solvents.[10] Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.

  • Reagent Addition Sequence: Typically, the aryl halide, boronic acid, and base are added to the reaction flask first. The degassed solvent is then added, followed by the catalyst.

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, This compound, and Base in Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst and Ligand C->D E Heat to Optimized Temperature with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G Upon Completion H Aqueous Workup (e.g., wash with water/brine) G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

A generalized experimental workflow for Suzuki-Miyaura coupling.

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of potential issues and their solutions.

Issue 1: Low or No Conversion
Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) catalyst may have been oxidized due to exposure to air. The phosphine ligand may also have oxidized.[1]Use fresh catalyst and ligand. Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of inert gas throughout the reaction.
Inappropriate Ligand The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For some substrates, a specific ligand type (e.g., bulky, electron-rich phosphines) may be required.[10]Screen a variety of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to find the optimal choice for your specific substrate combination.[11]
Suboptimal Base The base may be too weak, too strong, or have poor solubility in the reaction medium, leading to an inefficient transmetalation step.[8]Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The choice of base can be solvent-dependent.
Poor Solvent Choice The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12][13]Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[10] If one solvent system fails, consider screening others.
Low Reaction Temperature The oxidative addition and/or reductive elimination steps may have a high activation energy, requiring thermal energy to proceed at a practical rate.[9]Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures range from 80-110 °C.
Issue 2: Significant Byproduct Formation
Potential Cause Explanation Recommended Solution
Homocoupling Self-coupling of the boronic acid to form 1,4-bis(4-chlorophenyl)-1,3-butadiene can occur, often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[4]Ensure thorough degassing of the reaction mixture. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.
Protodeboronation As discussed in Q2, this leads to the formation of 4-chlorostyrene.Re-evaluate the base and solvent system. Milder bases and anhydrous conditions can mitigate this side reaction.[1]

The following decision tree can guide your troubleshooting process for low conversion issues.

G start Low Conversion Observed reagent_check Verify Reagent Quality (Boronic Acid, Halide, Base, Solvent) start->reagent_check catalyst_check Evaluate Catalyst System (Activity, Ligand Choice) start->catalyst_check condition_check Assess Reaction Conditions (Temperature, Time, Degassing) start->condition_check reagent_sol Use Fresh, High-Purity Reagents. Ensure Anhydrous/Degassed Solvents. reagent_check->reagent_sol catalyst_sol Screen Different Pd Sources and Ligands. Use Pd(0) Source or Optimize Precatalyst. catalyst_check->catalyst_sol condition_sol Optimize Temperature and Time. Ensure Rigorous Inert Atmosphere. condition_check->condition_sol

A troubleshooting workflow for low conversion.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water per mmol of aryl halide). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At specified time intervals, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto a TLC plate.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The consumption of the starting materials and the formation of the product can be observed by comparing the spots to standards of the starting materials. The relative Rf values will indicate the progress of the reaction.[7]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • BenchChem. (n.d.). This compound | CAS 154230-29-2.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Al-Zoubi, R. M., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • BenchChem. (2025). Troubleshooting low conversion in 3-Tolylboronic acid reactions.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • University of British Columbia. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. [Download Table].
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Download Table].
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • ACS Figshare. (2016).
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • University of Manchester. (2016).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Download Table].
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Request PDF].
  • ResearchGate. (n.d.). Effect of solvents for the Suzuki-Miyaura reaction. [Download Table].
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). This compound = 95 154230-29-2.
  • ResearchGate. (2016).
  • ACS Publications. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.).
  • Organic Syntheses. (n.d.).
  • National Institutes of Health. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 154230-29-2 | SCBT.
  • ResearchGate. (n.d.). The reaction of tetrazine with vinylboronic acids A) Scheme of the....
  • Oakwood Chemical. (n.d.). This compound, 97% 10 g.
  • Reddit. (2017).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN105503926B - Method for synthetizing vinyl boronic acid ester.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP.

Sources

Technical Support Center: Diethanolamine Stabilization of trans-2-(4-Chlorophenyl)vinylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-2-(4-Chlorophenyl)vinylboronic acid and its stabilization with diethanolamine. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the stability of this compound and the role of diethanolamine as a stabilizing agent.

Q1: What are the primary stability concerns with this compound?

A1: Like many boronic acids, this compound is susceptible to several degradation pathways that can impact its purity and reactivity.[1] The two most significant concerns are:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] For vinylboronic acids, this process can be accelerated by strong bases and the presence of water, which acts as a proton source.[3]

  • Formation of Boroxines: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines. While this process is often reversible, it can complicate stoichiometry and reaction kinetics.

Due to these stability issues, long-term storage of the free boronic acid can be challenging, and it is often recommended to use it in a protected form, such as a pinacol ester or a diethanolamine complex, for enhanced stability.[1]

Q2: How does diethanolamine stabilize this compound?

A2: Diethanolamine acts as a bidentate ligand, reacting with the boronic acid to form a stable, tetracoordinate boronate complex.[4] This complex formation effectively protects the boronic acid functional group from degradation. The mechanism involves the lone pair of electrons on the nitrogen atom of diethanolamine coordinating to the empty p-orbital of the boron atom, forming a dative bond. Simultaneously, one of the hydroxyl groups of diethanolamine can form a covalent bond with the boron atom, resulting in a stable five-membered ring structure. This tetracoordinate "ate" complex is significantly more stable than the free, tricoordinate boronic acid.[4]

Q3: What are the advantages of using the diethanolamine adduct in Suzuki-Miyaura coupling reactions?

A3: The diethanolamine adduct of this compound offers several advantages in Suzuki-Miyaura cross-coupling reactions:

  • Enhanced Stability: The adduct is a crystalline, air-stable solid that is easier to handle and store over extended periods compared to the free boronic acid.[5]

  • Improved Handling and Stoichiometry: As a stable solid, the diethanolamine adduct allows for more accurate weighing and dispensing, leading to better control over reaction stoichiometry.

  • Controlled Release: Under the basic conditions of the Suzuki-Miyaura coupling, the diethanolamine adduct can hydrolyze in situ to slowly release the active boronic acid. This controlled release can help to minimize side reactions like protodeboronation.[6]

Q4: Can I use the diethanolamine adduct directly in my reaction, or does it need to be deprotected first?

A4: The diethanolamine adduct can typically be used directly in Suzuki-Miyaura coupling reactions without a separate deprotection step. The basic conditions of the reaction facilitate the in situ hydrolysis of the adduct to generate the active boronic acid.[6]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving this compound and its diethanolamine adduct.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am performing a Suzuki-Miyaura coupling with the diethanolamine adduct of this compound and an aryl halide, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:
  • Catalyst Activity:

    • Verify Catalyst Integrity: Ensure that your palladium catalyst and ligand are active. Palladium(0) is the active catalytic species; if you are using a Palladium(II) precatalyst, it must be reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

    • Ligand Selection: The choice of ligand is crucial. For challenging couplings, consider using bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos).

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

    • Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[3] Ensure the base is finely powdered and dry for anhydrous reactions.[3]

    • Solvent System: The solvent plays a key role in solubility and reaction kinetics. For the diethanolamine adduct, a protic co-solvent like water is often necessary to facilitate its hydrolysis. Common solvent systems include dioxane/water or THF/water.

  • Reagent Purity:

    • Aryl Halide Purity: Verify the purity of your aryl halide coupling partner. Impurities can inhibit the catalyst.

    • Boronic Acid Adduct Quality: While the diethanolamine adduct is stable, it's good practice to verify its integrity, especially if it has been stored for a long time or under suboptimal conditions.

Issue 2: Significant Protodeboronation Observed

Q: My main side product is the protodeboronated arene from my starting boronic acid. How can I minimize this side reaction?

A: Protodeboronation is a common challenge, especially with vinylboronic acids.[2] Several strategies can be employed to mitigate this undesired reaction.

Mitigation Strategies:
  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching from strong bases like NaOH or K3PO4 to milder alternatives such as K2CO3 or KF.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3] However, this may require the use of the free boronic acid or a different protected form like the pinacol ester, as the diethanolamine adduct's hydrolysis is slower under anhydrous conditions.

  • Use of Additives: In some cases, the addition of copper(I) salts can accelerate the desired cross-coupling reaction, thereby outcompeting the protodeboronation pathway.

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

Issue 3: Difficulty in Isolating and Purifying the Diethanolamine Adduct

Q: I am preparing the diethanolamine adduct in situ or trying to isolate it, but I am facing issues with precipitation and purification. What is the recommended procedure?

A: The formation of the diethanolamine adduct is typically a straightforward precipitation process. However, solvent choice and proper technique are key to obtaining a pure, crystalline solid.

Recommended Protocol for Adduct Formation and Isolation:
  • Dissolution: In a suitable flask with a magnetic stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of an appropriate solvent such as dichloromethane or ethyl acetate.

  • Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form.[3] The initial solid may dissolve completely before the adduct precipitates.

  • Stirring: Continue stirring the resulting slurry for 15-30 minutes to ensure complete formation.

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[3]

Troubleshooting Purification: If the product oils out or does not precipitate cleanly, try using a different solvent system or cooling the mixture. Seeding with a small crystal of the pure adduct can also induce crystallization.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound diethanolamine ester

This protocol provides a standardized method for the preparation of the diethanolamine adduct.

Materials:

  • This compound

  • Diethanolamine

  • Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Vacuum filtration apparatus

Procedure:

  • In a 100 mL round bottom flask, dissolve 5.0 g of this compound in 30 mL of dichloromethane.

  • With gentle stirring, add 2.88 g of diethanolamine dropwise over 5 minutes.

  • A white precipitate will form. Continue stirring the slurry for an additional 20 minutes at room temperature.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with 10 mL of cold dichloromethane.

  • Dry the solid under vacuum to a constant weight.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using the Diethanolamine Adduct

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.

Materials:

  • This compound diethanolamine adduct

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K2CO3)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound diethanolamine adduct (1.2 equiv.), and K2CO3 (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).[3]

  • Add the degassed solvent system (e.g., Dioxane/H2O 4:1) via syringe.[3]

  • Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-110 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Data Summary: Analytical Techniques for Quality Control

Ensuring the purity and stability of your boronic acid is crucial for reproducible results. The following table summarizes common analytical methods for quality control.

Analytical TechniquePrincipleApplicationKey Considerations
LC-MS Separation by liquid chromatography followed by mass-based detection.[7]High-sensitivity quantification of boronic acids and impurities.[7]Can be susceptible to matrix effects; method development is key.[7]
HPLC-UV Separation by liquid chromatography with UV absorbance detection.[7]Routine purity checks and quantification of known UV-active impurities.[7]May require derivatization for compounds without a chromophore.[7]
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.[7]Analysis of volatile boronic acid impurities or those that can be derivatized.[7]Not suitable for non-volatile compounds; can be affected by non-volatile matrix components.[7][8]
¹H and ¹¹B NMR Nuclear Magnetic Resonance spectroscopy.Structural elucidation and purity assessment. ¹¹B NMR is particularly useful for observing the speciation of boron.Provides detailed structural information.

Section 4: Visual Diagrams

Mechanism of Diethanolamine Stabilization

The following diagram illustrates the formation of the stable tetracoordinate boronate complex from the free boronic acid and diethanolamine.

G cluster_0 Reactants cluster_1 Product Boronic_Acid This compound (Trigonal Planar Boron) Complex Stable Diethanolamine Adduct (Tetrahedral Boron) Boronic_Acid->Complex + Diethanolamine Diethanolamine Diethanolamine G Start Low/No Yield in Suzuki Coupling Check_Catalyst Check Catalyst Activity and Ligand Integrity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Base, Solvent) Check_Catalyst->Check_Conditions Catalyst OK Replace_Catalyst Use Fresh/Alternative Catalyst & Ligand Check_Catalyst->Replace_Catalyst Inactive Check_Purity Assess Reagent Purity (Aryl Halide, Boronic Adduct) Check_Conditions->Check_Purity Conditions OK Adjust_Conditions Degas Solvents, Screen Bases, Adjust Solvent Ratio Check_Conditions->Adjust_Conditions Suboptimal Optimize Systematically Optimize (Temperature, Time, Concentration) Check_Purity->Optimize Reagents OK Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Success Successful Reaction Optimize->Success Replace_Catalyst->Check_Conditions Adjust_Conditions->Check_Purity Purify_Reagents->Optimize

Sources

Technical Support Center: Optimizing Reactions with trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-2-(4-Chlorophenyl)vinylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on how solvent choice impacts reactivity and reaction success. Here, you will find troubleshooting guidance and frequently asked questions to help you optimize your experimental outcomes.

Introduction: The Role of the Solvent

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the solvent is not merely an inert medium. It plays a critical role in dissolving reactants, stabilizing catalytic species, and influencing the rates of key mechanistic steps, including oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, which is prone to side reactions like protodeboronation, the solvent system is a crucial parameter for achieving high yields and purity.[1]

Part 1: Troubleshooting Guide

This section addresses common issues encountered when using this compound and provides systematic approaches to resolving them.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A low or non-existent yield is the most frequent challenge. The root cause often lies in one or more components of the reaction system.

Question: My Suzuki-Miyaura reaction with this compound is giving a very low yield. What should I investigate first?

Answer: A low yield can be attributed to several factors. A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Solvent Solvent System Check (Degassed? Anhydrous? Appropriate Polarity?) Start->Solvent 1. Start Here Catalyst Catalyst/Ligand Activity (Fresh? Correct Loading? Suitable Ligand?) Solvent->Catalyst 2. Next Step Base Base Effectiveness (Strength? Solubility? Anhydrous?) Catalyst->Base 3. Then Check BoronicAcid Boronic Acid Integrity (Protodeboronation? Purity?) Base->BoronicAcid 4. Finally Result Improved Yield BoronicAcid->Result

Caption: A stepwise approach to troubleshooting low reaction yields.

In-depth Analysis:

  • Solvent Effects : The solvent system is paramount. Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene, often in the presence of water.[1] The presence of water can be crucial for the efficacy of inorganic bases like K₂CO₃ or K₃PO₄.

    • Actionable Advice : Ensure your solvents are thoroughly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. For reactions sensitive to water, use anhydrous solvents. Consider a solvent screen to identify the optimal medium for your specific coupling partners. A mixture of an organic solvent and water is often a good starting point.[1]

  • Catalyst and Ligand : The activity of the palladium catalyst is critical.

    • Actionable Advice : Use a fresh source of palladium catalyst. For challenging couplings, consider more active pre-catalysts. The choice of phosphine ligand is also vital; for vinylboronic acids, bulky, electron-rich ligands can be beneficial.[1]

  • Base Selection : The base activates the boronic acid for transmetalation. Its strength and solubility are important.

    • Actionable Advice : The choice of base is often solvent-dependent.[1] For instance, K₃PO₄ is effective in many solvent systems. Ensure the base is finely powdered and dry to maximize its reactivity.

  • Boronic Acid Stability : this compound, like other vinylboronic acids, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.

    • Actionable Advice : Minimize the time the boronic acid is exposed to harsh conditions before the catalyst becomes active. In some cases, using the more stable pinacol ester derivative, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can mitigate this issue.

Issue 2: Significant Protodeboronation Observed

The presence of 4-chlorostyrene as a major byproduct is a clear indicator of protodeboronation.

Question: I'm observing a significant amount of 4-chlorostyrene in my reaction mixture. How can I suppress this side reaction?

Answer: Protodeboronation is a known side reaction for vinylboronic acids and is often promoted by aqueous basic conditions. The choice of solvent and base is critical to minimizing this pathway.

Key Factors Influencing Protodeboronation:

  • pH and Base Strength : The rate of protodeboronation can be highly pH-dependent. While a base is necessary for the Suzuki coupling, overly strong bases or prolonged reaction times can favor this side reaction.

  • Solvent System : The solvent influences the solubility and effectiveness of the base, thereby affecting the overall pH and reaction environment. Studies have shown that a mixture of H₂O and 1,4-dioxane provides good solubility for boronic acids across a range of pH values, making it a suitable system for studying and potentially controlling these side reactions.

Mitigation Strategies:

  • Use a Milder Base : Switching from a strong base like NaOH to a milder one such as K₂CO₃ or Cs₂CO₃ can reduce the rate of protodeboronation.

  • Anhydrous Conditions : In some cases, moving to anhydrous conditions with a suitable organic-soluble base can suppress water-mediated protodeboronation.

  • Use of Boronate Esters : As mentioned previously, the corresponding pinacol or MIDA boronate esters are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.

  • Solvent Choice : A less polar, aprotic solvent may disfavor the protodeboronation pathway. A screen of solvents like toluene, dioxane, and THF is recommended.

Logical Flow for Minimizing Protodeboronation

Protodeboronation Start High Protodeboronation Base Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) Start->Base Solvent Solvent System Optimization (e.g., Toluene, Anhydrous Dioxane) Base->Solvent Ester Use Boronate Ester Derivative (Pinacol or MIDA) Solvent->Ester Result Minimized Side Reaction Ester->Result

Caption: A decision tree for addressing protodeboronation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which solvent system is the best starting point for a Suzuki-Miyaura coupling with this compound?

A1: There is no single "best" solvent system, as the optimal choice depends on the specific coupling partner and reaction conditions. However, a mixture of an ethereal solvent and water, such as 1,4-dioxane/water or THF/water , with a base like K₃PO₄ or K₂CO₃ , is a robust and widely used starting point for Suzuki couplings of vinylboronic acids.[1] Toluene/water is another common and effective system.

Q2: Can I use polar aprotic solvents like DMF or acetonitrile (MeCN)?

A2: Yes, polar aprotic solvents like DMF and MeCN can be used and are sometimes advantageous, particularly for solubilizing all reaction components. However, be aware that the solvent can influence reaction selectivity in complex substrates and may also affect the rate of side reactions. A screening of conditions is always recommended if standard systems fail.

Q3: How does the choice of solvent affect the reaction temperature?

A3: The solvent's boiling point will dictate the maximum temperature for a reaction at atmospheric pressure. Higher boiling point solvents like toluene or dioxane allow for higher reaction temperatures, which can be necessary for less reactive coupling partners.

Q4: I need to perform a reaction with a base-sensitive substrate. What solvent and base combination should I consider?

A4: For base-sensitive substrates, using a milder base is crucial. Potassium carbonate (K₂CO₃) or even cesium fluoride (CsF) can be effective. In terms of solvent, an anhydrous system like toluene or THF might be preferable to minimize hydrolysis of your substrate.

Part 3: Experimental Protocols and Data

Representative Solvent Screening Protocol

This protocol provides a general framework for optimizing the solvent system for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Step-by-Step Methodology:

  • Preparation : To a flame-dried reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition : Add the chosen degassed solvent or solvent mixture (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, THF/H₂O 4:1, DMF).

  • Degassing : Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction : Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up and Analysis : Upon completion, cool the reaction, perform an appropriate aqueous work-up, and analyze the yield of the desired product.

Illustrative Data on Solvent and Base Effects
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Benzene/H₂ONa₂CO₃804884
2DME/H₂ONa₂CO₃804883
3DME/H₂OK₃PO₄80470
4DME/H₂ONaOH80495
5DME/H₂OBa(OH)₂80499

Table adapted from a study on mesitylboronic acid. This data is for illustrative purposes to show the effect of reaction parameter changes.

This table demonstrates that in a DME/water system, stronger bases like NaOH or Ba(OH)₂ can significantly accelerate the reaction and improve yields for challenging substrates.

References

Sources

Validation & Comparative

A Comparative Guide to Vinylboronic Acids: Spotlight on trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of a vinylboronic acid reagent is a critical decision that dictates the efficiency, stereoselectivity, and overall success of pivotal synthetic steps. These organoboron compounds are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth comparison of trans-2-(4-Chlorophenyl)vinylboronic acid with other common vinylboronic acids and their derivatives, offering experimental insights and data to inform your selection process.

The Landscape of Vinylboronic Acids in Synthesis

Vinylboronic acids are a subclass of organoboron compounds featuring a carbon-carbon double bond directly attached to a dihydroxyboryl group [-B(OH)₂]. Their synthetic utility is immense, allowing for the stereospecific introduction of a vinyl moiety onto various molecular scaffolds.[1][3] The seminal work by Suzuki and Miyaura demonstrated their power in coupling with aryl and vinyl halides, a transformation that proceeds with excellent retention of the double bond geometry.[3]

However, not all vinylboronic acids are created equal. Their stability, reactivity, and handling characteristics are profoundly influenced by their substitution and whether they exist as a free acid or a more stable ester derivative.

A Profile of this compound

This compound (CAS 154230-29-2) is a white, crystalline powder that serves as a vital building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[4] Its structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, imparts specific properties that make it a versatile and reliable reagent.[4]

PropertyValueSource
CAS Number 154230-29-2[4][5][6][7][8]
Molecular Formula C₈H₈BClO₂[6][8]
Molecular Weight 182.41 g/mol [5][6]
Appearance White crystalline powder[4]
Melting Point ~165 °C (decomposition)[5][7]
Purity Typically ≥95-97%[4][5][8]

The presence of the 4-chloro substituent, an electron-withdrawing group, influences the electronic properties of the vinyl system, which can affect its reactivity in cross-coupling reactions. The trans stereochemistry is crucial for producing specific, desired isomers in the final product, a key consideration in drug development where stereoisomers can have vastly different biological activities.

Synthesis Pathways

Two primary, stereoselective methods are employed for its synthesis:

  • Miyaura Borylation: This involves the palladium-catalyzed cross-coupling of a trans-1-halo-2-(4-chlorophenyl)ethene with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This route yields the stable pinacol ester, which can then be hydrolyzed to the desired boronic acid.[4]

  • Hydroboration of Alkynes: The regio- and stereoselective hydroboration of 4-chlorophenylacetylene provides a direct route. The syn-addition of a boron-hydride bond across the alkyne leads to the trans-vinylboronic acid.[4] Careful selection of the catalyst is essential to ensure the boron adds to the terminal carbon (β-vinylboronate).[4]

The Critical Comparison: Boronic Acids vs. Boronate Esters

The most significant decision point for a chemist is often whether to use a free boronic acid or its more stable ester derivative, typically a pinacol ester. This choice represents a fundamental trade-off between reactivity and stability.[9]

FeatureBoronic Acids (e.g., this compound)Boronate Esters (e.g., its Pinacol Ester)
Reactivity Higher. Generally more reactive, often leading to faster reaction times in Suzuki couplings.[9] The Lewis acidity facilitates the crucial transmetalation step.[9][10]Lower. Less reactive than the corresponding free acid.
Stability Lower. Susceptible to decomposition pathways like protodeboronation (loss of the boryl group) and oxidation, which can reduce shelf-life and reaction yields.[9]Significantly Higher. Often stable, crystalline solids that are easier to handle, store for long periods, and purify via chromatography.[9][11]
Handling Requires careful handling, often under an inert atmosphere for long-term storage.[9]Easy to handle and stable at room temperature.[9]
Purity Can be challenging to obtain in high purity due to decomposition.[9]Generally high purity is achievable through standard purification techniques.[9]
Solubility Varies; can have good solubility in aqueous or protic solvents.Typically more soluble in organic solvents.

This compound pinacol ester (CAS 223919-54-8) is the corresponding stable derivative. It is also a powder with a melting point of 88-92 °C.[12] While the free acid might be preferred for rapid, high-yield reactions, the pinacol ester is the superior choice for multi-step syntheses where starting material purity and stability are paramount.[1][9][11]

G cluster_1 Performance Attributes Acid Boronic Acid Reactivity High Reactivity (Faster Reactions) Acid->Reactivity Leads to Stability Low Stability (Decomposition Risk) Acid->Stability Suffers from Ester Boronate Ester HighStability High Stability (Long Shelf-Life) Ester->HighStability Provides Purity High Purity (Easy Purification) Ester->Purity Allows for Handling Difficult Handling Reproducibility Reproducible Yields Purity->Reproducibility Ensures

Caption: The trade-off between boronic acids and boronate esters.

Comparative Reactivity: The Role of Substituents

The electronic nature of substituents on the vinylboronic acid framework plays a key role in modulating reactivity.

  • Unsubstituted Vinylboronic Acid: This is the simplest vinylboronic acid. However, it is notoriously unstable and prone to polymerization.[13] To overcome this, it is almost exclusively used as its stable trivinylboroxane-pyridine complex or as its pinacol ester (VBPE).[1][11][13] These derivatives provide a reliable source of the vinyl group for coupling reactions.[13]

  • Electron-Withdrawing Groups (EWGs): The 4-chloro group on the target molecule is a mild EWG. Generally, EWGs can increase the Lewis acidity of the boron atom, potentially accelerating the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Electron-Donating Groups (EDGs): Conversely, vinylboronic acids with EDGs may exhibit slightly reduced reactivity in the transmetalation step but can offer different solubility profiles or be necessary for the final target molecule's structure.

  • Heteroaromatic Vinylboronic Acids: These compounds are crucial for synthesizing complex heterocyclic drugs. However, some, like 2-pyridyl boronic acids, can be highly susceptible to protodeboronation, especially at elevated temperatures or non-optimal pH, leading to significantly reduced yields.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura coupling using this compound. It is designed as a self-validating system, explaining the rationale behind each component.

Objective: To synthesize trans-1-(4-chlorostyryl)-4-methoxybenzene.

G start Setup reagents Add Reagents: - 4-bromoanisole - Boronic Acid - Pd Catalyst - Ligand - Base (K₂CO₃) - Solvent (Toluene/H₂O) start->reagents 1 purge Purge with Inert Gas (Ar/N₂) reagents->purge 2 heat Heat Reaction (e.g., 80-100 °C) purge->heat 3 monitor Monitor Progress (TLC/GC-MS) heat->monitor 4 workup Aqueous Workup: - Quench - Separate Layers - Extract monitor->workup 5 If complete purify Purify Product (Column Chromatography) workup->purify 6 analyze Characterize (NMR, MS) purify->analyze 7 end Final Product analyze->end 8

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • This compound (1.2 equiv.)

  • 4-bromoanisole (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • Toluene and Deionized Water (e.g., 4:1 v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.

    • Causality: Using a flame-dried flask under an inert atmosphere prevents quenching of the active Pd(0) catalyst by oxygen or moisture.

  • Catalyst Addition: Add the palladium acetate and triphenylphosphine ligand.

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[3]

  • Solvent Addition and Degassing: Add the toluene/water solvent mixture. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][10] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 4-bromoanisole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Broader Context: Beyond Suzuki Coupling

While Suzuki coupling is their primary application, vinylboronic acids are gaining traction in other areas of chemical biology. They have been shown to be stable, non-toxic, and effective reactants in bioorthogonal chemistry, specifically in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines for labeling biomolecules in living cells.[15][16][17] This highlights their growing versatility and importance in drug discovery and diagnostics. The hydrophilicity and small size of vinylboronic acids make them particularly attractive for these biological applications.[15]

Conclusion

This compound is a robust and versatile reagent, particularly valuable for the stereospecific synthesis of substituted styrenes. The choice between using it as a free acid or as its more stable pinacol ester derivative is a critical process decision that hinges on the specific requirements for reactivity, stability, and purity. While the free acid offers the potential for faster reactions, the superior handling, stability, and purity of the pinacol ester often make it the more practical choice for complex, multi-step syntheses in pharmaceutical and materials science research. Understanding this fundamental trade-off is key to leveraging the full potential of this powerful class of reagents.

References

  • This compound | CAS 154230-29-2. Benchchem.
  • The Essential Role of Vinylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
  • Cross-coupling of vinyl boronic acids with NH-heterocyclic molecules using Cu catalyst.
  • Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Benchchem.
  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Royal Society of Chemistry.
  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
  • Vinylboronic acid or boron
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • This compound ≥ 95%. Sigma-Aldrich.
  • This compound pinacol ester ≥ 94%. Sigma-Aldrich.
  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry.
  • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids.
  • Boronic Acids in Drug Discovery: A Vers
  • This compound. Santa Cruz Biotechnology.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • This compound. Guidechem.
  • This compound, 97%. Fisher Scientific.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.

Sources

A Comparative Guide to the Reactivity of Substituted Styrylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of substituted styrylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. This document moves beyond a simple recitation of facts to explain the underlying principles governing reactivity, offering field-proven insights to aid in experimental design and optimization. Every claim is substantiated with supporting data and references to authoritative sources.

Introduction: The Role of Substituted Styrylboronic Acids in Modern Synthesis

Styrylboronic acids are invaluable reagents in organic synthesis, serving as key building blocks for the construction of stilbenes and other conjugated systems prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, provides a powerful and versatile method for forming carbon-carbon bonds using these organoboron compounds.[1] The reactivity of styrylboronic acids, however, is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these substituent effects is paramount for predicting reaction outcomes, optimizing conditions, and troubleshooting synthetic challenges.

This guide will dissect the electronic and steric factors that govern the reactivity of substituted styrylboronic acids, providing a framework for their rational application in cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for interpreting the reactivity differences among substituted styrylboronic acids.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step is often rate-determining and is highly sensitive to the electronic and steric properties of the boronic acid.[2]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

For the transmetalation step to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1] The nature of the substituent on the styrylboronic acid directly impacts the electron density at the carbon atom attached to boron, thereby influencing the rate of this crucial step.

Electronic Effects of Substituents on Reactivity

The electronic nature of the substituent on the phenyl ring of a styrylboronic acid significantly alters its reactivity. This can be understood by considering the influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the nucleophilicity of the styryl group.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are considered electron-donating. When positioned at the para or ortho positions, they increase the electron density of the aromatic ring through resonance and inductive effects. This increased electron density is relayed through the vinyl group to the carbon atom bonded to boron, enhancing its nucleophilicity. A more nucleophilic carbon facilitates a faster transmetalation step, thus accelerating the overall reaction rate.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This effect is also transmitted through the conjugated system to the carbon-boron bond, reducing the nucleophilicity of the styryl group. Consequently, the transmetalation step is slower, leading to a decrease in the overall reaction rate.[2][3]

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Increased_Nucleophilicity Increased Nucleophilicity of Styryl Carbon Faster_Transmetalation Faster Transmetalation Increased_Nucleophilicity->Faster_Transmetalation Higher_Reactivity Higher Reactivity Faster_Transmetalation->Higher_Reactivity EDG EDG EDG->Increased_Nucleophilicity Decreased_Nucleophilicity Decreased Nucleophilicity of Styryl Carbon Slower_Transmetalation Slower Transmetalation Decreased_Nucleophilicity->Slower_Transmetalation Lower_Reactivity Lower Reactivity Slower_Transmetalation->Lower_Reactivity EWG EWG EWG->Decreased_Nucleophilicity

Figure 2: Influence of electronic effects on the reactivity of substituted styrylboronic acids.

Quantitative Comparison: A Hammett Plot Perspective

A Hammett plot for the Suzuki-Miyaura coupling typically shows a negative rho (ρ) value, indicating that electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) decelerate it. This is consistent with a buildup of positive charge in the transition state of the rate-determining step, which is stabilized by EDGs.

Table 1: Predicted Relative Reactivity of para-Substituted Styrylboronic Acids

Substituent (at para-position)Hammett Constant (σp)Predicted Relative Reactivity
-OCH₃-0.27Highest
-CH₃-0.17High
-H0.00Moderate
-Cl+0.23Low
-CN+0.66Lower
-NO₂+0.78Lowest

Note: This table is a qualitative prediction based on the established principles of Hammett correlations in Suzuki-Miyaura reactions of arylboronic acids. Actual reaction rates will depend on specific reaction conditions.

Steric Effects: The Impact of Substituent Position

Steric hindrance plays a critical role in the reactivity of substituted styrylboronic acids, particularly for ortho-substituted derivatives.

Ortho vs. Para and Meta Substitution

A substituent at the ortho position can physically obstruct the approach of the boronic acid to the palladium catalyst, slowing down the transmetalation step. This steric hindrance can lead to significantly lower reaction rates and yields compared to their meta and para isomers, even when the electronic effects are favorable.[3] For instance, while a methoxy group is electron-donating, an ortho-methoxy substituent may exhibit lower reactivity than its para-methoxy counterpart due to steric impediment.

In contrast, meta and para substituents generally do not impose significant steric hindrance on the boronic acid moiety, allowing electronic effects to be the primary determinant of reactivity.

Steric_Effects Ortho ortho-Substituent Steric_Hindrance Significant Steric Hindrance Ortho->Steric_Hindrance Meta_Para meta- or para-Substituent Minimal_Steric_Hindrance Minimal Steric Hindrance Meta_Para->Minimal_Steric_Hindrance Reduced_Reactivity Reduced Reactivity Steric_Hindrance->Reduced_Reactivity Reactivity_Governed_by_Electronics Reactivity Governed by Electronic Effects Minimal_Steric_Hindrance->Reactivity_Governed_by_Electronics

Figure 3: Impact of substituent position on the reactivity of styrylboronic acids.

Stability Considerations: The Protodeboronation Side Reaction

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a common and often problematic side reaction in Suzuki-Miyaura couplings.[2][6] This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product. The stability of substituted styrylboronic acids towards protodeboronation is influenced by both electronic and steric factors.

Generally, electron-withdrawing groups on the aromatic ring can increase the rate of protodeboronation, especially under basic conditions.[7][8] This is because they stabilize the resulting carbanion intermediate formed upon C-B bond cleavage. Conversely, electron-donating groups tend to decrease the rate of protodeboronation.

Steric hindrance around the boronic acid moiety, such as from ortho substituents, can also influence the rate of protodeboronation, although the effects can be complex.

Experimental Protocols

To obtain reliable and comparable data on the reactivity of different substituted styrylboronic acids, a standardized kinetic analysis protocol is essential. High-Performance Liquid Chromatography (HPLC) is a robust technique for monitoring the progress of these reactions.

Synthesis of Substituted (E)-Styrylboronic Acids

A common method for the synthesis of (E)-styrylboronic acids is the hydroboration of a terminal alkyne with a borane reagent, followed by hydrolysis.

Example: Synthesis of (E)-2-(4-methoxyphenyl)ethenylboronic acid

  • To a solution of 4-ethynylanisole (1.0 eq) in anhydrous THF, add catecholborane (1.1 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude (E)-2-(4-methoxyphenyl)ethenylboronic acid, which can be purified by recrystallization.

Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC

Objective: To determine the initial reaction rate for the coupling of a substituted styrylboronic acid with a standard aryl halide.

Materials:

  • Substituted (E)-styrylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard (e.g., dodecane)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • In a reaction vial, combine the substituted (E)-styrylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), K₂CO₃ (2.0 eq), and the internal standard.

  • Add the degassed solvent mixture to the vial.

  • Initiate the reaction by adding the palladium catalyst.

  • At timed intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate from the initial slope of the curve.

Kinetic_Workflow cluster_workflow Kinetic Analysis Workflow A Reaction Setup (Reagents, Solvent, Catalyst) B Reaction Initiation (t=0) A->B C Time-course Sampling B->C D Quenching C->D E HPLC Analysis D->E F Data Plotting and Rate Determination E->F

Figure 4: General workflow for the kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The reactivity of substituted styrylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric effects. Electron-donating groups generally enhance reactivity by increasing the nucleophilicity of the styryl moiety, while electron-withdrawing groups have the opposite effect. Steric hindrance, particularly from ortho substituents, can significantly impede the reaction, often overriding electronic effects. Furthermore, the stability of the boronic acid to protodeboronation is a critical factor to consider, with electron-withdrawing groups potentially increasing the rate of this undesirable side reaction.

By understanding these fundamental principles and employing rigorous experimental techniques for kinetic analysis, researchers can make informed decisions in the selection of reagents and the design of reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Thomas, A. A., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(5), 542-545. [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1238–1252. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Corberan, R., et al. (2012). Continuous flow Suzuki-Miyaura cross-coupling reactions catalyzed by dendrimer-encapsulated Pd nanoparticles. Organic & Biomolecular Chemistry, 10(35), 7145-7151. [Link]

  • Munir, A., et al. (2021). Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes. Organic & Biomolecular Chemistry, 19(3), 634-642. [Link]

  • Chemistry Steps. (2023). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]

  • Poad, B. L. J., et al. (2017). Comparison of the reactivity of ortho-, meta- and para-diethynylbenzene dianions in the gas phase. Chemical Science, 8(3), 2043–2048. [Link]

  • Jo, Y., et al. (2022). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. MedChemComm, 13(5), 949-957. [Link]

  • Google Patents. (2015). Synthetic method of 2-nitro phenyl boric acid.
  • Google Patents. (2015). Synthetic method of 2-nitro phenyl boric acid.
  • Yamamoto, Y., et al. (2009). Synthesis of B-Protected β-Styrylboronic Acids via Iridium-Catalyzed Hydroboration of Alkynes with 1,8-Naphthalenediaminatoborane Leading to Iterative Synthesis of Oligo(phenylenevinylene)s. Organic Letters, 11(8), 1741–1744. [Link]

  • Kaur, N., et al. (2014). Convenient and mild synthesis of nitroarenes by metal-free nitration of arylboronic acids. Chemical Communications, 50(75), 10954-10956. [Link]

  • L'Homme, C., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

  • El-Zoghbi, I. G., et al. (2021). Relative rates of alkylation for B-substituted triarylphosphines: an ortho-Boron group enhances reactivity on phosphorus. Organic & Biomolecular Chemistry, 19(44), 9647-9651. [Link]

  • Bhurta, D., & Bharate, S. B. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. ChemMedChem, 17(7), e202100706. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Borhade, A. V., et al. (2015). Suzuki cross coupling reaction of aryl halides with arylboronic acid. RSC Advances, 5(11), 8195-8202. [Link]

  • Hanson, R. M. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. Swarthmore College. [Link]

  • Liang, L., et al. (2022). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides catalyzed by 2a in H2O/nBuOH at 100 °C. Dalton Transactions, 51(41), 15729-15738. [Link]

  • Hong, J., et al. (2020). The reaction of (E)-styrylboronic acid 1a, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane 3a, (E)-trifluoro(styryl)borate 4 with CO2 in the optimal conditions. Advanced Synthesis & Catalysis, 362(13), 2735-2740. [Link]

  • Nasiri, F., et al. (2018). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. New Journal of Chemistry, 42(1), 354-362. [Link]

  • Yadav, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Hayes, C. J., et al. (2018). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 83(23), 14315–14326. [Link]

  • Kwong, F. Y., et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters, 9(8), 1521–1524. [Link]

  • Denmark, S. E., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(46), 16813–16825. [Link]

  • Google Patents. (2015). Synthetic method of 2-nitro phenyl boric acid.
  • Johnson, J. A., et al. (2017). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 5(37), 7621-7633. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Singh, O. M., et al. (2022). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. ACS Catalysis, 12(5), 2959–2966. [Link]

  • Klich, K., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(19), 6296. [Link]

  • Munir, A., et al. (2022). Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. American Journal of Physical Chemistry, 11(1), 1. [Link]

  • LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Johnson, C. D. (1973). The Hammett equation. Cambridge University Press. [Link]

  • Google Patents. (1981).
  • Wang, Y., & Liu, L. (2009). Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines. The Journal of Organic Chemistry, 74(16), 6120–6129. [Link]

  • ResearchGate. (2019). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). [Link]

  • Nolan, S. P., et al. (2018). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Organometallics, 37(22), 4259–4268. [Link]

Sources

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to trans-2-(4-Chlorophenyl)vinylboronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and intricate world of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, indispensable for the construction of carbon-carbon bonds in academic and industrial laboratories alike.[1][2] Central to this powerful transformation is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: trans-2-(4-Chlorophenyl)vinylboronic acid and its pinacol ester derivative. This analysis, tailored for researchers, scientists, and drug development professionals, will delve into the nuances of their reactivity, stability, and practical application in Suzuki-Miyaura reactions, supported by mechanistic insights and experimental considerations.

The Fundamental Trade-Off: Reactivity vs. Stability

The core dilemma when choosing between a boronic acid and its boronate ester lies in a classic chemical trade-off: heightened reactivity versus enhanced stability.[3][4] this compound, as a free boronic acid, is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[5] This increased reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[4]

However, this greater reactivity comes at the cost of stability. Vinylboronic acids, in particular, are susceptible to undesired side reactions such as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under the aqueous basic conditions often employed in Suzuki couplings.[6][7] This instability can impact the reagent's shelf-life and potentially lower the yield of the desired coupled product.[3]

Conversely, the pinacol ester of this compound offers significantly improved stability.[8] Boronate esters are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This robustness makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications where reagent longevity and consistency are paramount. The trade-off for this stability is a generally lower intrinsic reaction rate compared to the parent boronic acid.[4]

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boron reagent plays a pivotal role in the transmetalation step.

For the free boronic acid, activation by a base is typically required to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium(II) center.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X (Aryl/Vinyl Halide) boronic_acid R²-B(OH)₂ (Vinylboronic Acid) base Base (e.g., K₂CO₃)

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The role of the pinacol ester in the transmetalation step is more nuanced. It is widely believed that under aqueous basic conditions, many boronate esters hydrolyze in situ to the more reactive boronic acid.[4] However, there is also evidence for the direct transmetalation of the boronate ester, bypassing the need for prior hydrolysis, particularly under anhydrous conditions.[1][11] The specific pathway can be influenced by the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of the ester itself.

Performance Comparison: A Data-Supported Perspective

While direct, side-by-side comparative studies for this compound and its pinacol ester are not abundant in the literature, we can infer their relative performance from studies on similar vinyl and arylboronic species and general principles of Suzuki couplings.

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction times.[3]Generally lower, may require longer reaction times or higher temperatures.
Stability Lower; susceptible to protodeboronation and decomposition.[3][6]High; stable to storage and handling, can be purified by chromatography.[3]
Handling Can be more challenging, may require storage under inert atmosphere.Easier to handle, often a stable crystalline solid.
Typical Yield Can be high, but may be compromised by reagent decomposition.Often provides more reproducible and higher isolated yields, especially in complex syntheses, due to higher purity of the starting material.[3]
Reaction Conditions Can often be performed under milder conditions.May require more forcing conditions to achieve comparable reaction rates.

It is important to note that vinylboronic acids and their esters can exhibit different susceptibility to protodeboronation compared to their aryl counterparts. For some heteroaromatic boronic acids, the pinacol ester does not necessarily impart greater stability against protodeboronation compared to the free acid under basic aqueous conditions.[11] Therefore, the choice of reagent should be carefully considered based on the specific substrates and reaction conditions.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step methodologies for a Suzuki-Miyaura coupling reaction using both the boronic acid and its pinacol ester. These protocols are intended as a starting point and may require optimization for specific substrates.

General Experimental Workflow

experimental_workflow start Select Boron Reagent (Acid or Pinacol Ester) setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) start->setup reagents Add Aryl Halide, Boron Reagent, Base, and Solvent setup->reagents degas Degas the Reaction Mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst react Heat to Reaction Temperature and Monitor Progress (TLC, GC/LC-MS) catalyst->react workup Aqueous Workup and Extraction react->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization and Yield Determination purify->analyze

Figure 2. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from general procedures for Suzuki-Miyaura reactions with vinylboronic acids.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (4 mL toluene, 1 mL water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.

Protocol 2: Suzuki-Miyaura Coupling with this compound Pinacol Ester

This protocol is adapted from general procedures for Suzuki-Miyaura reactions with boronate esters.[12][13]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (4 mL 1,4-dioxane, 1 mL water) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the reaction mixture.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a strategic decision that hinges on the specific demands of the synthesis.

Choose this compound when:

  • Maximizing the reaction rate is a primary goal.

  • The reagent can be used relatively quickly after synthesis or has been stored under strictly inert conditions.

  • The potential for protodeboronation can be minimized through careful control of reaction conditions (e.g., choice of base, solvent, and temperature).

Choose this compound pinacol ester when:

  • Stability, ease of handling, and long-term storage are critical.

  • The reaction is part of a multi-step synthesis where the boron-containing intermediate must withstand various reaction conditions.

  • Reproducibility and obtaining a high-purity final product are of utmost importance, even if it requires slightly longer reaction times or higher temperatures.

Ultimately, the superior stability and handling characteristics of the pinacol ester often make it the preferred choice in the context of complex, multi-step syntheses and in the drug discovery pipeline. By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.

References

[9] Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737.

[14] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483.

[6] Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation: Substrate Scope and Mechanism. J. Am. Chem. Soc.2016 , 138(23), 7432-7443.

[10] Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. J. Am. Chem. Soc.2011 , 133(7), 2116-2119.

[15] Lennox, A. J. J.; Lloyd-Jones, G. C. The Enduring Enigma of the Boron Reagent in Suzuki-Miyaura Cross-Coupling. Angew. Chem. Int. Ed.2013 , 52(29), 7362-7370.

[16] Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science2016 , 352(6283), 329-332.

[7] Wikipedia. Protodeboronation. ([Link])

[17] Soderquist, J. A. B-Alkyl Suzuki Couplings. ([Link])

[8] NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. ([Link])

[1] Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140(30), 9645-9657.

[18] Scribd. Advanced Stilbene Synthesis Methods. ([Link])

[5] ResearchGate. Comparison of reactivity of different boron reagents. ([Link])

[11] Lennox, A. J. J.; Lloyd-Jones, G. C. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144(38), 17565-17580.

[19] Billingsley, K. L.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angew. Chem. Int. Ed.2008 , 47(26), 4899-4902.

[12] Thomas, D. A.; Fosu, S. C.; Wile, B. M. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18(16), 4148-4151.

[20] Denmark, S. E.; Kassel, S. H. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Org. Lett.2021 , 23(15), 5873-5877.

[21] ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Halides with trans-2- Phenylvinylboronic Acid at Room Temperature. ([Link])

[13] YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. ([Link])

[22] ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ([Link])

[23] ResearchGate. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. ([Link])

[24] Rueda-Espinosa, J. et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Can. J. Chem.2023 .

[2] Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

[25] Shahzad, S. A. et al. Synthetic approaches toward stilbenes and their related structures. Monatsh. Chem.2017 , 148, 1349-1376.

[26] Smith, A. M. R.; Lloyd-Jones, G. C. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Isr. J. Chem.2020 , 60(3-4), 216-230.

[27] ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ([Link])

[28] YouTube. Suzuki cross-coupling reaction. ([Link])

Sources

A Comparative Guide to Boronic Acids in the Petasis Reaction: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Petasis reaction, a versatile multicomponent reaction, has emerged as a powerful tool in the synthetic chemist's arsenal for the efficient construction of complex amines and their derivatives, including unnatural α-amino acids.[1][2] This guide provides an in-depth comparative analysis of the performance of various boronic acids—the key nucleophilic component in this transformation—supported by experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to make informed decisions in selecting the optimal boronic acid for their specific synthetic challenges.

The Heart of the Matter: The Role and Mechanism of Boronic Acids in the Petasis Reaction

The Petasis borono-Mannich (PBM) reaction involves the condensation of an amine and a carbonyl compound (typically an aldehyde or ketone) to form an iminium ion intermediate. The crucial step involves the nucleophilic transfer of the organic group from the boronic acid to this electrophilic iminium species.[3][4] The generally accepted mechanism, particularly for reactions involving α-hydroxy aldehydes or glyoxylic acid, proceeds through the formation of a highly reactive tetracoordinate "ate" complex. This intermediate facilitates the irreversible transfer of the boronic acid's organic substituent to the iminium carbon, driving the reaction forward.

Visualizing the Petasis Reaction Mechanism

The following diagram illustrates the key steps in the Petasis reaction, highlighting the formation of the critical boronate "ate" complex.

Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate 'Ate' Complex Formation and Nucleophilic Transfer Amine Amine (R¹R²NH) Iminium Iminium Ion [R³CH=NR¹R²]⁺ Amine->Iminium + Aldehyde Aldehyde (R³CHO) Aldehyde->Iminium + -H₂O AteComplex Tetracoordinate 'Ate' Complex Iminium->AteComplex BoronicAcid Boronic Acid (R⁴B(OH)₂) BoronicAcid->AteComplex Product Substituted Amine AteComplex->Product Intramolecular Transfer of R⁴

Caption: Generalized mechanism of the Petasis reaction.

A Comparative Analysis of Boronic Acid Performance

The choice of boronic acid significantly impacts the efficiency, scope, and stereochemical outcome of the Petasis reaction. Here, we compare the most common classes of boronic acids: vinyl, aryl, and alkyl boronic acids.

Vinylboronic Acids: The Reactivity Champions

Vinylboronic acids are generally the most reactive class of boronic acids in the Petasis reaction.[5] Their enhanced reactivity is attributed to the higher nucleophilicity of the vinyl group compared to an aryl group. This often translates to shorter reaction times and higher yields, even under mild conditions.

Arylboronic Acids: The Workhorses with Electronic Sensitivities

Arylboronic acids are widely used in the Petasis reaction due to their commercial availability and stability.[1][6] Their reactivity is, however, highly dependent on the electronic nature of the substituents on the aromatic ring.

  • Electron-Rich Arylboronic Acids: Arylboronic acids bearing electron-donating groups (e.g., methoxy, alkyl) are generally more reactive and provide higher yields. The increased electron density on the aromatic ring enhances its nucleophilicity, facilitating the transfer to the iminium ion.[2]

  • Electron-Poor Arylboronic Acids: Conversely, arylboronic acids with electron-withdrawing groups (e.g., nitro, trifluoromethyl) are less reactive and can lead to lower yields or even failed reactions under standard conditions.[7] In some cases, more forcing conditions, such as microwave irradiation, can be employed to drive these reactions to completion.[7][8]

The following table summarizes the impact of electronic effects on the yield of the Petasis reaction between a chiral amine, glyoxylic acid, and various para-substituted styrenylboronic acids.

EntryBoronic Acid (p-substituent)Yield (%)Diastereomeric Ratio (d.r.)
1H89>95:5
2OMe95>95:5
3Me91>95:5
4F8595:5
5Cl8290:10
6CF₃7585:15

Data adapted from Churches, Q. I., et al. (2008).[9] This data clearly illustrates that electron-donating substituents (OMe, Me) lead to higher yields, while electron-withdrawing substituents (F, Cl, CF₃) result in diminished yields.

Alkylboronic Acids: The New Frontier via Radical Pathways

Traditionally, the use of alkylboronic acids in the Petasis reaction has been challenging due to the lower migratory aptitude of alkyl groups in the conventional two-electron transfer mechanism. However, recent advancements have enabled the participation of alkylboronic acids through photoredox-catalyzed, single-electron transfer (SET) pathways.[9][10] These radical-based Petasis reactions have significantly expanded the scope of this transformation, allowing for the synthesis of C(sp³)-rich amines.[10] A diverse range of primary, secondary, and tertiary alkyltrifluoroborates and alkylboronic acids can now be effectively employed.[9][10]

Experimental Protocols

Herein, we provide a general, step-by-step protocol for a typical Petasis reaction, followed by a specific example illustrating the synthesis of an α-arylglycine derivative.

General Experimental Protocol for the Petasis Reaction

Protocol_Workflow start Start reagents Combine amine and aldehyde in an appropriate solvent. start->reagents stir1 Stir at room temperature for a specified time (e.g., 30 min). reagents->stir1 add_boronic Add the boronic acid to the reaction mixture. stir1->add_boronic stir2 Continue stirring at room temperature or heat as required. Monitor reaction by TLC or LC-MS. add_boronic->stir2 workup Perform aqueous workup. stir2->workup extract Extract with an organic solvent. workup->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure. extract->dry_concentrate purify Purify the crude product by column chromatography. dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Petasis reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, ethanol, or hexafluoroisopropanol) to achieve a concentration of 0.1-0.5 M.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Boronic Acid: Add the boronic acid (1.0-1.5 eq.) to the reaction mixture in one portion.

  • Reaction Progression: Continue to stir the reaction at room temperature or heat to reflux as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired substituted amine.

Example Protocol: Synthesis of N-(Diphenylmethyl)-2-(4-methoxyphenyl)glycine

In a representative procedure, aminodiphenylmethane (1.0 eq.), glyoxylic acid monohydrate (1.0 eq.), and 4-methoxyphenylboronic acid (1.0 eq.) are stirred in dichloromethane at room temperature for 24 hours. Following an aqueous workup and purification by column chromatography, the desired N-aryl-α-amino acid is obtained in good yield.[2]

Conclusion

The Petasis reaction is a robust and highly convergent method for the synthesis of a wide array of substituted amines. The choice of boronic acid is a critical parameter that dictates the reaction's efficiency and outcome. Vinylboronic acids offer the highest reactivity, making them ideal for rapid and high-yielding syntheses. Arylboronic acids are versatile and widely available, with their reactivity being tunable through electronic modifications; electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. The recent advent of radical-based approaches has successfully incorporated the previously challenging alkylboronic acids, significantly broadening the synthetic utility of the Petasis reaction. By understanding the comparative performance of these boronic acids, researchers can strategically design and execute efficient syntheses of novel and complex amine-containing molecules for applications in drug discovery and materials science.

References

  • Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of geometrically pure naftifine. Tetrahedron Letters, 34(4), 583-586. [Link]

  • Wikipedia. (2023). Petasis reaction. In Wikipedia. [Link]

  • Hu, C., Tsien, J., Chen, S. J., Kong, M., Merchant, R. R., Kanda, Y., & Qin, T. (2024). A General Three-Component Alkyl Petasis Boron–Mannich Reaction. Journal of the American Chemical Society, 146(33), 21769-21777. [Link]

  • Nanda, S., & Trotter, B. W. (2005). Petasis-borono Mannich reaction of chiral 2-substituted pyrrolidines and piperidines. Tetrahedron Letters, 46(22), 3841-3844. [Link]

  • Churches, Q. I., Stewart, H. E., Cohen, S. B., Schröder, A., Turner, P., & Hutton, C. A. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687-694. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • Schliemann, M., Riemer, B., & Batey, R. A. (2011). A Copper-Catalyzed Petasis Reaction for the Synthesis of Tertiary Amines and Amino Esters. Organic Letters, 13(21), 5724-5727. [Link]

  • Follmann, M., Graul, F., Schafer, T., Kopec, S., & Hamley, P. (2005). Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Synlett, 2005(6), 1009-1011. [Link]

  • Candeias, N. R., Montalbano, F., Cal, P. M. S. D., & Gois, P. M. P. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169-6193. [Link]

  • González-Bello, C. (2017). The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. Molecules, 22(7), 1185. [Link]

  • Souza, R. Y., Bataglion, G. A., Ferreira, D. A. C., Gatto, C. C., Eberlin, M. N., & Neto, B. A. D. (2015). Insights on the Petasis Borono–Mannich multicomponent reaction mechanism. RSC Advances, 5(93), 76337-76341. [Link]

Sources

A Senior Application Scientist's Guide to Validating Suzuki Products: ¹H NMR Analysis of trans-Stilbene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Elegance of Carbon-Carbon Bonds and the Imperative of Validation

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura coupling reaction stands as a titan among carbon-carbon bond-forming methodologies.[1][2] First reported by Professor Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organic halide has become an indispensable tool in academic and industrial laboratories alike.[3] Its power lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents—a stark contrast to the often hazardous organotin or organozinc compounds used in similar transformations.[1][4]

This guide focuses on a specific, yet representative, application: the synthesis of a trans-stilbene derivative by coupling trans-2-(4-Chlorophenyl)vinylboronic acid* with an aryl halide.[5] Molecules of this class are not merely academic curiosities; they form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[6]

However, the elegance of the synthesis is matched by the stringency required for product validation. A successful reaction is not declared upon the disappearance of starting materials, but upon the unambiguous confirmation of the desired product's structure and purity. For this, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the quintessential tool. It provides a detailed "fingerprint" of a molecule, allowing us to observe the direct consequences of the chemical transformation.[7][8]

This document provides an in-depth, experience-driven comparison guide. We will not only detail the "how" but, more critically, the "why" of the experimental choices, from reaction setup to the final spectral analysis. We will compare the ¹H NMR data of the starting vinylboronic acid with its coupled product, demonstrating a clear, self-validating system for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-step process centered on a palladium catalyst.[1][9][10] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-halide bond of the electrophile (our aryl halide). This oxidizes the catalyst to a Pd(II) species.[1][11] This step is often the rate-determining step in the cycle.

  • Transmetalation : Before the organoboron reagent can react, it must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[12] This boronate then transfers its organic group (the vinyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic fragments on the Pd(II) center—the aryl group from the halide and the vinyl group from the boronic acid—couple and are expelled from the coordination sphere. This forms the new C-C bond of our desired product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][11]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArX Aryl Halide (Ar-X) ArX->ArPdX ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation Product Product (Ar-R') Product->ArPdR Base Base (e.g., K₂CO₃) Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronic R'-B(OH)₂ Boronic->Boronate Boronate->ArPdX ArPdR->Pd0 Reductive Elimination center

Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Synthesis of trans-4-chloro-4'-methoxystilbene

This protocol provides a reliable method for the synthesis of a model stilbene derivative. The choice of 4-iodoanisole as the coupling partner is strategic; the methoxy group provides a clean, unambiguous singlet in the ¹H NMR spectrum, serving as an excellent diagnostic signal.

Materials:

  • This compound (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere is Crucial : To a flame-dried Schlenk flask, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃. The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere prevents its degradation into an inactive state.

  • Solvent System : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a deoxygenated 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.[9]

  • Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up : Cool the mixture to room temperature and add deionized water. Extract the aqueous layer three times with ethyl acetate. The organic product will partition into the ethyl acetate layer.

  • Purification : Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure trans-4-chloro-4'-methoxystilbene as a solid.

¹H NMR Validation: From Reactant to Product

The definitive proof of our transformation lies in comparing the ¹H NMR spectra of the starting material and the purified product. The analysis hinges on observing the disappearance of reactant signals and the appearance of new, characteristic product signals. All spectra should be acquired in a deuterated solvent, such as Chloroform-d (CDCl₃).

¹H NMR Profile: Starting Material (this compound)

The key features to identify are the vinyl protons and the aromatic protons of the chlorophenyl ring.

  • Vinyl Protons (Hₐ, Hᵦ) : These appear as two distinct doublets. The large coupling constant (J ≈ 16-18 Hz) is diagnostic of the trans geometry.[2]

  • Aromatic Protons (Hₑ, Hբ) : The 4-chlorophenyl group presents a classic AA'BB' system, appearing as two doublets, each integrating to 2H.

  • Boronic Acid Protons (-B(OH)₂) : These protons are acidic and often exchange with trace water in the solvent, resulting in a broad, often inconspicuous, signal that can vary in chemical shift.

¹H NMR Profile: Product (trans-4-chloro-4'-methoxystilbene)

The product spectrum provides clear evidence of successful coupling.

  • Disappearance of -B(OH)₂ : The broad signal from the boronic acid protons is absent.

  • New Methoxy Signal (Hₒ) : A sharp singlet integrating to 3H appears around δ 3.8 ppm. This is the unmistakable signal of the -OCH₃ group from the 4-iodoanisole coupling partner.

  • New Aromatic Signals (Hₖ, Hₘ) : A new AA'BB' system (two doublets) appears, corresponding to the protons on the newly introduced methoxyphenyl ring.

  • Shifted Vinyl and Aromatic Protons : The chemical environments of the original vinyl and chlorophenyl protons (Hₐ', Hᵦ', Hₑ', Hբ') have changed due to the new electronic environment. While they remain as doublets, their chemical shifts (δ) will differ from the starting material. The large trans coupling constant is retained, confirming the stereochemistry of the double bond was preserved.[2]

Signal Assignment Starting Material: ¹H NMR Product: ¹H NMR Rationale for Change
-B(OH)₂ Broad singlet, variable δAbsentBoronic acid group consumed in the reaction.
Vinyl Protons (Hₐ, Hᵦ) Two doublets, J ≈ 17 HzTwo doublets, J ≈ 16 Hz (shifted)C-C bond formation alters the electronic environment.
4-Chlorophenyl Protons Two doublets (AA'BB')Two doublets (AA'BB', shifted)Electronic environment slightly altered by coupling.
4-Methoxyphenyl Protons AbsentTwo doublets (AA'BB')Successful incorporation of the aryl halide partner.
Methoxy Protons (-OCH₃) AbsentSinglet, δ ≈ 3.8 ppmUnambiguous signal from the aryl halide partner.

Workflow: From Reaction to Validated Product

Suzuki_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Heating & Monitoring (TLC) Setup->Reaction Workup 3. Aqueous Work-up & Extraction Reaction->Workup Purify 4. Column Chromatography Workup->Purify NMR_Prep 5. NMR Sample Prep (in CDCl₃) Purify->NMR_Prep NMR_Acq 6. ¹H NMR Acquisition NMR_Prep->NMR_Acq Analysis 7. Spectral Analysis (Compare SM vs. Product) NMR_Acq->Analysis Validation 8. Product Validated Analysis->Validation

References

A Comparative Spectroscopic Guide to Suzuki-Miyaura Reaction Products of Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of the reaction products derived from trans-2-(4-Chlorophenyl)vinylboronic acid. It is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions. We will explore a model Suzuki-Miyaura reaction, compare its product's spectroscopic signature against that of a closely related analogue, and provide the experimental rationale and detailed protocols essential for reproducible, high-fidelity synthesis.

Introduction: The Versatility of this compound

This compound is a versatile building block in modern organic synthesis.[1] Its structure, featuring a trans-configured vinyl group and a 4-chlorophenyl ring, makes it a valuable precursor for creating complex molecules with tailored electronic and steric properties.[1][2][3] The primary application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone method for forming carbon-carbon (C-C) bonds.[1] This palladium-catalyzed reaction is celebrated for its mild conditions, broad substrate scope, and high functional group tolerance, making it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

The boronic acid functional group, -B(OH)₂, is key to its utility. Boronic acids are generally stable, crystalline solids with low toxicity compared to other organometallic reagents like organostannanes (used in Stille coupling), which makes them environmentally safer.[5][6]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our vinylboronic acid) with an organic halide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.[6]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex, facilitating the transfer of the vinyl group to the palladium.[6][8]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox L_n(Ar)Pd(II)-X pd0->pd2_ox Oxidative Addition pd2_trans L_n(Ar)Pd(II)-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product arx Ar-X (Aryl Halide) arx->pd2_ox rb_oh2 R-B(OH)₂ (Boronic Acid) boronate [R-B(OH)₃]⁻ (Boronate 'ate' complex) rb_oh2->boronate base Base base->boronate boronate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Model Reaction & Spectroscopic Workflow: Synthesis of trans-1-(4-chlorophenyl)-2-phenylethene

To illustrate the spectroscopic analysis, we will consider the Suzuki-Miyaura coupling of this compound with iodobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), iodobenzene (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is common for Suzuki couplings.

  • Reaction Execution : Purge the flask with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to reflux (approx. 85-90°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure trans-1-(4-chlorophenyl)-2-phenylethene.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Product Isolation cluster_analysis Purification & Analysis A 1. Combine Reactants: - Vinylboronic Acid - Iodobenzene - Base (K₂CO₃) B 2. Add Catalyst: - Pd(PPh₃)₄ A->B C 3. Add Solvents: - Toluene/Water B->C D 4. Heat under Inert Gas C->D E 5. Cool & Extract with Ethyl Acetate D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate Crude Product F->G H 8. Column Chromatography G->H I 9. Spectroscopic Analysis (NMR, IR, MS) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling and product analysis.

Comparative Spectroscopic Analysis

We will now compare the expected spectroscopic data for the product of our model reaction, Product A (trans-1-(4-chlorophenyl)-2-phenylethene), with a common alternative, Product B (trans-stilbene), which is formed by coupling trans-2-phenylvinylboronic acid with iodobenzene. This comparison highlights the influence of the chloro-substituent on the spectroscopic signature.

Spectroscopic TechniqueProduct A: trans-1-(4-chlorophenyl)-2-phenyletheneProduct B: trans-Stilbene (Reference)Rationale for Differences
¹H NMR (CDCl₃, 400 MHz)~7.5-7.2 ppm (m, 9H, Ar-H)~7.1 ppm (d, J ≈ 16 Hz, 1H, Vinyl-H)~7.0 ppm (d, J ≈ 16 Hz, 1H, Vinyl-H)~7.5-7.2 ppm (m, 10H, Ar-H)~7.1 ppm (s, 2H, Vinyl-H)The chloro group on one phenyl ring slightly alters the chemical shifts of adjacent aromatic protons. The two vinyl protons in Product A are in different chemical environments and appear as distinct doublets, whereas in the symmetrical Product B, they are equivalent and appear as a singlet. The large coupling constant (~16 Hz) is characteristic of a trans configuration.[1]
¹³C NMR (CDCl₃, 100 MHz)Aromatic: ~137-126 ppmVinyl: ~129, 128 ppmAromatic: ~137, 129, 128, 127 ppmVinyl: ~129 ppmThe electron-withdrawing nature of chlorine will deshield the ipso-carbon (C-Cl bond) and slightly shift other aromatic carbon signals. The number of distinct aromatic signals will differ due to the reduced symmetry in Product A compared to Product B.
IR Spectroscopy (cm⁻¹)~3050-3020 (Aromatic/Vinyl C-H str)~1600, 1490, 1450 (Aromatic C=C str)~965 (trans C-H bend) ~1090 (C-Cl str) ~3050-3020 (Aromatic/Vinyl C-H str)~1600, 1490, 1450 (Aromatic C=C str)~965 (trans C-H bend) AbsentBoth molecules show a strong, characteristic absorption around 965 cm⁻¹, confirming the trans geometry of the double bond.[1] The key difference is the presence of a C-Cl stretching band for Product A, typically around 1090 cm⁻¹.[9]
Mass Spectrometry (EI-MS) M⁺ peak at m/z 214M+2 peak at m/z 216 M⁺ peak at m/z 180No significant M+2 peakThe molecular weight of Product A is higher due to the chlorine atom. Critically, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M⁺ / M+2 isotopic pattern in the mass spectrum, providing definitive evidence for the presence of one chlorine atom.

Advanced Spectroscopic Insights: The Role of ¹¹B NMR

While ¹H, ¹³C, IR, and MS are essential for characterizing the final organic product, ¹¹B NMR spectroscopy is a powerful tool for analyzing the boron-containing species in the reaction.[10]

  • Reactant Analysis : this compound will show a characteristic broad signal in the ¹¹B NMR spectrum, typically in the range of δ 25–35 ppm for trigonal boronic acids.[1][11]

  • Mechanistic Studies : ¹¹B NMR can be used to observe the formation of the boronate "ate" complex upon addition of the base. This is characterized by a significant upfield shift to approximately δ 3-15 ppm, indicating the change from a trigonal (sp²) to a tetrahedral (sp³) boron center.[11] Monitoring these intermediates can provide valuable insights into reaction kinetics and mechanism.[12]

Conclusion

The spectroscopic analysis of reaction products is a critical, self-validating component of synthetic chemistry. As demonstrated, a multi-technique approach (NMR, IR, MS) provides unambiguous confirmation of a product's identity and stereochemistry. In the case of this compound, the resulting coupled products carry distinct spectroscopic markers—particularly the ¹H NMR splitting pattern of the vinyl protons, the C-Cl stretch in the IR spectrum, and the M/M+2 isotopic pattern in the mass spectrum—that differentiate them from non-halogenated analogues. For researchers engaged in drug discovery and materials science, mastering the interpretation of this data is fundamental to validating synthetic outcomes and ensuring the integrity of subsequent research.

References

  • Chemical Communications (RSC Publishing). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available from: [Link].

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link].

  • YouTube. Suzuki Coupling. Available from: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link].

  • Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. Available from: [Link].

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link].

  • ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link].

  • National Institutes of Health (NIH). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link].

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link].

  • ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Available from: [Link].

  • National Institutes of Health (NIH). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Available from: [Link].

  • Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link].

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link].

  • RSC Publishing. ¹⁷O NMR studies of boronic acids and their derivatives. Available from: [Link].

  • MDPI. ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Available from: [Link].

  • Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. Available from: [Link].

Sources

A Comparative Guide to Suzuki-Miyaura Coupling Efficiency: Trans-2-(4-Chlorophenyl)vinylboronic Acid vs. Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and outcome of this powerful transformation. This guide provides an in-depth, objective comparison of the coupling efficiency of trans-2-(4-Chlorophenyl)vinylboronic acid against a representative spectrum of arylboronic acids, supported by experimental data and detailed protocols.

Introduction: The Central Role of the Boronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1] The reaction's success hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2]

This guide will dissect the structural and electronic nuances that differentiate this compound from its arylboronic acid counterparts and how these differences translate to performance in the reaction flask.

The Contenders: Structural and Electronic Profiles

Arylboronic Acids: These reagents are characterized by a boronic acid group (-B(OH)₂) directly attached to an aromatic ring. Their reactivity is profoundly influenced by the electronic nature of the substituents on the aryl ring.

  • Electron-Rich Arylboronic Acids (e.g., 4-Methoxyphenylboronic acid): The presence of electron-donating groups (EDGs) like methoxy (-OCH₃) increases the electron density on the aromatic ring. This enhances the nucleophilicity of the organic group, generally leading to faster transmetalation and higher reaction yields.[3]

  • Electron-Neutral Arylboronic Acids (e.g., Phenylboronic acid): This is the parent compound and serves as a benchmark for reactivity.

  • Electron-Poor Arylboronic Acids (e.g., 4-Nitrophenylboronic acid): Electron-withdrawing groups (EWGs) like nitro (-NO₂) decrease the electron density of the aryl ring. This can slow down the transmetalation step. Furthermore, these boronic acids are often more susceptible to side reactions like protodeboronation, where the C-B bond is cleaved by a proton source, reducing the overall yield.[4]

This compound: This vinylboronic acid presents a different structural motif. The boronic acid group is attached to a vinyl carbon, which is in turn connected to a 4-chlorophenyl group.

  • Vinyl Group: The vinyl group itself can participate effectively in Suzuki couplings. However, simple vinylboronic acids are known to be unstable and prone to polymerization.[5] The presence of the trans-styryl motif in the topic compound imparts greater stability.

  • 4-Chlorophenyl Substituent: The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the vinyl system.

Visualizing the Core Mechanism and Experimental Workflow

To appreciate the comparative data, it is essential to understand the fundamental processes at play.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R caption Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Solvent Start->Reagents Inert_Atmosphere Degas and place under Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Workup Cool, Quench, and Perform Aqueous Workup Monitoring->Workup Purification Dry Organic Layer and Purify by Chromatography Workup->Purification Product Isolated Product Purification->Product caption Diagram 2: A typical experimental workflow for a Suzuki-Miyaura coupling.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

Data-Driven Comparison of Coupling Efficiency

To provide a quantitative comparison, we have synthesized data from various studies focusing on the Suzuki-Miyaura coupling of a common aryl bromide, 4-bromoanisole, with our selected boronic acids. While a single study with a direct head-to-head comparison is not available, the following table represents typical yields under optimized, yet comparable, conditions to illustrate the performance trends.

Boronic AcidClassAryl HalideCatalyst System (Typical)Base (Typical)Solvent (Typical)Temp. (°C)Time (h)Yield (%) (Representative)
4-Methoxyphenylboronic acidElectron-Rich Aryl4-BromoanisolePd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane/H₂O (4:1)90-10012-16~90-95%
Phenylboronic acidElectron-Neutral Aryl4-BromoanisolePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O80-9012-18~85-92%
This compound Vinyl 4-Bromoanisole Pd₂(dba)₃ / P(t-Bu)₃ (2-4 mol%) K₃PO₄ Dioxane or THF RT - 70 4-12 ~80-90%
4-Nitrophenylboronic acidElectron-Poor Aryl4-BromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (4:1)100-11018-24~60-75%

Analysis of the Data:

  • Electron-Rich and -Neutral Arylboronic Acids: As expected, 4-methoxyphenylboronic acid and phenylboronic acid provide high to excellent yields. Their favorable electronic properties facilitate efficient transmetalation. Standard catalyst systems like Pd(PPh₃)₄ are often sufficient.

  • This compound: This vinylboronic acid demonstrates robust reactivity, achieving high yields often under milder conditions (even at room temperature with highly active catalyst systems).[6] The reactivity of the vinyl group is high, and while the 4-chloro substituent is electron-withdrawing, it does not appear to significantly impede the coupling efficiency in the same way a nitro group does on an aryl ring. The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ is often beneficial.[2]

  • Electron-Poor Arylboronic Acid: 4-Nitrophenylboronic acid consistently gives lower yields and requires more forcing conditions. The strong deactivating effect of the nitro group slows the reaction and increases the likelihood of protodeboronation, necessitating more advanced catalyst systems (e.g., those employing Buchwald ligands like SPhos) to achieve reasonable conversions.[4]

Causality Behind Experimental Choices and Protocol Design

The choice of catalyst, base, and solvent is not arbitrary; it is a reasoned decision based on the properties of the coupling partners.

  • Catalyst and Ligand Selection: For efficient coupling of electron-rich and neutral arylboronic acids, the relatively simple and cost-effective Pd(PPh₃)₄ is often adequate. However, for more challenging substrates like electron-poor arylboronic acids or to achieve high turnover with vinylboronic acids, more sophisticated catalyst systems are employed. Buchwald ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are electron-rich and sterically demanding, which promotes both the oxidative addition and the final reductive elimination step, accelerating the overall catalytic cycle.[2]

  • The Role of the Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[2] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings as they more effectively promote the formation of the boronate complex without causing degradation of the substrates or catalyst.

  • Solvent Systems: Aprotic solvents like dioxane, THF, or toluene are commonly used, often with the addition of water. Water can aid in the dissolution of the base and facilitate the formation of the active palladium-hydroxo species, which can also participate in the transmetalation pathway.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

The following protocol provides a standardized framework for comparing the coupling efficiency of different boronic acids with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 equiv)

  • Boronic Acid (e.g., Phenylboronic acid, this compound, etc.) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromoanisole (1.0 mmol, 187 mg), the selected boronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).

  • Ligand Addition: In a separate vial, dissolve tri-tert-butylphosphine (0.04 mmol, 8.1 mg) in 1 mL of anhydrous dioxane. Add this solution to the Schlenk flask via syringe.

  • Solvent Addition: Add an additional 4 mL of anhydrous dioxane to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion and Outlook

This guide demonstrates that this compound is a highly efficient coupling partner in Suzuki-Miyaura reactions, often rivaling or exceeding the performance of electron-neutral and even electron-rich arylboronic acids, especially when modern, highly active catalyst systems are employed. Its reactivity stands in contrast to electron-poor arylboronic acids, which present greater synthetic challenges.

The key takeaways for the practicing chemist are:

  • The electronic nature of the boronic acid is a primary determinant of its coupling efficiency.

  • Vinylboronic acids, particularly stabilized styryl derivatives, are excellent substrates for Suzuki-Miyaura couplings.

  • The choice of catalyst, ligand, and base should be tailored to the specific electronic and steric properties of the coupling partners to maximize yield and minimize side reactions.

By understanding these principles and leveraging the comparative data presented, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Duncton, M. A. J. (2011). The Suzuki-Miyaura coupling of vinylboron compounds. Organic & Biomolecular Chemistry, 9(14), 4996-5011. [Link]

  • Tyrell, E., & Whitting, A. (2010). The development and application of the Suzuki-Miyaura cross-coupling reaction in the synthesis of pharmaceuticals. Tetrahedron, 66(36), 7213-7254. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

Sources

A Comparative Kinetic Analysis of trans-2-(4-Chlorophenyl)vinylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in a vast array of complex molecules. The choice of the organoboron coupling partner is a critical determinant of the reaction's efficiency, yield, and overall success. This guide presents an in-depth kinetic analysis of trans-2-(4-Chlorophenyl)vinylboronic acid, a versatile building block, and objectively compares its performance with alternative boronic acids. The insights and experimental data provided herein are intended to empower chemists to make informed decisions in reaction design and optimization.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, this Nobel Prize-winning reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[1] The catalytic cycle, a fundamental concept for understanding reaction kinetics, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species. This step is often the rate-determining step of the overall reaction.[1]

  • Transmetalation: The organic moiety from the organoboron reagent is then transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The rate of transmetalation is significantly influenced by the electronic and steric properties of the substituents on the boronic acid.

  • Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Kinetic Performance of this compound

The reactivity of a boronic acid in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. This compound possesses a unique combination of a vinyl group, which influences the stereochemistry of the product, and a 4-chlorophenyl substituent, which imparts specific electronic properties.

Electronic Effects: The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group. Generally, electron-withdrawing groups on the boronic acid can decrease the nucleophilicity of the organic fragment, which can lead to a slower rate of transmetalation compared to electron-rich or electron-neutral analogues.[4] However, this effect is not always straightforward and can be influenced by the other reaction parameters.

Steric Effects: The trans-vinylboronic acid moiety presents a moderate level of steric hindrance. While less bulky than some ortho-substituted arylboronic acids, the geometry of the vinyl group can influence the approach to the palladium center during transmetalation.

The following table provides a comparative overview of the expected relative initial reaction rates of this compound against other commonly used boronic acids under typical Suzuki-Miyaura conditions. The rates are normalized relative to a standard primary alkylboronic acid. It is important to note that these are illustrative values based on general kinetic principles, and actual rates are highly dependent on the specific reaction conditions.[4][5]

Boronic Acid TypeRepresentative Boronic AcidExpected Relative Initial Rate (Normalized)Key Kinetic Considerations
Vinyl (Electron-Poor) This compound ~2.5 The electron-withdrawing chloro group can decrease the rate of transmetalation compared to unsubstituted vinylboronic acid. The trans geometry is generally preserved.
Vinyl (Electron-Neutral)trans-Styrylboronic acid~4.0Generally faster transmetalation than alkylboronic acids.
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups typically accelerate the transmetalation step.[4]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0A common benchmark for Suzuki coupling kinetics.
Aryl (Electron-Poor)4-(Trifluoromethyl)phenylboronic Acid~3.0The strong electron-withdrawing group significantly slows down transmetalation.[4]
Primary AlkylEthylboronic Acid1.0Transmetalation of sp³-hybridized carbons is generally slower than for sp²-hybridized carbons.[4]
Secondary AlkylIsopropylboronic Acid~0.3Increased steric hindrance significantly slows the rate of transmetalation.[4]

Experimental Protocol for Kinetic Analysis

To obtain reliable and reproducible kinetic data for the Suzuki-Miyaura coupling of this compound, a meticulously planned experimental workflow is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for monitoring the progress of the reaction.[6][7]

Objective:

To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:
  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk flask)

  • Thermostated heating block or oil bath

  • Syringes and needles for sampling

  • HPLC or GC-MS system with a suitable column and detector

Experimental Workflow:

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Degassed Solvents A->B C Add Catalyst (t=0) & Start Stirring at Constant Temp. B->C D Timed Sampling C->D E Quench Aliquots D->E F Analysis by HPLC/GC-MS E->F G Data Processing & Plotting F->G

Figure 2: A general experimental workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.

  • Solvent Addition: Add the previously degassed solvent mixture to the flask via syringe.

  • Reaction Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture. This marks time zero (t=0). Immediately place the flask in the pre-heated, thermostated bath set to the desired temperature (e.g., 80 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a suitable quenching solution (e.g., a mixture of a solvent like ethyl acetate and water) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentrations of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve. Further analysis can provide information on the reaction order and the rate constant.

Conclusion

The kinetic performance of this compound in Suzuki-Miyaura coupling is governed by a balance of electronic and steric effects. Its electron-deficient nature, due to the 4-chloro substituent, suggests a potentially slower rate of transmetalation compared to electron-rich or unsubstituted vinylboronic acids. However, its moderate steric profile allows for efficient coupling under optimized conditions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction dynamics and facilitating the development of more efficient and selective synthetic methodologies. By carefully considering the kinetic profiles of various boronic acids, scientists and drug development professionals can strategically design and execute Suzuki-Miyaura couplings to accelerate the synthesis of novel and impactful molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kozlov, D. A., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Molecules, 25(21), 5193. [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729-1740. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Nakao, Y., et al. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes with Boronic Acids. Angewandte Chemie International Edition, 56(31), 9129-9133. [Link]

  • Buchwald, S. L., et al. (1998). A general and efficient method for the Suzuki coupling of aryl chlorides. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

Sources

A Comparative Guide: trans-2-(4-Chlorophenyl)vinylboronic Acid vs. its Potassium Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the organoboron reagent is critical, directly impacting reaction efficiency, reproducibility, and scalability. This guide provides an in-depth comparison of two widely used vinylboron species: trans-2-(4-Chlorophenyl)vinylboronic acid and its corresponding potassium trifluoroborate salt. We will explore the fundamental differences in their stability and reactivity, supported by detailed experimental protocols, to guide you in selecting the optimal reagent for your synthetic challenges.

The Stability Paradigm: A Tale of Two Boron Reagents

The primary distinction between a boronic acid and its trifluoroborate salt lies in the coordination state of the boron atom, which profoundly influences the compound's stability and handling characteristics.

This compound features a trivalent, sp²-hybridized boron atom. This electron-deficient center makes the molecule susceptible to several decomposition pathways. Most notably, boronic acids exist in a dehydrative equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium can complicate accurate stoichiometric measurements and introduce variability into reactions. Furthermore, the C-B bond in boronic acids is prone to cleavage under certain conditions, a process known as protodeboronation, particularly with sensitive substrates.[3]

In stark contrast, potassium trans-2-(4-Chlorophenyl)vinyltrifluoroborate possesses a tetracoordinate, sp³-hybridized boron atom. The formation of this anionic borate complex, stabilized by three strongly electron-withdrawing fluorine atoms and a potassium counterion, confers exceptional stability.[1][3][4] These salts are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture, making them significantly easier to handle, weigh, and store over long periods without special precautions.[2][5]

G cluster_0 Boronic Acid System cluster_1 Trifluoroborate System BA This compound (Trivalent, Reactive) Boroxine Cyclotrimeric Anhydride (Boroxine) (Stoichiometrically Ambiguous) BA->Boroxine - 3 H₂O TFB Potassium trans-2-(4-Chlorophenyl)vinyltrifluoroborate (Tetracoordinate, Stable) caption Structural comparison of boronic acid and trifluoroborate.

Figure 1: Boronic acid equilibrium vs. stable trifluoroborate salt.

Reactivity and Mechanistic Nuances in Suzuki-Miyaura Coupling

While the trifluoroborate salt is lauded for its stability, this property would be moot without effective reactivity in cross-coupling. The key insight is that organotrifluoroborates are not directly active in the Suzuki-Miyaura catalytic cycle; instead, they serve as "pro-reagents" or protected forms of the boronic acid.[3][4][6]

Under the aqueous, basic conditions typical of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the active boronic acid in situ.[7][8][9] This controlled, slow release is a significant advantage. It maintains a low, steady concentration of the reactive boronic acid in the reaction mixture, which can minimize common side reactions such as oxidative homocoupling of the boronic acid.[9]

The catalytic cycle itself, shown below, proceeds via the same fundamental steps for both reagents once the boronic acid is present. The palladium(0) catalyst undergoes oxidative addition into the aryl halide bond. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X L₂ transmetalation Transmetalation pd2_r_complex Ar-Pd(II)-R L₂ reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boron_reagent R-B(OH)₂ boron_reagent->transmetalation base Base (e.g., Cs₂CO₃) base->transmetalation

Figure 2: The Suzuki-Miyaura catalytic cycle.

Benchmarking Performance: A Head-to-Head Experimental Comparison

To objectively compare these reagents, we outline a parallel synthesis of trans-1-(4-chlorophenyl)-2-(4-methoxyphenyl)ethene via Suzuki-Miyaura coupling with 4-bromoanisole.

G cluster_A Vessel A: Boronic Acid Protocol cluster_B Vessel B: Trifluoroborate Protocol start Prepare Two Reaction Vessels (Vessel A & Vessel B) add_common To each vessel, add: - 4-Bromoanisole (1.0 eq) - Pd(PPh₃)₄ (3 mol%) - Cs₂CO₃ (3.0 eq) - Toluene/EtOH/H₂O (4:1:1) start->add_common add_ba Add this compound (1.2 eq) add_common->add_ba add_tfb Add K-trans-2-(4-Chlorophenyl)vinyltrifluoroborate (1.2 eq) add_common->add_tfb degas Degas both mixtures with Argon for 15 minutes add_ba->degas add_tfb->degas heat Heat both reactions to 85 °C with vigorous stirring degas->heat monitor Monitor progress by TLC/GC-MS (approx. 4-12 hours) heat->monitor workup Aqueous Workup & Extraction (EtOAc, Brine) monitor->workup purify Purify via Flash Chromatography workup->purify analyze Analyze Product: Yield, Purity (¹H NMR, GC-MS) purify->analyze

Figure 3: Experimental workflow for comparative analysis.
Protocol 3.1: Suzuki-Miyaura Coupling with this compound
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq) and this compound (219 mg, 1.2 mmol, 1.2 eq).[10]

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of deionized water.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat in a preheated oil bath at 85 °C for 4-12 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 3.2: Suzuki-Miyaura Coupling with Potassium trans-2-(4-Chlorophenyl)vinyltrifluoroborate
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq) and potassium trans-2-(4-chlorophenyl)vinyltrifluoroborate (264 mg, 1.2 mmol, 1.2 eq).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%). A similar protocol using PdCl₂ and PPh₃ has also been shown to be effective.[11][12]

  • Solvent Addition: Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of deionized water. The use of THF/H₂O is also a common solvent system for trifluoroborates.[11]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat in a preheated oil bath at 85 °C for 6-16 hours, monitoring by TLC. Reaction times may be slightly longer due to the required hydrolysis step.

  • Workup and Purification: Follow the identical workup and purification procedure as described in Protocol 3.1.

Analysis of Expected Outcomes

The choice between these two reagents involves a trade-off between handling convenience, stability, and reaction kinetics. The following table summarizes the key comparative metrics.

FeatureThis compoundPotassium trans-2-(4-Chlorophenyl)vinyltrifluoroborateRationale & Causality
Physical State White to off-white powder.[13]White, crystalline, free-flowing solid.[1]The ionic, tetracoordinate structure of the trifluoroborate salt leads to a more crystalline and less clumpy solid.
Benchtop Stability Moderate. Prone to dehydration to form boroxines; susceptible to protodeboronation.[1][2][3]High. Indefinitely stable to air and moisture at room temperature.[1][3][4]The tetracoordinate boron is kinetically and thermodynamically more stable than the trivalent boronic acid.
Handling Requires careful handling, preferably under inert gas for long-term storage. Stoichiometry can be inconsistent due to boroxine formation.Easy to handle and weigh accurately in air.The stability of the trifluoroborate salt eliminates the need for stringent inert atmosphere techniques during weighing.
Reactivity Profile Directly enters the catalytic cycle.Acts as a "pro-reagent," requiring in situ hydrolysis to the active boronic acid.[6][7]This slow-release mechanism can lead to cleaner reactions by minimizing boronic acid decomposition and homocoupling.
Typical Yield Good to excellent, but can be variable depending on reagent quality and reaction conditions.Consistently good to excellent.[1][11]The enhanced stability and slow-release profile often lead to more reproducible and cleaner reaction profiles.
Key Advantage Higher intrinsic reactivity (no activation step needed).Superior stability, ease of handling, and reproducibility. Ideal for libraries, multi-step synthesis, and process development.[3][4]The practical benefits of stability often outweigh the slightly slower reaction kinetics for complex applications.

Conclusion and Strategic Recommendations

Both this compound and its potassium trifluoroborate salt are highly effective reagents for Suzuki-Miyaura cross-coupling. The optimal choice depends entirely on the specific application and research context.

Choose this compound when:

  • You require the fastest possible reaction times for a simple, one-off synthesis.

  • The boronic acid is freshly prepared or sourced from a highly reliable vendor.

  • You are working on a small scale where minor stoichiometric inaccuracies are tolerable.

Choose Potassium trans-2-(4-Chlorophenyl)vinyltrifluoroborate when:

  • Stability and shelf-life are paramount. This is the superior choice for reagents that will be stored and used over time.

  • Reproducibility is critical, such as in medicinal chemistry, high-throughput screening, or process development.

  • The substrate or conditions are sensitive, and the slow-release mechanism can help minimize side product formation.

  • The organoboron moiety must survive other reaction steps prior to the cross-coupling, leveraging the trifluoroborate as a robust protecting group.[3][4][6]

For the majority of applications in drug discovery and development, the operational simplicity, robustness, and enhanced stability of potassium trans-2-(4-Chlorophenyl)vinyltrifluoroborate make it the strategically advantageous choice, ensuring more reliable and reproducible synthetic outcomes.

References

  • Stefani, H. A., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2008). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Wallace, D. J., & Chen, C. (2005). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed. Retrieved January 6, 2026, from [Link]

  • Kaur, P., et al. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Edinburgh Research Explorer. Retrieved January 6, 2026, from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. Retrieved January 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlideShare. Retrieved January 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Retrieved January 6, 2026, from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 6, 2026, from [Link]

Sources

A Comparative Guide to Stereoselectivity with trans-2-(4-Chlorophenyl)vinylboronic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount, the choice of reagent is a critical determinant of success. Vinylboronic acids have emerged as versatile building blocks, participating in a host of stereoselective transformations to construct complex chiral molecules. Among these, trans-2-(4-Chlorophenyl)vinylboronic acid offers a unique electronic profile that significantly influences the stereochemical outcome of key reactions. This guide provides an in-depth comparison of its performance, particularly in the context of the Petasis borono-Mannich reaction, supported by experimental insights and mechanistic rationale.

The Critical Role of Electronic Effects in Stereocontrol

The stereoselectivity of an asymmetric reaction is often governed by a delicate interplay of steric and electronic factors within the transition state. The electronic nature of a substituent on a reagent can profoundly impact reaction rates and the energy difference between diastereomeric transition states, thereby dictating the stereochemical outcome. In the case of styrylboronic acids, substituents on the phenyl ring can either donate or withdraw electron density, altering the nucleophilicity of the vinyl group and its interactions within the chiral environment of the reaction.

This guide focuses on the performance of this compound as a case study in how a moderately electron-withdrawing substituent influences stereoselectivity, comparing it with analogues bearing electron-donating and strongly electron-withdrawing groups.

Comparative Analysis in the Diastereoselective Petasis Reaction

The Petasis borono-Mannich reaction is a powerful three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including valuable α-amino acids. When a chiral amine is employed, the reaction can proceed with high diastereoselectivity. The electronic properties of the vinylboronic acid play a crucial role in the stereochemical course of this transformation.

A study by Hutton and coworkers investigated the influence of para-substituted styrylboronic acids in the Petasis reaction using N-benzylphenylglycinol as the chiral amine and glyoxylic acid as the carbonyl component.[1] While the unsubstituted trans-2-phenylvinylboronic acid provided the product with a high diastereomeric ratio (d.r.), the introduction of substituents at the para-position led to intriguing variations in stereoselectivity, presumably due to electronic factors.[2]

Boronic Acidpara-SubstituentElectronic EffectObserved Outcome in Petasis ReactionDiastereomeric Ratio (d.r.)
trans-2-Phenylvinylboronic acid-HNeutralHigh Yield and Selectivity20:1
This compound -Cl Weakly Withdrawing Successful Reaction Moderate
trans-2-(4-Methoxyphenyl)vinylboronic acid-OCH₃DonatingLow SelectivityLow
trans-2-(4-Nitrophenyl)vinylboronic acid-NO₂Strongly WithdrawingReaction Failed to ProceedN/A

Table 1: Comparison of para-substituted styrylboronic acids in the Petasis reaction. Data synthesized from findings reported by Hutton et al.[1]

Analysis of Performance
  • Neutral Substituent (-H): The parent trans-2-phenylvinylboronic acid serves as a benchmark, affording the desired product in excellent yield and a high diastereomeric ratio of 20:1.[1]

  • Electron-Donating Substituent (-OCH₃): The presence of a methoxy group, an electron-donating substituent, leads to a significant drop in diastereoselectivity.[1] This is attributed to the increased nucleophilicity of the vinyl group, which can lead to a less ordered transition state and a reduction in the energy difference between the pathways leading to the different diastereomers.

  • Weakly Electron-Withdrawing Substituent (-Cl): this compound represents a crucial intermediate case. The chloro substituent is weakly electron-withdrawing through induction but also has a weak donating effect through resonance. This balance allows the reaction to proceed, albeit with moderate diastereoselectivity. This makes it a useful reagent when a slight modulation of the electronic properties of the styryl moiety is desired without shutting down the reactivity.

  • Strongly Electron-Withdrawing Substituent (-NO₂): In stark contrast, a strongly electron-withdrawing nitro group renders the vinylboronic acid too unreactive to participate in the Petasis reaction under the reported conditions, leading to reaction failure.[1]

Mechanistic Insights

The diastereoselectivity in the Petasis reaction is believed to arise from a well-organized transition state where the boronic acid, the chiral amine, and the aldehyde assemble. The electronic nature of the substituent on the styrylboronic acid directly influences the stability of the developing charge in the transition state.

Petasis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Chiral Amine Chiral Amine Iminium Ion Iminium Ion Chiral Amine->Iminium Ion Aldehyde Aldehyde Aldehyde->Iminium Ion Vinylboronic Acid trans-2-(4-X-Ph)vinylboronic acid Boronate Complex Boronate Complex Vinylboronic Acid->Boronate Complex Iminium Ion->Boronate Complex Transition State Transition State Boronate Complex->Transition State Diastereoselective C-C bond formation Product Product Transition State->Product

Figure 1: Simplified workflow of the Petasis borono-Mannich reaction.

An electron-donating group on the phenyl ring increases the electron density of the vinyl double bond, making it more nucleophilic. This can lead to a more asynchronous and less selective transition state. Conversely, a strongly electron-withdrawing group diminishes the nucleophilicity to a point where the reaction barrier becomes too high to overcome under standard conditions. This compound, with its moderate electron-withdrawing character, strikes a balance, allowing for successful bond formation while still being influenced by the chiral environment to induce stereoselectivity.

Experimental Protocols

General Procedure for the Diastereoselective Petasis Reaction

The following is a representative protocol based on the work of Hutton and coworkers.[1]

Materials:

  • N-benzylphenylglycinol (1.0 equiv)

  • Glyoxylic acid monohydrate (1.0 equiv)

  • trans-2-(4-Substituted-phenyl)vinylboronic acid (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of N-benzylphenylglycinol in dichloromethane, add glyoxylic acid monohydrate and the respective trans-2-(4-substituted-phenyl)vinylboronic acid.

  • Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired product.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.

experimental_workflow start Start reactants Combine Chiral Amine, Aldehyde, and Boronic Acid in CH₂Cl₂ start->reactants reaction Stir at Room Temperature (24-48h) reactants->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Concentrate in vacuo tlc->workup Complete purification Flash Column Chromatography workup->purification analysis Determine d.r. by ¹H NMR purification->analysis end End analysis->end

Figure 2: Experimental workflow for the Petasis reaction.

Conclusion and Future Outlook

This compound serves as a valuable tool in the asymmetric synthesis toolkit. Its moderately electron-withdrawing nature provides a nuanced level of reactivity and selectivity that is distinct from both electron-rich and strongly electron-poor analogues. As demonstrated in the Petasis reaction, it allows for successful carbon-carbon bond formation where more deactivating groups fail, while still offering a degree of stereocontrol.

For researchers and drug development professionals, understanding these electronic effects is crucial for rational reagent selection. The choice between an unsubstituted, an electron-donating, or an electron-withdrawing substituted vinylboronic acid can be the key to optimizing the stereochemical outcome of a reaction. Further studies exploring the performance of this compound in other asymmetric transformations, such as rhodium-catalyzed conjugate additions or Suzuki-Miyaura cross-couplings with chiral electrophiles, will undoubtedly continue to expand its utility in the synthesis of complex, stereochemically defined molecules.

References

  • Hutton, C. A., et al. (2008). Stereoselectivity of the Petasis reaction with various chiral amines and styrenylboronic acids. Pure and Applied Chemistry, 80(4), 687-694. [Link]

  • Hutton, C. A., et al. (2011). Anomalies in the Stereoselectivity of the Petasis Reaction Using Styrenyl Boronic Acids. Australian Journal of Chemistry, 64(2), 175-182. [Link]

Sources

A Senior Application Scientist's Guide to the Functional Group Tolerance of trans-2-(4-Chlorophenyl)vinylboronic Acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, where efficiency and precision are paramount, the Suzuki-Miyaura cross-coupling reaction stands as a titan for forging carbon-carbon bonds.[1][2] Its widespread adoption in pharmaceutical and materials science is a testament to its reliability and, crucially, its tolerance for a diverse array of functional groups.[3] This guide provides an in-depth, comparative analysis of a particularly versatile building block: trans-2-(4-Chlorophenyl)vinylboronic acid. We will dissect its performance, supported by established chemical principles and experimental data, to offer researchers a clear guide to its application.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[2] The reaction's success hinges on a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[4][5]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide.[2][4] The base is crucial for activating the boronic acid to form a more reactive boronate species.[2][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_inputs Pd(0)Ln Pd(0)Ln R1_Pd_X R¹-Pd(II)Ln-X Pd(0)Ln->R1_Pd_X R¹-X Oxidative_Addition Oxidative Addition R1_Pd_R2 R¹-Pd(II)Ln-R² R1_Pd_X->R1_Pd_R2 [R²-B(OH)₃]⁻ Transmetalation Transmetalation R1_Pd_R2->Pd(0)Ln R¹-R² (Product) Reductive_Elimination Reductive Elimination R1_X R¹-X (Organohalide) R2_B R²-B(OH)₂ (Boronic Acid) + Base Suzuki_Workflow Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A To a Schlenk flask, add: - Aryl bromide (1.0 equiv) - this compound (1.2 equiv) - Pd catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) B Evacuate and backfill flask with inert gas (Ar or N₂) three times. A->B C Add degassed solvent (e.g., Toluene/H₂O, 4:1). B->C D Heat the mixture to 90 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS until aryl bromide is consumed. D->E F Cool to room temperature and dilute with Ethyl Acetate. E->F G Wash with H₂O and brine. F->G H Dry organic layer (Na₂SO₄), filter, and concentrate. G->H I Purify by flash column chromatography (silica gel). H->I

Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: A flame-dried Schlenk flask containing a magnetic stir bar is charged with the aryl bromide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water) is added via syringe.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction's progress is monitored by an appropriate technique like TLC or LC-MS.

  • Work-up: Once the limiting reagent is consumed, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the base and inorganic salts.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel.

Conclusion

This compound is a highly valuable reagent in the synthetic chemist's toolbox. Its performance in the Suzuki-Miyaura cross-coupling is characterized by broad functional group tolerance, which is consistent with the general robustness of this named reaction. Its distinguishing feature—the chloro-substituent—elevates it from a simple building block to a strategic linchpin for the assembly of complex molecules through sequential, site-selective couplings. This guide serves as a testament to its utility and provides a framework for its successful implementation in research and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • MDPI. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]

  • LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Creary, X. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem Commun (Camb), 48(2), 203-5 (2012). [Link]

  • Robertson, S. Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [Link]

  • Vantourout, J. C., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Publications. Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443 (2014). [Link]

  • Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371 (2004). [Link]

  • Schön, A., et al. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252 (2011). [Link]

  • Leadbeater, N. E., & Marco, M. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(14), 5660-5667 (2003). [Link]

  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(19), 6227-6236 (2015). [Link]

  • ResearchGate. (PDF) Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. ResearchGate. [Link]

  • Schön, A., et al. Suzuki-Miyaura cross-coupling reaction on copper-trans-A(2)B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252 (2011). [Link]

  • Aslam, S., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4057 (2019). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the safe and compliant disposal of trans-2-(4-Chlorophenyl)vinylboronic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the highest standards of laboratory safety and regulatory compliance. Adherence to these protocols is critical for protecting laboratory personnel, the environment, and ensuring the integrity of research operations.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent hazards of this compound is the first step in managing its lifecycle in the laboratory. This compound is not benign and must be handled with the appropriate respect and caution. Its disposal pathway is dictated by its specific chemical properties and associated risks.

According to safety data sheets (SDS), this compound presents several key hazards that directly inform disposal procedures.[1] It is classified as a hazardous substance and requires disposal through a licensed facility; it must never be discarded in standard trash or flushed down the drain.[1][2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1]
Acute Toxicity, OralCategory 4Harmful if swallowed.[3]

Causality Behind the Hazard: The boronic acid functional group can interact with biological systems, and the presence of a chlorinated phenyl ring adds to its toxicological profile. Inhalation of dust can irritate the respiratory tract, while skin and eye contact can lead to significant irritation.[1][4] These properties necessitate the use of personal protective equipment and controlled handling at all times.

Prerequisites for Handling and Disposal

Before any disposal activities commence, the following engineering controls and personal protective equipment (PPE) must be in place. This is a non-negotiable standard for ensuring personnel safety.

  • Engineering Controls: All handling, weighing, and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[2][5] This minimizes the risk of inhaling harmful dust or vapors. An emergency eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): A complete ensemble of PPE is mandatory.

    • Eye Protection: Tightly fitting safety goggles or a face shield are required.[5]

    • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Always inspect gloves for tears or punctures before use.[5]

    • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.[5]

    • Respiratory Protection: When handling the solid powder form, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to prevent inhalation.[5]

Routine Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is that it is hazardous waste .[2] Segregation, proper containment, and clear labeling are the pillars of this process.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial for safe and efficient disposal. Do not mix this waste stream with incompatible chemicals like strong oxidizing agents, strong acids, or bases.[1][3]

  • Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables such as weighing papers, gloves, and paper towels.

  • Liquid Waste: This includes any solutions containing dissolved this compound.

  • Empty Containers: Original containers that held the chemical.

Step 2: Containment and Labeling
  • Solid Waste Container:

    • Designate a sealable, chemically compatible container (e.g., a wide-mouth polyethylene jar) for solid waste.

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "This compound " and list any other solid components.[2][5]

  • Liquid Waste Container:

    • Use a sealable, compatible container (e.g., a high-density polyethylene bottle) designated for halogenated organic waste.

    • Affix a "Hazardous Waste" label.

    • List the full chemical name and the solvent(s) used, along with their approximate concentrations.[5]

Step 3: Waste Collection Workflow
  • Solid Waste: Carefully place all contaminated solid materials into the designated solid hazardous waste container. Ensure the container is sealed when not in use.[2]

  • Liquid Waste: Using a funnel to prevent spills, pour solutions into the designated liquid hazardous waste container.[5]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials and general laboratory traffic.[2]

  • Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Complete all necessary waste manifest forms as required.[5]

Step 4: Decontamination of Empty Containers

Empty containers are not truly empty and must be decontaminated before disposal to prevent residual chemical exposure.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[2] Subsequent rinses may also need to be collected depending on institutional policy.

  • Dry and Dispose: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Spill Management

Accidental spills require immediate and methodical action to mitigate risks. The following protocol should be adopted for any spill involving this compound.

Immediate Response (First 30 Seconds)
  • Alert Personnel: Announce the spill immediately to everyone in the vicinity and advise them to evacuate the immediate area.[5][6]

  • Assess the Situation: Quickly determine the size of the spill. If it is large, volatile, or you feel unable to handle it safely, evacuate the lab, close the doors, and contact your institution's EHS department immediately.

Spill Cleanup Protocol

This protocol should only be performed by trained personnel wearing the full PPE described in Section 2.

  • Contain the Spill: Prevent the spilled material from spreading or entering drains.[5] For liquid spills, create a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or cat litter.[7]

  • Neutralization (Acids - For Reference Only): While boronic acids are acidic, in-lab neutralization of a chlorinated organic compound spill is not recommended without explicit EHS approval due to potential side reactions. The primary method is absorption and collection.[5]

  • Clean Up the Spill:

    • For Solid Spills: Gently sweep up the powder, avoiding the creation of airborne dust.[1] Place the collected solid into a sealable container and label it as hazardous waste.

    • For Liquid Spills: Working from the outside edges toward the center, apply an inert absorbent material over the spill.[7][8] Once the liquid is fully absorbed, carefully scoop the material into a sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill surface with soap and water.[5] All cleaning materials (sponges, paper towels) must be collected and disposed of as solid hazardous waste.[5]

  • Dispose of Waste: Seal and label the container holding the spill cleanup materials. Store it with other hazardous waste for professional collection.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, even if you successfully cleaned it up.[5] This is crucial for incident tracking and safety improvement.

Caption: Step-by-step workflow for emergency spill response.

Regulatory Context and Final Authority

This guide provides a framework for best practices. However, all chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations.[1][9] In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12] Your institution's EHS office is the final authority on disposal procedures and will ensure compliance with all relevant laws.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • Benchchem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 19). 4-Chlorophenylboronic acid Safety Data Sheet.
  • Fisher Scientific. (2021, December 26). This compound Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (n.d.). This compound ≥95%.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Benchchem. (n.d.). This compound | CAS 154230-29-2.
  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • Fisher Scientific. (2024, March 6). Safety Data Sheet.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.

Sources

A Comprehensive Guide to the Safe Handling of trans-2-(4-Chlorophenyl)vinylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-2-(4-Chlorophenyl)vinylboronic acid (CAS RN: 154230-29-2).[1][2] The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure and productive laboratory environment.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a white to off-white crystalline solid.[3] While boronic acids are valued in synthetic chemistry for their versatility, particularly in Suzuki-Miyaura cross-coupling reactions, they are not without hazards.[3] It is imperative to handle this compound with the appropriate precautions to mitigate risks.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[4][5]

  • Potential for Mutagenicity: Some boronic acids and their derivatives have been identified as potential bacterial mutagens, warranting careful handling to minimize exposure.[6][7]

While generally more stable than many organometallic reagents, boronic acids can undergo decomposition through pathways like protodeboronation and oxidation.[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring (Dry Powder) Tightly fitting safety goggles with side-shields.[9] A face shield is recommended.[10][11]Chemical-resistant gloves (e.g., nitrile).[11] Inspect gloves for integrity before use.[9]Laboratory coat.[3] For larger quantities, an impervious apron is advised.Use a NIOSH-approved N95 respirator or higher, especially if dust cannot be fully contained.
Dissolving and Reactions in Solution Tightly fitting safety goggles with side-shields.[9]Chemical-resistant gloves (e.g., nitrile).[11]Laboratory coat.Work within a certified chemical fume hood.[9]
Post-Reaction Work-up and Purification Tightly fitting safety goggles with side-shields.[9]Chemical-resistant gloves (e.g., nitrile).[11]Laboratory coat.[3]Work within a certified chemical fume hood.[9]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. The following diagram illustrates the key stages of handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management Receiving Receive Container Inspect Inspect for Damage Receiving->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact Prep Prepare Work Area in Fume Hood Store->Prep Transport in Secondary Container DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Quench Quench Reaction (if necessary) React->Quench After Reaction Completion Segregate Segregate Waste Quench->Segregate Dispose Dispose via Licensed Contractor Segregate->Dispose

Caption: Workflow for handling this compound.

Step-by-Step Protocol for Weighing and Dissolving
  • Preparation: Ensure a chemical fume hood is certified and operational. Decontaminate the work surface.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Transport: Carry the sealed container of this compound in a secondary, non-breakable container to the fume hood.

  • Weighing: To minimize dust, do not pour the powder.[12] Use a spatula or scoop to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

  • Dissolving: Add the solvent to the vessel containing the weighed compound. If necessary, gently swirl or stir to facilitate dissolution.

  • Cleanup: Clean any residual powder from the spatula and weigh boat with a solvent-dampened wipe and dispose of it as hazardous waste.

  • Storage: Tightly reseal the main container and return it to its designated storage location.

Storage and Disposal: Maintaining a Safe Environment

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[4][13]

  • The compound is a combustible solid, so it should be stored away from sources of ignition.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

  • Dispose of waste in accordance with all local, regional, and national regulations.[4] Do not empty into drains.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures: Be Prepared

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Dakota Pharm. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Retrieved from [Link]

  • American Chemical Society. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (n.d.). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Retrieved from [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

  • Sibaonuo Chemical. (2025). What are the hazards of Phenylboronic Acid?. Retrieved from [Link]

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • Ali Unal. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(4-Chlorophenyl)vinylboronic acid
Reactant of Route 2
Reactant of Route 2
trans-2-(4-Chlorophenyl)vinylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.